molecular formula C27H28N6O2 B1662223 (E)-C-HDMAPP ammonium CAS No. 188860-26-6

(E)-C-HDMAPP ammonium

カタログ番号: B1662223
CAS番号: 188860-26-6
分子量: 468.5 g/mol
InChIキー: BMRRDFCQNOZNNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimorpholamine (DMA) is a synthetic compound characterized by a structure featuring two morpholine rings, which contributes to its unique pharmacological profile . Its primary research value lies in its multifaceted mechanism of action. Studies indicate that DMA functions as a modulator of key neurotransmitter systems, including dopamine, serotonin, and norepinephrine, by binding to specific neuronal receptors and influencing their release and uptake . This interaction suggests potential research applications in investigating mood, cognition, and various neurological conditions. Furthermore, DMA has been investigated for its antioxidant properties, which may help mitigate cellular damage caused by reactive oxygen species (ROS), opening avenues for research into oxidative stress-related diseases . Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial factors for designing effective in vivo research models . A separate, distinct compound also abbreviated DMA has been studied as a salivary gland cytoprotectant and radiomodulator in head and neck cancer models, showing potential to increase survival and reduce tumor growth in xenograft mice while protecting against radiation-induced damage . This product, Dimorpholamine, is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRDFCQNOZNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436348
Record name 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188860-26-6
Record name 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(E)-C-HDMAPP ammonium as a Vγ9Vδ2 T cell activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (E)-C-HDMAPP Ammonium as a Vγ9Vδ2 T Cell Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in the immune response to microbial infections and cancer.[1][2] They recognize small, non-peptidic phosphorylated molecules known as phosphoantigens (pAgs).[3] The most potent natural phosphoantigen is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HDMAPP), a metabolite produced by many bacteria and parasites.[1][3] this compound is a synthetic analog of HDMAPP, where a pyrophosphonate moiety replaces the pyrophosphate group.[4][5] This modification confers significantly greater chemical and enzymatic stability, making it a more robust tool for research and potential therapeutic applications.[4][5] Like its natural counterpart, (E)-C-HDMAPP is a potent activator of Vγ9Vδ2 T cells, stimulating their proliferation, cytokine production, and cytotoxic activity against target cells.[4][5]

Chemical and Physical Properties

This compound is a crystalline solid that is soluble in aqueous solutions such as PBS.[4] Its stability in solution and in circulation is markedly higher than that of HDMAPP, which is susceptible to hydrolysis.[4][5]

PropertyValueReference
Chemical Name (E)-C-HDMAPP (ammonium salt)[4]
CAS Number 933030-60-5[4]
Molecular Formula C6H17NO7P2[4]
Molecular Weight 277.15 g/mol [4]
Storage Temperature -20°C[4]
Solubility PBS (pH 7.2): 10 mg/ml[4]

Mechanism of Action

The activation of Vγ9Vδ2 T cells by phosphoantigens like (E)-C-HDMAPP is a complex process that is dependent on the Butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or target cells.[1][6]

  • Internalization and Binding: While the synthetic prodrug form of C-HDMAPP can bypass energy-dependent uptake, phosphoantigens generally need to be internalized by the target cell.[7] Once inside, (E)-C-HDMAPP binds to the intracellular B30.2 domain of the BTN3A1 protein.[6][8] This binding event is crucial for Vγ9Vδ2 T cell activation.[6]

  • Conformational Change and Signaling: The binding of the phosphoantigen to the B30.2 domain of BTN3A1 is thought to induce a conformational change in the extracellular domain of the protein.[9] This "inside-out" signaling mechanism alters the BTN3A1 structure in a way that can be recognized by the Vγ9Vδ2 T cell receptor (TCR).[7][9]

  • TCR Recognition and T-Cell Activation: The Vγ9Vδ2 TCR on the T cell then recognizes the phosphoantigen-bound BTN3A1 on the target cell, leading to the activation of the Vγ9Vδ2 T cell.[1][6] This activation results in a cascade of downstream signaling events within the T cell, leading to proliferation, cytokine secretion (e.g., IFN-γ, TNF-α), and the exertion of cytotoxic effector functions against the target cell.[2][3][10]

Signaling Pathway Diagram

Vg9Vd2_T_Cell_Activation Vγ9Vδ2 T Cell Activation by (E)-C-HDMAPP C_HDMAPP_ext (E)-C-HDMAPP (extracellular) C_HDMAPP_int (E)-C-HDMAPP (intracellular) C_HDMAPP_ext->C_HDMAPP_int Internalization B30_2 B30.2 domain C_HDMAPP_int->B30_2 Binds to BTN3A1 BTN3A1 BTN3A1_activated Activated BTN3A1 (Conformational Change) BTN3A1->BTN3A1_activated Induces TCR Vγ9Vδ2 TCR BTN3A1_activated->TCR Recognized by Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Triggers Activation T Cell Activation Signaling_Cascade->Activation Effector_Functions Effector Functions (Cytotoxicity, Cytokine Release) Activation->Effector_Functions

Caption: Vγ9Vδ2 T cell activation by (E)-C-HDMAPP via BTN3A1.

Quantitative Data

The potency of (E)-C-HDMAPP in activating Vγ9Vδ2 T cells is comparable to that of the highly potent natural phosphoantigen, HDMAPP.

ParameterCompoundValueCell Type/SystemReference
IC50 (TNF-α synthesis) (E)-C-HDMAPP0.91 nMγδ-T lymphocytes[4][5]
EC50 HDMAPP0.39 nMVγ9Vδ2 T lymphocytes[11]
Effective Concentration HDMAPP10 nMFor Vγ9Vδ2 T cell expansion[12]
Effective Concentration (E)-C-HDMAPP2 nMFor Vγ9Vδ2 T cell self-activation[13]
Effective Concentration IPP40 µMFor Vγ9Vδ2 T cell activation[10]

Experimental Protocols

Expansion of Human Vγ9Vδ2 T Cells from PBMCs

This protocol describes the selective expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • PBMCs isolated from healthy donor buffy coats

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete Medium)

  • This compound salt or Zoledronic acid

  • Recombinant human Interleukin-2 (IL-2)

Procedure:

  • Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in Complete Medium at a concentration of 1 x 10^6 cells/mL.

  • Stimulate the PBMCs with either (E)-C-HDMAPP (a potent direct agonist) or Zoledronic acid (an indirect agonist that leads to the accumulation of endogenous IPP).[14][15] A typical starting concentration for a direct phosphoantigen like HDMAPP is around 10 nM.[12]

  • Culture the cells in a humidified incubator at 37°C and 5% CO2.

  • After 2-3 days, add recombinant human IL-2 to the culture at a concentration of 100-1000 U/mL.[15][16]

  • Replenish the medium with fresh Complete Medium containing IL-2 every 2-3 days to maintain a cell density of approximately 1 x 10^6 cells/mL.[12]

  • After 10-14 days of culture, the purity of the expanded Vγ9Vδ2 T cell population can be assessed by flow cytometry using antibodies against CD3, Vγ9-TCR, and Vδ2-TCR. Purity is typically >90%.[16]

Vγ9Vδ2 T Cell Activation Assay (Cytokine Release)

This assay measures the activation of expanded Vγ9Vδ2 T cells by quantifying the release of cytokines, such as IFN-γ and TNF-α, upon co-culture with target cells pulsed with (E)-C-HDMAPP.

Materials:

  • Expanded Vγ9Vδ2 T cells (effector cells)

  • Target cell line (e.g., K562, Daudi, or other tumor cell lines)

  • This compound salt

  • Complete Medium

  • 96-well culture plates

  • ELISA kit for human IFN-γ or TNF-α

Procedure:

  • Target Cell Preparation: a. Culture the target cells in Complete Medium. Ensure cells are in the logarithmic growth phase. b. On the day of the assay, harvest the target cells and wash them with fresh medium. c. Resuspend the target cells at a concentration of 1 x 10^6 cells/mL in Complete Medium. d. "Pulse" the target cells by incubating them with various concentrations of (E)-C-HDMAPP (e.g., ranging from 0.01 nM to 100 nM) for 2-4 hours at 37°C.[14] e. After incubation, wash the target cells extensively (at least 3 times) with fresh medium to remove any unbound (E)-C-HDMAPP.[14] This step is critical to prevent direct activation of the Vγ9Vδ2 T cells by soluble antigen.[14] f. Resuspend the washed, pulsed target cells in Complete Medium at a desired concentration (e.g., 2.5 x 10^5 cells/mL).[12]

  • Co-culture: a. Plate the pulsed target cells into a 96-well plate (e.g., 100 µL/well). b. Add the expanded Vγ9Vδ2 T cells (effector cells) to the wells at a specific effector-to-target (E:T) ratio (e.g., 1:1, 5:1, 10:1). c. Include appropriate controls:

    • Vγ9Vδ2 T cells with unpulsed target cells.
    • Vγ9Vδ2 T cells alone.
    • Pulsed target cells alone.
    • Vγ9Vδ2 T cells with a positive control stimulus (e.g., PMA/Ionomycin).

  • Incubation: a. Incubate the co-culture plate for 18-24 hours at 37°C and 5% CO2.

  • Cytokine Quantification: a. After incubation, centrifuge the plate and carefully collect the supernatant from each well. b. Quantify the concentration of IFN-γ or TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Experimental Workflow Diagram

Experimental_Workflow Vγ9Vδ2 T Cell Activation Assay Workflow start Start prep_targets Prepare Target Cells (e.g., K562) start->prep_targets pulse_antigen Pulse Target Cells with (E)-C-HDMAPP prep_targets->pulse_antigen wash_targets Wash Target Cells (3x) pulse_antigen->wash_targets plate_targets Plate Pulsed Target Cells wash_targets->plate_targets add_effectors Add Expanded Vγ9Vδ2 T Cells (Effectors) plate_targets->add_effectors incubate Co-culture Incubation (18-24h, 37°C) add_effectors->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Quantify Cytokines (IFN-γ, TNF-α) via ELISA collect_supernatant->elisa end End elisa->end

Caption: Workflow for a Vγ9Vδ2 T cell activation assay.

Vγ9Vδ2 T Cell Cytotoxicity Assay

This assay measures the ability of activated Vγ9Vδ2 T cells to kill target cells.

Materials:

  • Expanded and activated Vγ9Vδ2 T cells (effector cells)

  • Target tumor cell line

  • Chromium-51 (51Cr) or a non-radioactive alternative (e.g., Calcein-AM)

  • Complete Medium

  • 96-well V-bottom plates

Procedure (using 51Cr Release):

  • Target Cell Labeling: a. Harvest target cells and label them with 100 µCi of 51Cr for 1 hour at 37°C.[16] b. Wash the labeled target cells 3-4 times with medium to remove excess 51Cr. c. Resuspend the labeled target cells in Complete Medium at a concentration of 1 x 10^5 cells/mL.

  • Co-culture: a. Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate. b. Add expanded Vγ9Vδ2 T cells at various E:T ratios (e.g., 1:1, 5:1, 10:1, 20:1). c. Set up control wells:

    • Spontaneous release: Target cells with medium only.
    • Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).

  • Incubation: a. Centrifuge the plate briefly to facilitate cell-cell contact. b. Incubate for 4 hours at 37°C and 5% CO2.[16]

  • Measurement of 51Cr Release: a. After incubation, centrifuge the plate and collect a defined volume of supernatant from each well. b. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.[16]

  • Calculation of Specific Lysis: a. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

This compound is a powerful and stable tool for the in vitro and in vivo study of Vγ9Vδ2 T cell biology. Its enhanced stability compared to natural phosphoantigens provides greater consistency in experimental results.[4][14] The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of Vγ9Vδ2 T cell activation for immunotherapy and other applications.

References

The Discovery and Synthesis of (E)-C-HDMAPP Ammonium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-C-HDMAPP ammonium is a potent synthetic phosphoantigen that has garnered significant interest for its ability to effectively activate Vγ9Vδ2 T cells, a subset of γδ T cells crucial to the innate immune response against infections and malignancies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in immunology and drug development.

Discovery and Significance

This compound, a pyrophosphonate analogue of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), was developed as a more stable isosteric analogue of its naturally occurring counterpart. HDMAPP is a potent phosphoantigen produced by various pathogens, which activates Vγ9Vδ2 T cells. However, the pyrophosphate moiety in HDMAPP is susceptible to chemical and enzymatic hydrolysis. This compound, with its more stable pyrophosphonate group, exhibits improved stability in solution and in vascular circulation while retaining potent biological activity, making it a promising candidate for immunotherapeutic applications.

Biological Activity

This compound is a highly effective activator of γδ T cells, inducing robust T-cell stimulatory responses. Its primary mechanism of action involves binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a cell surface protein. This binding event triggers a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

Data Presentation

The following tables summarize the key quantitative data regarding the biological activity of this compound.

In Vitro Activity
Parameter Value
EC50 for TNF-α release in human Vγ9Vδ2 T-cells0.91 nM[1]
TNF-α release induction (at 2 µM)Significant increase in primary polyclonal human Vγ9Vδ2 T-cells[1]
In Vivo Activity (Cynomolgus Monkey Model)
Dosage Effect
0.02 mg/kg (i.v.)Significant increase in γδ-cells[1]
5 mg/kg and 10 mg/kg (i.v.)Maximal effect on γδ-cell increase[1]

Synthesis of this compound

While the specific, detailed synthesis protocol from the primary literature by Boëdec et al. is not publicly available in its entirety, a general synthetic strategy for phosphoantigens and their analogues can be outlined. The synthesis of (E)-C-HDMAPP would likely involve the construction of the carbon skeleton followed by the introduction of the pyrophosphonate moiety.

Experimental Protocols

Note: The following is a generalized protocol based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of the Allylic Alcohol Precursor A multi-step synthesis would be employed to generate the (E)-5-hydroxy-4-methylpent-3-en-1-yl backbone. This could involve Wittig or Horner-Wadsworth-Emmons reactions to establish the E-double bond, followed by protection and deprotection of the hydroxyl group.

Step 2: Introduction of the Pyrophosphonate Group The terminal alcohol of the precursor would be activated, for example, by conversion to a tosylate or halide. This would be followed by a reaction with a pyrophosphonate salt, such as a tetrabutylammonium salt of pyrophosphonic acid, in an appropriate aprotic solvent.

Step 3: Purification and Salt Formation The crude product would be purified using chromatographic techniques (e.g., column chromatography or HPLC). The final ammonium salt is typically formed by treating the purified pyrophosphonate with an ammonium-containing reagent or by ion-exchange chromatography.

Experimental Protocols for Biological Assays

Vγ9Vδ2 T Cell Activation and Expansion

This protocol describes the expansion of human Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

  • Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Culture PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-2) in the presence of this compound at a concentration of 1-10 nM.

  • Expansion: Maintain the cell culture for 10-14 days, adding fresh medium and IL-2 every 2-3 days to promote the selective expansion of Vγ9Vδ2 T cells.

  • Purity Assessment: Assess the purity of the expanded Vγ9Vδ2 T cell population using flow cytometry with antibodies against CD3 and Vδ2-TCR.

TNF-α Release Assay

This assay measures the production of TNF-α by activated Vγ9Vδ2 T cells.

  • Cell Preparation: Seed the expanded Vγ9Vδ2 T cells in a 96-well plate.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a standard TNF-α ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound in Vγ9Vδ2 T Cell Activation

G Signaling Pathway of this compound cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell C-HDMAPP_in (E)-C-HDMAPP (intracellular) BTN3A1_inactive BTN3A1 (inactive) C-HDMAPP_in->BTN3A1_inactive Binds to B30.2 domain BTN3A1_active BTN3A1 (active conformation) BTN3A1_inactive->BTN3A1_active Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition Activation_Cascade Intracellular Signaling (e.g., ZAP-70, LAT, SLP-76) TCR->Activation_Cascade Engagement Cytokine_Release Cytokine Release (TNF-α, IFN-γ) Activation_Cascade->Cytokine_Release Proliferation Cell Proliferation Activation_Cascade->Proliferation

Caption: Vγ9Vδ2 T Cell Activation by this compound.

Experimental Workflow for Assessing Biological Activity

G Experimental Workflow for Biological Activity Assessment Start Start: Obtain PBMCs from Buffy Coat PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation T_Cell_Expansion Vγ9Vδ2 T Cell Expansion (with C-HDMAPP and IL-2) PBMC_Isolation->T_Cell_Expansion Purity_Check Purity Assessment (Flow Cytometry) T_Cell_Expansion->Purity_Check Functional_Assays Functional Assays Purity_Check->Functional_Assays TNF_Assay TNF-α Release Assay (ELISA) Functional_Assays->TNF_Assay Proliferation_Assay Proliferation Assay (e.g., CFSE) Functional_Assays->Proliferation_Assay Cytotoxicity_Assay Cytotoxicity Assay (against tumor cells) Functional_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis and Interpretation TNF_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for Vγ9Vδ2 T Cell Functional Analysis.

Conclusion

This compound represents a significant advancement in the field of immuno-oncology and infectious disease research. Its enhanced stability and potent Vγ9Vδ2 T cell-activating properties make it a valuable tool for studying γδ T cell biology and a promising candidate for the development of novel immunotherapies. This guide provides a foundational resource for researchers to explore the potential of this compelling molecule.

References

(E)-C-HDMAPP Ammonium: A Potent Modulator of Innate Immunity Through Vγ9Vδ2 T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the role of (E)-C-HDMAPP ammonium, a synthetic phosphoantigen, in the activation of the innate immune system. Primarily targeting researchers, scientists, and professionals in drug development, this document details the mechanism of action, key experimental data, and methodologies relevant to the study of this potent immunostimulatory molecule.

Introduction

(E)-C-HDMAPP (HMBPP, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate) is a powerful phosphoantigen that activates a subset of innate-like lymphocytes known as Vγ9Vδ2 T cells.[1][2] These cells form a crucial bridge between the innate and adaptive immune systems and are implicated in immune responses to microbial infections and malignancies. (E)-C-HDMAPP, a synthetic analog, offers enhanced stability compared to its natural counterparts, making it a valuable tool for research and potential therapeutic applications.[3] This guide explores the molecular interactions and cellular pathways initiated by (E)-C-HDMAPP, providing a comprehensive resource for its investigation.

Mechanism of Action: The BTN3A1-Vγ9Vδ2 T Cell Axis

The activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP is a complex process mediated by the butyrophilin 3A1 (BTN3A1) molecule.[2][4] Unlike conventional T cells that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells recognize phosphoantigens through a unique mechanism involving BTN3A1.

The process begins with the binding of (E)-C-HDMAPP to the intracellular B30.2 domain of BTN3A1 expressed on the surface of antigen-presenting cells or target cells.[5][6] This binding event induces a conformational change in the BTN3A1 molecule, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR).[5][6] This interaction, independent of classical antigen processing and presentation pathways, triggers the activation of the Vγ9Vδ2 T cell, leading to a cascade of downstream signaling events. This results in cellular proliferation, cytokine production (notably IFN-γ and TNF-α), and the execution of effector functions such as cytotoxicity against target cells.[3][7]

Quantitative Data Summary

The potency of this compound in activating Vγ9Vδ2 T cells has been quantified in various studies. The following tables summarize key in vitro data.

Parameter Value Assay Cell Type Reference
EC50 for TNF-α release ~0.1 nMCytokine Release AssayHuman Vγ9Vδ2 T cells[3]
EC50 for IFN-γ secretion 8.4 nMCytokine Release AssayHuman Vγ9Vδ2 T cells / K562 cells[8]
IC50 for BTN3A1-BFI binding 19.9 µMFluorescence PolarizationRecombinant BTN3A1[9]

Table 1: In Vitro Activity of this compound. EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values highlight the high potency of (E)-C-HDMAPP in inducing Vγ9Vδ2 T cell effector functions and its binding affinity to its molecular target.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of (E)-C-HDMAPP's immunological activity. The following are representative protocols for key experiments.

1. Vγ9Vδ2 T Cell Activation Assay

This protocol outlines the steps to measure the activation of Vγ9Vδ2 T cells in response to this compound using target cells.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • K562 cell line (target cells)

    • This compound

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Human IL-2

    • FACS buffer (PBS with 2% FBS)

    • Anti-CD3, Anti-Vδ2, Anti-CD69 antibodies

  • Procedure:

    • Expansion of Vγ9Vδ2 T cells: Culture human PBMCs with 1 µM of this compound and 100 IU/mL of IL-2 for 10-14 days. Monitor the expansion of Vγ9Vδ2 T cells by flow cytometry using anti-CD3 and anti-Vδ2 antibodies.

    • Target cell preparation: Culture K562 cells in RPMI-1640 medium. On the day of the assay, wash and resuspend the cells at a concentration of 1x10^6 cells/mL.

    • Co-culture: In a 96-well plate, co-culture the expanded Vγ9Vδ2 T cells with K562 target cells at an effector-to-target (E:T) ratio of 10:1.

    • Stimulation: Add varying concentrations of this compound (e.g., 0.01 nM to 100 nM) to the co-culture wells. Include a no-antigen control.

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

    • Staining and Analysis: Harvest the cells and stain with anti-CD3, anti-Vδ2, and anti-CD69 antibodies. Analyze the expression of the early activation marker CD69 on the Vγ9Vδ2 T cell population (CD3+Vδ2+) by flow cytometry.

2. Intracellular Cytokine Staining for IFN-γ

This protocol details the measurement of IFN-γ production within Vγ9Vδ2 T cells following stimulation.

  • Materials:

    • Expanded Vγ9Vδ2 T cells and K562 target cells (from the activation assay)

    • This compound

    • Brefeldin A

    • FACS buffer

    • Anti-CD3, Anti-Vδ2 antibodies

    • Fixation/Permeabilization buffer

    • Anti-IFN-γ antibody

  • Procedure:

    • Follow steps 1-4 of the Vγ9V-δ2 T Cell Activation Assay protocol.

    • Protein transport inhibition: Four hours prior to the end of the incubation period, add Brefeldin A to each well at a final concentration of 10 µg/mL to block cytokine secretion.

    • Surface Staining: Harvest the cells and stain for surface markers (anti-CD3, anti-Vδ2) in FACS buffer for 30 minutes at 4°C.

    • Fixation and Permeabilization: Wash the cells and resuspend in Fixation/Permeabilization buffer for 20 minutes at 4°C.

    • Intracellular Staining: Wash the cells with permeabilization buffer and then stain with anti-IFN-γ antibody for 30 minutes at 4°C in the dark.

    • Analysis: Wash the cells and resuspend in FACS buffer. Analyze the percentage of IFN-γ positive cells within the Vγ9Vδ2 T cell population by flow cytometry.[10]

3. BTN3A1-Phosphoantigen Binding Assay (Fluorescence Polarization)

This protocol describes a method to quantify the binding of (E)-C-HDMAPP to the BTN3A1 intracellular domain.[9]

  • Materials:

    • Recombinant human BTN3A1 intracellular domain (B30.2 or BFI)

    • Fluorescently labeled phosphoantigen probe (e.g., a BODIPY-conjugated analog)

    • This compound

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Black, low-volume 384-well plate

  • Procedure:

    • Assay setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled phosphoantigen probe and the recombinant BTN3A1 protein.

    • Competition: Add serial dilutions of this compound to the wells to compete with the fluorescent probe for binding to BTN3A1.

    • Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

    • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

    • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by (E)-C-HDMAPP. Calculate the IC50 value by fitting the data to a suitable binding model.

Visualizations: Signaling Pathways and Workflows

To further elucidate the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).

G Signaling Pathway of Vγ9Vδ2 T Cell Activation by (E)-C-HDMAPP cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell e_c_hdmapp_in (E)-C-HDMAPP (intracellular) btn3a1 BTN3A1 (intracellular B30.2 domain) e_c_hdmapp_in->btn3a1 Binding btn3a1_ext BTN3A1 (extracellular domain) btn3a1->btn3a1_ext Conformational Change vg9vd2_tcr Vγ9Vδ2 TCR btn3a1_ext->vg9vd2_tcr Interaction signaling_cascade Downstream Signaling Cascade vg9vd2_tcr->signaling_cascade Recognition activation T Cell Activation signaling_cascade->activation proliferation Proliferation activation->proliferation cytokine_production Cytokine Production (IFN-γ, TNF-α) activation->cytokine_production cytotoxicity Cytotoxicity activation->cytotoxicity e_c_hdmapp_ext (E)-C-HDMAPP (extracellular) e_c_hdmapp_ext->e_c_hdmapp_in Uptake

Caption: Vγ9Vδ2 T cell activation by (E)-C-HDMAPP.

G Experimental Workflow for Vγ9Vδ2 T Cell Activation and Cytokine Analysis cluster_expansion Vγ9Vδ2 T Cell Expansion cluster_assay Activation Assay cluster_analysis Analysis pbmcs Isolate PBMCs expand Culture with (E)-C-HDMAPP and IL-2 pbmcs->expand verify Verify expansion by Flow Cytometry expand->verify coculture Co-culture expanded T cells with target cells verify->coculture stimulate Add (E)-C-HDMAPP coculture->stimulate incubate Incubate (18-24h) stimulate->incubate stain_surface Surface Stain (CD3, Vδ2, CD69) incubate->stain_surface stain_intra Fix/Perm & Intracellular Stain (IFN-γ) incubate->stain_intra flow_cytometry Flow Cytometry Analysis stain_surface->flow_cytometry stain_intra->flow_cytometry

Caption: Workflow for Vγ9Vδ2 T cell activation analysis.

Conclusion

This compound is a potent and stable synthetic phosphoantigen that serves as a valuable tool for studying the biology of Vγ9Vδ2 T cells and their role in innate immunity. Its ability to robustly activate this unique T cell subset highlights its potential for the development of novel immunotherapies for cancer and infectious diseases. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at further unraveling the therapeutic promise of modulating the Vγ9Vδ2 T cell axis.

References

Structure-Activity Relationship of (E)-C-HDMAPP Ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP ammonium is a synthetic phosphoantigen that potently activates human Vγ9Vδ2 T cells, a subset of γδ T cells with significant potential in cancer immunotherapy.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailing the molecular features crucial for its biological activity. The document summarizes key quantitative data, provides detailed experimental protocols for assessing compound activity, and visualizes the underlying biological pathways.

(E)-C-HDMAPP is a phosphonate analog of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), a natural and highly potent phosphoantigen.[1][2] The pyrophosphonate moiety in (E)-C-HDMAPP confers greater stability against chemical and enzymatic hydrolysis compared to the pyrophosphate in (E)-HDMAPP, enhancing its potential as a therapeutic agent.[1][2][4][5]

Core Thesis: The Molecular Basis of Vγ9Vδ2 T Cell Activation

The biological activity of this compound and its analogs is intrinsically linked to their ability to activate Vγ9Vδ2 T cells. This activation is a complex process initiated by the binding of the phosphoantigen to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a cell surface protein.[6][7][8] This interaction induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, and effector functions, such as the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7][8]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of this compound and key analogs in stimulating TNF-α release from human Vγ9Vδ2 T cells. The data is extracted from the pivotal study by Boëdec et al., 2008, which systematically investigated the impact of structural modifications on biological activity.

CompoundStructureEC50 for TNF-α Release (nM)Key Structural Features
This compound
alt text
0.91(E)-configuration double bond, hydroxyl group at C4, methyl group at C3, and a pyrophosphonate moiety.
(Z)-C-HDMAPP Isomer of (E)-C-HDMAPP> 10,000(Z)-configuration of the double bond significantly reduces activity, highlighting the importance of the (E)-geometry.
Desoxy-C-HDMAPP Lacks the hydroxyl group at C4~100The absence of the C4-hydroxyl group decreases potency, indicating its role in binding or inducing the active conformation.
Fluoro-C-HDMAPP Fluorine atom replaces the hydroxyl group at C4~10Substitution with fluorine restores some activity, suggesting that an electronegative group at C4 is favorable.
Ethyl-C-HDMAPP Ethyl group instead of a methyl group at C3~5A larger alkyl group at C3 is tolerated, with only a minor decrease in activity.
(E)-HDMAPP Pyrophosphate instead of pyrophosphonate~0.4The natural pyrophosphate is slightly more potent in vitro, but less stable.

Experimental Protocols

Protocol: Determination of EC50 for TNF-α Release from Vγ9Vδ2 T Cells

This protocol outlines the key steps for quantifying the potency of phosphoantigens by measuring TNF-α secretion from stimulated human Vγ9Vδ2 T cells.

1. Isolation and Expansion of Human Vγ9Vδ2 T Cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), IL-2 (100 U/mL), and the specific phosphoantigen (e.g., 1 µM of (E)-C-HDMAPP) to selectively expand the Vγ9Vδ2 T cell population.

  • Monitor the expansion and purity of the Vγ9Vδ2 T cell population by flow cytometry using antibodies against the Vγ9 and Vδ2 TCR chains. Cultures are typically maintained for 10-14 days.

2. Vγ9Vδ2 T Cell Stimulation Assay:

  • Plate the expanded Vγ9Vδ2 T cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.

  • Prepare serial dilutions of the test compounds (this compound and its analogs) in complete RPMI-1640 medium.

  • Add the diluted compounds to the wells containing the Vγ9Vδ2 T cells. Include a negative control (medium only) and a positive control (e.g., a saturating concentration of (E)-HDMAPP).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

3. Quantification of TNF-α by ELISA:

  • After incubation, centrifuge the 96-well plate and collect the cell-free supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Generate a standard curve using recombinant human TNF-α.

  • Determine the concentration of TNF-α in the experimental samples by interpolating from the standard curve.

4. Data Analysis:

  • Plot the TNF-α concentration against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value for each compound. The EC50 is the concentration of the compound that elicits 50% of the maximal TNF-α response.

Visualizations

Signaling Pathway of Vγ9Vδ2 T Cell Activation by Phosphoantigens

EC50_Workflow cluster_cell_prep Cell Preparation cluster_assay Stimulation Assay cluster_analysis Analysis PBMC_Isolation 1. Isolate PBMCs from Buffy Coat Vg9Vd2_Expansion 2. Expand Vγ9Vδ2 T Cells with IL-2 and Phosphoantigen PBMC_Isolation->Vg9Vd2_Expansion Cell_Plating 3. Plate Expanded Vγ9Vδ2 T Cells Vg9Vd2_Expansion->Cell_Plating Compound_Addition 4. Add Serial Dilutions of Test Compounds Cell_Plating->Compound_Addition Incubation 5. Incubate for 24h Compound_Addition->Incubation Supernatant_Collection 6. Collect Supernatants Incubation->Supernatant_Collection ELISA 7. Quantify TNF-α by ELISA Supernatant_Collection->ELISA Data_Analysis 8. Plot Dose-Response Curve and Calculate EC50 ELISA->Data_Analysis

References

(E)-C-HDMAPP Ammonium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (E)-C-HDMAPP ammonium salt, a potent phosphoantigen with significant potential in immunotherapy and drug development. This document details its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for researchers in the field.

Chemical Properties and Identification

This compound, also known by its formal name P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt, is a synthetic and highly active phosphoantigen.[1] It is the pyrophosphonate analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HDMAPP), a natural microbial metabolite.[2] The pyrophosphonate structure of (E)-C-HDMAPP confers greater resistance to hydrolysis compared to its pyrophosphate counterpart, resulting in enhanced stability in solution and in vivo.[1][2]

PropertyValueReference
CAS Number 933030-60-5[1][3][4]
Molecular Formula C₆H₁₄O₇P₂ • 3NH₄[1][4]
Molecular Weight 311.21 g/mol [3]
Appearance Crystalline solid[1][4]
Solubility Soluble in PBS (pH 7.2) at 10 mg/mL[1]
Storage Store at -20°C
Purity ≥95%[4]
Synonyms (E)-5-hydroxy-4-methylpent-3-enyl pyrophosphate, (E)-C-HDMAPP (ammonium salt)[1]

Mechanism of Action: Activation of γδ-T Cells

This compound is a potent activator of a specific subset of human T cells known as Vγ9Vδ2 T cells.[2][5] Unlike conventional T cells that recognize peptide antigens presented by MHC molecules, Vγ9Vδ2 T cells recognize small, non-peptidic phosphoantigens.

The activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP is mediated by the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on the surface of various cell types, including antigen-presenting cells and some tumor cells. The binding of (E)-C-HDMAPP to the intracellular domain of BTN3A1 is thought to induce a conformational change in the extracellular domain, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR). This interaction triggers a downstream signaling cascade within the T cell, leading to its activation, proliferation, and the exertion of its effector functions.

G Signaling Pathway of Vγ9Vδ2 T Cell Activation by (E)-C-HDMAPP cluster_APC Antigen Presenting Cell / Target Cell cluster_Tcell Vγ9Vδ2 T Cell cluster_functions Effector Functions E-C-HDMAPP E-C-HDMAPP BTN3A1_intracellular BTN3A1 (intracellular domain) E-C-HDMAPP->BTN3A1_intracellular Binds to BTN3A1_extracellular BTN3A1 (extracellular domain) BTN3A1_intracellular->BTN3A1_extracellular Induces conformational change Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1_extracellular->Vgamma9Vdelta2_TCR Recognized by Signaling_Cascade Downstream Signaling Cascade (e.g., ZAP70, LAT, SLP-76) Vgamma9Vdelta2_TCR->Signaling_Cascade Engagement Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1, NFAT) Signaling_Cascade->Transcription_Factors Effector_Functions Effector Functions Transcription_Factors->Effector_Functions Proliferation Proliferation Cytokine_Production Cytokine Production (TNF-α, IFN-γ) Cytotoxicity Cytotoxicity (Granzyme B, Perforin)

Vγ9Vδ2 T cell activation by (E)-C-HDMAPP.

Key Experimental Data and Protocols

In Vitro Bioactivity: TNF-α Release Assay

(E)-C-HDMAPP is a highly potent stimulator of Vγ9Vδ2 T cells in vitro, inducing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The half-maximal effective concentration (EC₅₀) for TNF-α release from human Vγ9Vδ2 T cells is reported to be 0.91 nM.[5]

Experimental Workflow: In Vitro TNF-α Release Assay

G Workflow for In Vitro TNF-α Release Assay Isolate_PBMCs 1. Isolate PBMCs from healthy donor blood Expand_Tcells 2. Expand Vγ9Vδ2 T cells (e.g., using IL-2 and a phosphoantigen) Isolate_PBMCs->Expand_Tcells Culture_Tcells 3. Culture expanded Vγ9Vδ2 T cells Expand_Tcells->Culture_Tcells Stimulate 4. Stimulate cells with varying concentrations of (E)-C-HDMAPP Culture_Tcells->Stimulate Incubate 5. Incubate for a defined period (e.g., 4-24 hours) Stimulate->Incubate Collect_Supernatant 6. Collect cell culture supernatant Incubate->Collect_Supernatant Quantify_TNFa 7. Quantify TNF-α concentration using ELISA Collect_Supernatant->Quantify_TNFa Analyze_Data 8. Analyze data and determine EC₅₀ value Quantify_TNFa->Analyze_Data

References

Solubility and stability of (E)-C-HDMAPP ammonium

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility and Stability of (E)-C-HDMAPP Ammonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 933030-60-5) is a potent synthetic phosphoantigen that serves as a powerful tool in the field of immunology and cancer research.[1] Structurally, it is the pyrophosphonate analogue of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), a natural and highly potent activator of a specific subset of T cells.[2][3] this compound is particularly noted for its ability to effectively stimulate human Vγ9Vδ2 T cells, leading to the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4][5] This activity makes it a compound of significant interest for immunotherapy applications.

A key feature of this compound is its enhanced chemical stability compared to its pyrophosphate counterpart. The pyrophosphonate moiety is significantly less susceptible to chemical or enzymatic hydrolysis, which imparts greater stability in solution and in vascular circulation.[2][3][4][6] This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, details experimental protocols for its characterization, and illustrates its mechanism of action.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[7][8]

PropertyValueSource(s)
CAS Number 933030-60-5[1][7]
Molecular Formula C₆H₁₄O₇P₂ • 3NH₄[8]
Molecular Weight 311.2 g/mol [1][8]
Formal Name P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt[6]
Appearance Crystalline Solid[7][8]
Purity ≥95%[8]
Storage Temperature -20°C[7][8]

Solubility

(E)-C-HDMAPP as a triammonium salt is expected to have high aqueous solubility.[2] The ionic nature of the phosphate groups and ammonium counter-ions facilitates strong interactions with polar solvents like water.[2]

Quantitative Solubility Data
Solvent SystemConcentrationSource(s)
PBS (pH 7.2)10 mg/mL[6][7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in aqueous buffers. The method is adapted from established pharmaceutical guidelines.

  • Materials and Equipment:

    • This compound (solid)

    • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Glass vials with screw caps

    • Orbital shaker or rotator with temperature control (set to 37 ± 1 °C)

    • Calibrated pH meter

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • Validated analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

    • Add a known volume of the desired aqueous buffer (e.g., 5 mL) to the vial.

    • Securely cap the vial and place it in an orbital shaker set to 37 ± 1 °C.

    • Agitate the vials at a constant speed.

    • At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw a sample of the suspension.

    • Immediately separate the undissolved solid from the solution via centrifugation or filtration to prevent further dissolution or precipitation.

    • Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method.

    • Verify the pH of the solution at the end of the experiment to ensure the buffer capacity was maintained.

    • Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% deviation).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid This compound B Add Known Volume of Aqueous Buffer A->B C Agitate at 37°C in Orbital Shaker B->C D Sample at Time Points (2, 4, 8, 24, 48, 72h) C->D E Separate Solid (Centrifuge/Filter) D->E F Quantify Concentration in Supernatant (HPLC) E->F G Verify Final pH F->G H Equilibrium Reached? G->H Concentration Plateau? H->D No I Report Equilibrium Solubility H->I Yes J Continue Sampling G cluster_stress Forced Degradation A Develop & Validate Stability-Indicating HPLC Method B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F G Analyze Samples at Time Intervals via HPLC B->G C->G D->G E->G F->G H Quantify Remaining Parent Compound & Degradants G->H I Determine Degradation Pathway & Kinetics H->I G Vγ9Vδ2 T Cell Activation by this compound cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell BTN3A1 BTN3A1 TCR Vγ9Vδ2 TCR BTN3A1->TCR Recognized by B30_2 Intracellular B30.2 Domain B30_2->BTN3A1 Induces Conformational Change HDMAPP (E)-C-HDMAPP Ammonium HDMAPP->B30_2 Binds Activation T Cell Activation & Proliferation TCR->Activation Effector Effector Functions Activation->Effector TNF TNF-α Release Effector->TNF Cytotoxicity Cytotoxicity Effector->Cytotoxicity

References

The Immunomodulatory Landscape of (E)-C-HDMAPP Ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-C-HDMAPP ammonium is a synthetic phosphoantigen that has demonstrated potent immunomodulatory effects, primarily through the activation of a specific subset of T cells known as Vγ9Vδ2 T cells. This technical guide provides an in-depth overview of the current understanding of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction

(E)-C-HDMAPP (E-4-hydroxy-3-methyl-but-2-enyl pyrophosphonate) ammonium is a pyrophosphonate analog of the natural phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[1][2] Phosphoantigens are small-molecule metabolites of the isoprenoid biosynthesis pathway that are potent activators of Vγ9Vδ2 T cells.[3][4] The pyrophosphonate modification in (E)-C-HDMAPP confers greater stability against hydrolysis compared to its pyrophosphate counterpart, making it a more robust compound for research and potential therapeutic applications.[1] This document outlines the key immunomodulatory properties of this compound and provides detailed methodologies for its study.

Mechanism of Action: Vγ9Vδ2 T Cell Activation

The primary immunomodulatory effect of this compound is the activation of Vγ9Vδ2 T cells, a subset of gamma delta (γδ) T cells that play a crucial role in the immune response to microbial infections and cancer.[3][4] This activation is a multi-step process mediated by the butyrophilin (BTN) family of molecules.[1][5][6]

Signaling Pathway for this compound-Mediated Vγ9Vδ2 T Cell Activation

(E)-C-HDMAPP, being a small molecule, enters the antigen-presenting cell (APC). Inside the cell, it binds to the intracellular B30.2 domain of the Butyrophilin 3A1 (BTN3A1) molecule. This binding event induces a conformational change in the extracellular domain of BTN3A1. This altered conformation of BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR) on the surface of Vγ9Vδ2 T cells. This recognition, along with the co-stimulatory signals, leads to the activation of the Vγ9Vδ2 T cell. This activation results in cellular proliferation and the production of effector cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). The interaction of BTN3A1 with BTN2A1 and the cytoskeletal adapter protein periplakin is also crucial for the stabilization of the signaling complex and efficient T cell activation.[1][5][6]

G cluster_APC Antigen-Presenting Cell (APC) cluster_Tcell Vγ9Vδ2 T Cell ECHDMAPP_in This compound (enters cell) BTN3A1_intra BTN3A1 (intracellular B30.2 domain) ECHDMAPP_in->BTN3A1_intra Binds to BTN3A1_extra BTN3A1 (extracellular domain) - Conformational Change - BTN3A1_intra->BTN3A1_extra Induces Periplakin Periplakin BTN3A1_intra->Periplakin Interacts with BTN2A1 BTN2A1 BTN3A1_extra->BTN2A1 Associates with TCR Vγ9Vδ2 T Cell Receptor (TCR) BTN3A1_extra->TCR Recognized by Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production (TNF-α, IFN-γ) Activation->Cytokines

Caption: Signaling pathway of this compound-mediated Vγ9Vδ2 T cell activation.

Quantitative Data on Immunomodulatory Effects

The biological activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

ParameterCell TypeAssayValueReference
EC50 Human Vγ9Vδ2 T cellsTNF-α Release0.91 nM[1]
Cytokine Production Human Vγ9Vδ2 T cellsELISAIncreased TNF-α and IFN-γ[3][4]

Table 2: In Vivo Activity of this compound in Cynomolgus Monkeys

ParameterAnimal ModelDosingDurationOutcomeReference
γδ T Cell Count Cynomolgus Monkeys0.02 - 10 mg/kg (intravenous)15 daysSignificant increase in circulating γδ T cells[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

In Vitro TNF-α Release Assay

This protocol outlines the steps to measure the release of TNF-α from human Vγ9Vδ2 T cells upon stimulation with this compound.

Experimental Workflow

G A Isolate Human PBMCs B Culture PBMCs with IL-2 to expand Vγ9Vδ2 T cells A->B C Plate expanded Vγ9Vδ2 T cells B->C D Add varying concentrations of this compound C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Measure TNF-α concentration by ELISA F->G H Analyze data and determine EC50 G->H G A Acclimatize Cynomolgus Monkeys B Collect baseline blood samples A->B C Administer this compound (i.v.) at specified doses B->C D Collect blood samples at various time points post-administration C->D E Isolate PBMCs from blood samples D->E F Stain PBMCs with fluorescently-labeled antibodies (anti-CD3, anti-Vγ9, anti-Vδ2) E->F G Analyze stained cells by flow cytometry F->G H Quantify the percentage and absolute number of Vγ9Vδ2 T cells G->H

References

Preliminary In Vivo Studies with (E)-C-HDMAPP Ammonium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP (amonium salt), a synthetic phosphoantigen, has emerged as a potent activator of Vγ9Vδ2 T cells, a subset of γδ T lymphocytes that play a crucial role in both innate and adaptive immunity. Its stability in solution and circulation makes it a promising candidate for immunotherapeutic applications. This technical guide provides a comprehensive overview of the preliminary in vivo studies involving (E)-C-HDMAPP ammonium, with a focus on its biological activity, mechanism of action, and the experimental methodologies employed in its evaluation.

Core Findings and Data Presentation

This compound has been shown to potently stimulate the synthesis of Tumor Necrosis Factor-alpha (TNF-α) by γδ-T lymphocytes and significantly increase the number of circulating γδ-T cells in vivo.

In Vitro Bioactivity

The in vitro bioactivity of this compound is characterized by its potent activation of γδ T cells, leading to the release of cytokines such as TNF-α.

CompoundBioassayIC50 ValueReference
This compoundTNF-α release from human γδ-T lymphocytes0.91 nM[Boëdec A, et al. 2008]
In Vivo Studies in Cynomolgus Monkeys

Preliminary in vivo studies in cynomolgus monkeys have demonstrated the capacity of this compound to expand the circulating γδ-T cell population. While the primary literature indicates a significant increase in γδ-T cells, specific quantitative data from these studies is not publicly available in detail. The following table is a representative structure for how such data would be presented.

Dose of this compoundPeak Fold Increase in Circulating γδ-T cells (Mean ± SD)Time to Peak Increase (Days)Reference
Data not availableData not availableData not available[Boëdec A, et al. 2008]
Data not availableData not availableData not available[Boëdec A, et al. 2008]
Data not availableData not availableData not available[Boëdec A, et al. 2008]

Experimental Protocols

Detailed experimental protocols for the in vivo studies in cynomolgus monkeys are not extensively detailed in publicly accessible literature. However, based on standard immunological and pharmacokinetic studies in non-human primates, a general methodology can be outlined.

General In Vivo Experimental Workflow

The following diagram illustrates a general workflow for in vivo studies investigating the effects of a novel compound on lymphocyte populations in a non-human primate model.

G acclimatization Acclimatization of Cynomolgus Monkeys baseline Baseline Blood Sampling (Pre-dose) acclimatization->baseline Health assessment dosing Administration of This compound (e.g., intravenous) baseline->dosing Establishment of baseline levels monitoring Post-dose Blood Sampling (Multiple time points) dosing->monitoring Pharmacodynamic assessment analysis Flow Cytometry Analysis (γδ T cell enumeration) monitoring->analysis Quantification of cell populations data Data Analysis and Pharmacodynamic Modeling analysis->data Interpretation of results

Caption: General experimental workflow for in vivo assessment of this compound.

In Vivo Study Protocol: Cynomolgus Monkeys (General Outline)
  • Animal Model: Healthy, adult cynomolgus monkeys (Macaca fascicularis) of either sex would be used.

  • Acclimatization: Animals would be acclimatized to the laboratory conditions before the start of the study.

  • Dosing: this compound would be administered, likely via intravenous injection, at various dose levels. A vehicle control group would also be included.

  • Blood Sampling: Peripheral blood samples would be collected at baseline (pre-dose) and at multiple time points post-administration.

  • Immunophenotyping: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) would be stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, γδ TCR, Vγ9, Vδ2) and analyzed by flow cytometry to enumerate the absolute counts and percentages of γδ T cell populations.

  • Data Analysis: Changes in γδ T cell numbers over time and in response to different doses of this compound would be statistically analyzed.

Mechanism of Action: Signaling Pathway

The activation of Vγ9Vδ2 T cells by phosphoantigens like this compound is a complex process that involves an "inside-out" signaling mechanism mediated by Butyrophilin 3A1 (BTN3A1).

G cluster_apc Antigen Presenting Cell / Target Cell cluster_tcell Vγ9Vδ2 T Cell HDMAPP_in This compound (intracellular) BTN3A1 BTN3A1 (intracellular B30.2 domain) HDMAPP_in->BTN3A1 Binds to BTN3A1_conf Conformational change in BTN3A1 BTN3A1->BTN3A1_conf Induces BTN3A1_ext BTN3A1 (extracellular domain) BTN3A1_conf->BTN3A1_ext Transmits signal to TCR Vγ9Vδ2 T Cell Receptor (TCR) BTN3A1_ext->TCR Recognized by signaling Downstream Signaling Cascade (e.g., ZAP70, PLCγ, NF-κB) TCR->signaling Initiates activation T Cell Activation (Cytokine release, Proliferation, Cytotoxicity) signaling->activation Leads to

Caption: "Inside-out" signaling pathway for Vγ9Vδ2 T cell activation by this compound.

Conclusion

This compound is a potent activator of human Vγ9Vδ2 T cells, demonstrating significant in vitro and preliminary in vivo activity. Its ability to expand the γδ T cell population in a non-human primate model underscores its potential as an immunotherapeutic agent. Further detailed in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a clear dose-response relationship for its immunomodulatory effects. The unique "inside-out" signaling mechanism of action, mediated by BTN3A1, offers a novel target for the development of new immunotherapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The absence of detailed quantitative data and experimental protocols from the primary literature for the in vivo cynomolgus monkey studies is a limitation. Researchers should consult the primary scientific literature for a complete understanding of the research.

Methodological & Application

Protocol for In Vitro Expansion of γδ T Cells Using (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (C-HDMAPP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This protocol details a method for the in vitro expansion of human Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using the potent phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (C-HDMAPP), also known as HMBPP. This method is designed for researchers, scientists, and drug development professionals seeking to generate a large number of functional γδ T cells for various applications, including immunotherapy research and preclinical studies.

Vγ9Vδ2 T cells are a subset of unconventional T cells that play a crucial role in the immune response against infections and malignancies. They can be activated by small phosphoantigens, such as C-HDMAPP, which are produced by microbes and some tumor cells. This activation, in a butyrophilin-dependent manner, leads to their proliferation and differentiation into cytotoxic effector cells. The protocol described herein leverages this activation pathway, in conjunction with cytokine support, to achieve significant expansion of Vγ9Vδ2 T cells.

Data Summary

The following tables summarize quantitative data derived from various studies on the in vitro expansion of γδ T cells. These data provide an overview of expected outcomes in terms of expansion fold, purity, and phenotype.

Table 1: γδ T Cell Expansion Fold and Purity

ParameterResultDonor VariabilityCulture Duration (days)Citation
Total γδ T Cell Expansion-foldUp to 18,485High21[1]
Vδ1 Subset Expansion-foldUp to 18,849High21[1]
Vδ2 Subset Expansion-fold (from fresh PBMCs)~360.6 ± 59.6Moderate13[1]
Vδ2 Subset Expansion-fold (from frozen PBMCs)~168.5 ± 60.6Moderate13[1]
γδ T Cell Purity (post αβ T cell depletion)88.1 ± 4.2%LowNot Specified[1]
γδ T Cell Purity (after MACS/FACS isolation and expansion)>99%Low14[2][3]
γδ T Cell Purity (from Vδ2+ MACS isolation and expansion)93-97%Low14[2][3]

Table 2: Phenotype of Expanded γδ T Cells

MarkerExpression LevelFunctional ImplicationCitation
Effector Memory (CD27-CD45RA-) & (CD27-CD45RA+)Predominant populationHighly cytotoxic[1]
NKG2DHighRecognition of stress-induced ligands on tumor cells[1][3]
TNF-α Production (upon stimulation)>80% of cellsPro-inflammatory and anti-tumor activity[2][3]
IFN-γ Production (Vδ2+ cells, upon stimulation)82-90% of cellsTh1-type anti-tumor response[2][3]
Granzyme BHighCytotoxic effector function[2][3]

Signaling Pathway for C-HDMAPP-Mediated γδ T Cell Activation

The activation of Vγ9Vδ2 T cells by C-HDMAPP is a well-characterized process that involves the butyrophilin family of molecules. The diagram below illustrates the key steps in this signaling cascade.

G cluster_APC Antigen Presenting Cell / Tumor Cell cluster_gdT Vγ9Vδ2 T Cell HDMAPP_extra (E)-C-HDMAPP HDMAPP_intra (E)-C-HDMAPP HDMAPP_extra->HDMAPP_intra Uptake BTN3A1 BTN3A1 HDMAPP_intra->BTN3A1 Binds to intracellular domain BTN2A1 BTN2A1 BTN3A1->BTN2A1 Conformational change & interaction TCR Vγ9Vδ2 TCR BTN2A1->TCR Engagement Activation Activation & Proliferation TCR->Activation Effector Effector Functions (Cytotoxicity, Cytokine Release) Activation->Effector

Caption: C-HDMAPP activation of Vγ9Vδ2 T cells via BTN3A1/BTN2A1.

Experimental Workflow

The following diagram outlines the major steps for the in vitro expansion of γδ T cells from peripheral blood.

G PBMC_Isolation 1. Isolate PBMCs from whole blood Stimulation 2. Stimulate with (E)-C-HDMAPP & IL-2 PBMC_Isolation->Stimulation Culture 3. Culture for 14-21 days Stimulation->Culture Monitoring 4. Monitor expansion & purity (Flow Cytometry) Culture->Monitoring Harvest 5. Harvest expanded γδ T cells Culture->Harvest Monitoring->Culture Replenish media & cytokines Functional_Assay 6. Functional Assays (e.g., Cytotoxicity) Harvest->Functional_Assay

Caption: Workflow for in vitro expansion of γδ T cells.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood or buffy coat from healthy donors

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Centrifuge tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.

  • Collect the buffy coat layer and transfer it to a new 50 mL centrifuge tube.

  • Wash the collected cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

In Vitro Expansion of γδ T Cells

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • (E)-C-HDMAPP ammonium salt (stock solution at 1 mM in PBS, sterile filtered)

  • Recombinant human Interleukin-2 (IL-2) (stock solution at 1x10^6 U/mL)

  • Cell culture plates (24-well or T-flasks)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium in appropriate cell culture plates or flasks.

  • Add (E)-C-HDMAPP to a final concentration of 1-10 nM.[4]

  • On day 2, add recombinant human IL-2 to a final concentration of 100-1000 U/mL.[5][6]

  • Incubate the cells at 37°C in a 5% CO2 humidified incubator.

  • Every 2-3 days, monitor the cell density and viability. If the cell density exceeds 2 x 10^6 cells/mL, split the cultures and add fresh medium containing IL-2 to maintain a cell density of approximately 1 x 10^6 cells/mL.

  • Continue the culture for 14 to 21 days. The logarithmic growth phase is typically observed between days 4 and 16.[5]

Flow Cytometry Analysis of γδ T Cell Expansion and Purity

Materials:

  • Expanded cell culture

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3

    • Anti-human TCR Vδ2

    • Anti-human TCR Pan γδ

    • Viability dye (e.g., 7-AAD or propidium iodide)

  • Flow cytometer

Procedure:

  • Harvest approximately 0.5-1 x 10^6 cells from the culture.

  • Wash the cells once with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of FACS buffer.

  • Add the appropriate dilutions of the fluorochrome-conjugated antibodies and incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer and add the viability dye just before analysis.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on live, single cells, then on CD3+ T cells, and subsequently determine the percentage of Vδ2+ or Pan γδ+ cells.

Assessment of γδ T Cell Cytotoxicity

Materials:

  • Expanded γδ T cells (effector cells)

  • Tumor cell line (target cells, e.g., Daudi or PC-3M)[1][6]

  • Calcein-AM or other viability stain for target cells

  • 96-well V-bottom or U-bottom plates

  • Fluorometer or flow cytometer

Procedure:

  • Label the target cells with Calcein-AM according to the manufacturer's instructions.

  • Seed the labeled target cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Add the expanded γδ T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

  • Include control wells with target cells only (spontaneous release) and target cells with a lysis buffer (maximum release).

  • Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4 hours at 37°C.

  • After incubation, centrifuge the plate and collect the supernatant to measure the release of Calcein-AM using a fluorometer.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

This comprehensive protocol provides a robust framework for the successful in vitro expansion and functional characterization of γδ T cells using (E)-C-HDMAPP. Researchers should optimize parameters such as donor variability, and specific concentrations of C-HDMAPP and IL-2 for their experimental systems.

References

Application Notes and Protocols for Optimal T Cell Activation with (E)-C-HDMAPP Ammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP ammonium salt, scientifically known as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), is a potent phosphoantigen that specifically activates the Vγ9Vδ2 subset of human γδ T cells. These cells play a crucial role in both innate and adaptive immunity, recognizing and responding to stress-induced molecules on infected or transformed cells in a non-MHC-restricted manner. This unique characteristic makes Vγ9Vδ2 T cells an attractive target for immunotherapeutic strategies against infectious diseases and cancer. HMBPP is a metabolite produced by various pathogens and is recognized by Vγ9Vδ2 T cells with exceptional potency, approximately 10,000 times more efficiently than the endogenous phosphoantigen, isopentenyl pyrophosphate (IPP).[1] This document provides detailed application notes and protocols for the optimal use of this compound salt for the in vitro expansion and activation of human Vγ9Vδ2 T cells.

Mechanism of Action

The activation of Vγ9Vδ2 T cells by HMBPP is a well-characterized process mediated by the butyrophilin 3A1 (BTN3A1) molecule expressed on antigen-presenting cells or target cells. Intracellular HMBPP binds to the B30.2 domain of BTN3A1, inducing a conformational change that is sensed by the Vγ9Vδ2 T cell receptor (TCR). This interaction triggers downstream signaling pathways within the T cell, leading to its activation, proliferation, cytokine production, and cytotoxic effector functions.

Data Presentation: this compound Salt Concentration for T Cell Activation

The optimal concentration of this compound salt varies depending on the specific application, such as T cell expansion, induction of cytokine release, or cytotoxicity assays. The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: this compound Salt Concentration for Vγ9Vδ2 T Cell Expansion from PBMCs

HMBPP ConcentrationCell Culture ConditionsDurationOutcome
10 nMPBMCs (2-4 x 10^6 cells/mL) in T cell media with 5 ng/mL IL-2 added every 3 days.12-14 daysSuccessful expansion of Vγ9Vδ2 T cells for subsequent purification.[2]
50 nMPBMCs (3.0 x 10^6 cells/ml) with 100 IU/ml rIL-2.14 daysEffective promotion of Vγ9Vδ2 T cell differentiation and proliferation, reaching ≥90% purity.[1][3]
100 nMPBMCs stimulated for 3 days, followed by culture with IL-2.12 daysGradual increase in Vγ9Vδ2 T cell population to over 50%.[4]
80 pMPBMCs (1x10^6 cells/ml) with 25 U/ml IL-2 added every other day starting on day 3.11-12 daysSuccessful expansion of Vγ9Vδ2 T cells for use in cytotoxicity assays.[5][6]

Table 2: this compound Salt Concentration for Vγ9Vδ2 T Cell Activation (Cytokine Release and Cytotoxicity)

HMBPP ConcentrationAssay TypeTarget Cells (if applicable)Effector:Target RatioDurationOutcome
0.06 nM (EC50)Upregulation of CD69 and CD25N/A (PBMCs)N/A18 hoursSignificant activation of Vγ9Vδ2 T cells.
1 µMIFN-γ ReleaseK562 cellsNot specified20 hoursPeak IFN-γ release.[4]
10 nMIFN-γ ReleaseN/A (PBMCs)N/A6-24 hoursSynergistic increase in IFN-γ production when combined with TLR8 ligands.[7]
80 pMCytotoxicitySW620 and HT29 colon cancer cells6.25:1 to 50:14 hoursEnhanced cytotoxicity towards cancer cells.[5][6]
19 nM (EC50)CytotoxicityK562 cellsNot specifiedNot specifiedEffective promotion of target cell lysis.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound salt for Vγ9Vδ2 T cell activation.

Protocol 1: Expansion of Vγ9Vδ2 T Cells from Human PBMCs

Objective: To expand a population of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound salt (HMBPP)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and HEPES)

  • Recombinant human Interleukin-2 (IL-2)

  • Ficoll-Paque

  • Centrifuge

  • Cell culture plates (24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1-3 x 10^6 cells/mL. Seed the cells into a 24-well culture plate.

  • Stimulation with HMBPP: Add this compound salt to the cell culture to a final concentration of 50-100 nM.[1][3][4]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 3 days.

  • IL-2 Addition: After 3 days, add recombinant human IL-2 to the culture to a final concentration of 100 IU/mL.

  • Cell Maintenance: Every 2-3 days, gently resuspend the cells and replace half of the medium with fresh complete RPMI-1640 containing IL-2 (100 IU/mL).

  • Expansion Monitoring: Monitor the expansion of Vγ9Vδ2 T cells over 12-14 days by flow cytometry using antibodies against CD3 and Vδ2-TCR.

  • Purification (Optional): If a pure population of Vγ9Vδ2 T cells is required, they can be isolated using negative selection magnetic beads.

Protocol 2: Vγ9Vδ2 T Cell Activation Assay (IFN-γ Release)

Objective: To measure the activation of expanded Vγ9Vδ2 T cells by quantifying interferon-gamma (IFN-γ) secretion in response to HMBPP-pulsed target cells.

Materials:

  • Expanded Vγ9Vδ2 T cells (from Protocol 1)

  • Target cells (e.g., K562)

  • This compound salt (HMBPP)

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

  • ELISA kit for human IFN-γ

Procedure:

  • Target Cell Preparation: Culture K562 cells in complete RPMI-1640 medium.

  • Pulsing Target Cells with HMBPP:

    • Harvest and wash the K562 cells.

    • Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add this compound salt at various concentrations (e.g., a serial dilution from 1 µM down to the pM range).

    • Incubate the cells for 4 hours at 37°C to allow for antigen uptake.

    • Wash the cells three times with fresh medium to remove excess HMBPP.

  • Co-culture:

    • Seed the HMBPP-pulsed K562 cells into a 96-well round-bottom plate at 5 x 10^4 cells/well.

    • Add the expanded Vγ9Vδ2 T cells to the wells at an effector-to-target (E:T) ratio of 2:1.

    • Include control wells with Vγ9Vδ2 T cells alone and unpulsed K562 cells.

  • Incubation: Incubate the co-culture for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of Vγ9Vδ2 T Cell Activation by HMBPP

G cluster_target Target Cell cluster_tcell Vγ9Vδ2 T Cell HMBPP_in Intracellular HMBPP BTN3A1 BTN3A1 HMBPP_in->BTN3A1 Binds to B30.2 domain BTN2A1 BTN2A1 BTN3A1->BTN2A1 Conformational Change TCR Vγ9Vδ2 TCR BTN2A1->TCR TCR Engagement CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) NFAT->Activation MAPK MAPK (ERK, p38) PKC->MAPK NFkB NF-κB PKC->NFkB AP1 AP-1 MAPK->AP1 NFkB->Activation AP1->Activation

Caption: HMBPP-mediated Vγ9Vδ2 T cell activation pathway.

Experimental Workflow for Determining Optimal HMBPP Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PBMC_iso Isolate PBMCs from Healthy Donor Blood HMBPP_pulse Pulse Target Cells with Serial Dilutions of HMBPP Target_prep Prepare Target Cells (e.g., K562) Target_prep->HMBPP_pulse Wash Wash Target Cells to Remove Unbound HMBPP HMBPP_pulse->Wash Coculture Co-culture Expanded Vγ9Vδ2 T Cells with Pulsed Target Cells Wash->Coculture Supernatant Collect Supernatant after 24h Incubation Coculture->Supernatant ELISA Measure IFN-γ Concentration by ELISA Supernatant->ELISA Dose_response Generate Dose-Response Curve and Determine EC50 ELISA->Dose_response

References

Application Notes and Protocols for (E)-C-HDMAPP Ammonium in Human PBMC Co-culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Application Notes

The human immune system possesses a unique subset of T lymphocytes known as gamma delta (γδ) T cells, which play a crucial role in immunosurveillance against infections and malignancies. The majority of γδ T cells in peripheral blood express the Vγ9Vδ2 T cell receptor (TCR) and are specifically activated by small, non-peptidic phosphorylated molecules known as phosphoantigens (PAgs).[1]

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), commercially available as the ammonium salt (E)-C-HDMAPP ammonium, is the most potent natural phosphoantigen identified to date, capable of stimulating Vγ9Vδ2 T cells at nanomolar concentrations.[1] Its activation mechanism is distinct from conventional antigen presentation. Intracellular accumulation of HMBPP in antigen-presenting cells (APCs) or tumor cells leads to its binding with the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1).[2] This interaction induces a conformational change, promoting a heteromeric association between BTN3A1 and Butyrophilin 2A1 (BTN2A1).[3] The resulting complex on the cell surface is recognized by the Vγ9Vδ2 TCR, triggering a powerful activation cascade that leads to T cell proliferation, cytokine production, and potent cytotoxic activity against target cells.[2][3][4]

This document provides detailed protocols for utilizing this compound in a human peripheral blood mononuclear cell (PBMC) co-culture system to expand, activate, and functionally assess Vγ9Vδ2 T cells. These protocols are designed for researchers in immunology, oncology, and drug development to investigate the therapeutic potential of Vγ9Vδ2 T cell-based immunotherapies.

Signaling Pathway

The activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP is a multi-step process initiated within the antigen-presenting cell.

G cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Vγ9Vδ2 T Cell HDMAPP (E)-C-HDMAPP BTN3A1_intra BTN3A1 (intracellular) HDMAPP->BTN3A1_intra binds to BTN_complex_intra BTN3A1-pAg-BTN2A1 Complex Formation BTN3A1_intra->BTN_complex_intra glues BTN2A1_intra BTN2A1 (intracellular) BTN2A1_intra->BTN_complex_intra BTN_complex_extra Conformational Change (Extracellular) BTN_complex_intra->BTN_complex_extra induces TCR Vγ9Vδ2 TCR BTN_complex_extra->TCR is recognized by Activation T Cell Activation: - Proliferation - Cytokine Release - Cytotoxicity TCR->Activation triggers

Caption: Vγ9Vδ2 T cell activation pathway by (E)-C-HDMAPP.

Experimental Protocols

Protocol 1: Isolation of PBMCs and Expansion of Vγ9Vδ2 T Cells

This protocol describes the expansion of Vγ9Vδ2 T cells from a healthy donor PBMC population using (E)-C-HDMAPP and recombinant human Interleukin-2 (rhIL-2).

Materials:

  • Ficoll-Paque PLUS density gradient medium

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

  • This compound salt

  • Recombinant Human IL-2 (rhIL-2)

  • Phosphate Buffered Saline (PBS)

  • Human buffy coats or whole blood from healthy donors

  • Antibodies for flow cytometry: Anti-CD3, Anti-TCR Vγ9

Procedure:

  • PBMC Isolation: Isolate PBMCs from buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[5]

  • Cell Counting and Seeding: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in Complete RPMI and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell density to 1 x 10⁶ cells/mL in Complete RPMI.

  • Stimulation:

    • Add (E)-C-HDMAPP to the cell suspension at a final concentration of 1 µM.

    • Add rhIL-2 to the cell suspension at a final concentration of 100 U/mL.

  • Incubation: Culture the cells in a T-75 flask at 37°C in a humidified 5% CO₂ incubator for 10-14 days.

  • Maintenance: Every 2-3 days, gently swirl the flask and add fresh Complete RPMI containing 100 U/mL rhIL-2 to maintain the cell density between 0.5-1.5 x 10⁶ cells/mL.

  • Monitoring Expansion: After 10 days, assess the percentage of Vγ9Vδ2 T cells within the CD3+ population using flow cytometry. Purity of >90% is often achievable.[6]

G A Obtain Healthy Donor Buffy Coat B Isolate PBMCs via Ficoll Gradient A->B C Seed PBMCs at 1x10^6 cells/mL B->C D Stimulate with: - 1 µM (E)-C-HDMAPP - 100 U/mL rhIL-2 C->D E Culture for 10-14 Days at 37°C, 5% CO2 D->E F Add Fresh Media + rhIL-2 Every 2-3 Days E->F maintenance G Assess Purity (CD3+Vγ9+) by Flow Cytometry E->G F->E H Expanded Vγ9Vδ2 T Cells (Effector Cells) G->H

Caption: Workflow for the expansion of Vγ9Vδ2 T cells from PBMCs.

Protocol 2: Flow Cytometry-Based Cytotoxicity Assay

This protocol outlines a non-radioactive method to assess the cytotoxic potential of expanded Vγ9Vδ2 T cells against a target tumor cell line (e.g., Daudi or THP-1).[6][7]

Materials:

  • Expanded Vγ9Vδ2 T cells (Effector cells)

  • Target cells (e.g., Daudi lymphoma cells)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • FACS tubes

  • Complete RPMI

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁷ target cells in 1 mL PBS.

    • Add CFSE to a final concentration of 1 µM.

    • Incubate for 15 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold Complete RPMI.

    • Wash the cells three times with Complete RPMI to remove excess CFSE.

    • Resuspend in Complete RPMI at 1 x 10⁵ cells/mL.

  • Co-culture Setup:

    • Plate 1 x 10⁴ CFSE-labeled target cells per well in a 96-well U-bottom plate (100 µL).

    • Prepare effector cells (expanded Vγ9Vδ2 T cells) at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1).

    • Add 100 µL of effector cell suspension to the wells containing target cells.

    • Controls:

      • Spontaneous Lysis: Target cells with media only.

      • Maximum Lysis: Target cells with a cell lysis agent (e.g., 1% Triton X-100).

  • Incubation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact and incubate for 4 hours at 37°C, 5% CO₂.

  • Staining and Acquisition:

    • Gently resuspend the cells and transfer them to FACS tubes.

    • Add 7-AAD or PI to each tube to stain for dead cells.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the CFSE-positive population (target cells).

    • Within the CFSE+ gate, determine the percentage of 7-AAD/PI positive cells (killed target cells).

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the secretion of key pro-inflammatory cytokines, such as IFN-γ and TNF-α, by Vγ9Vδ2 T cells upon stimulation.

Materials:

  • Expanded Vγ9Vδ2 T cells

  • Antigen-presenting cells or a suitable tumor cell line (e.g., THP-1)

  • (E)-C-HDMAPP

  • Human IFN-γ and TNF-α ELISA kits

  • 96-well plate

Procedure:

  • Co-culture Setup:

    • Plate 5 x 10⁴ THP-1 cells per well in a 96-well flat-bottom plate.

    • Add expanded Vγ9Vδ2 T cells at a 1:1 ratio (5 x 10⁴ cells/well).

    • Stimulate the co-culture with 1 µM (E)-C-HDMAPP.

    • Controls:

      • Vγ9Vδ2 T cells alone (no stimulator cells, no HMDAPP).

      • Vγ9Vδ2 T cells + THP-1 cells (no HMDAPP).

      • THP-1 cells alone + HMDAPP.

  • Incubation: Culture the plate for 24-48 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.

  • ELISA: Perform the ELISA for IFN-γ and TNF-α according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL by comparing the sample absorbance to the standard curve.

Representative Data

The following tables present example data that can be generated using the protocols described above.

Table 1: Vγ9Vδ2 T Cell Expansion and Purity

Donor ID Day 0 (% Vγ9 in CD3+) Day 12 (% Vγ9 in CD3+) Fold Expansion (Total Cells)
Donor 1 2.5% 93.2% 85
Donor 2 3.1% 95.8% 110

| Donor 3 | 1.9% | 91.5% | 72 |

Table 2: Activation Marker Expression (24h post-stimulation)

Condition % CD69+ of Vγ9Vδ2 T cells % CD107a+ of Vγ9Vδ2 T cells
Unstimulated 3.5 ± 0.8% 2.1 ± 0.5%

| Stimulated (HMDAPP + APCs) | 78.2 ± 5.4% | 45.6 ± 4.1% |

Table 3: Cytotoxicity Against Daudi Target Cells (4h Assay)

Effector:Target (E:T) Ratio % Specific Lysis (Mean ± SD)
20:1 68.5 ± 6.2%
10:1 51.3 ± 4.9%
5:1 34.8 ± 3.5%

| 1:1 | 15.2 ± 2.1% |

Table 4: Cytokine Profile in Co-culture Supernatants (24h)

Condition IFN-γ (pg/mL) TNF-α (pg/mL)
Vγ9Vδ2 T cells alone < 15 < 10
Vγ9Vδ2 T cells + APCs 125 ± 25 88 ± 15

| Vγ9Vδ2 T cells + APCs + HMDAPP | 3550 ± 410 | 2100 ± 250 |

References

Application Note: Flow Cytometry Analysis of γδ T Cells Stimulated with (E)-C-HDMAPP Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the stimulation of human peripheral blood mononuclear cells (PBMCs) with the potent phosphoantigen (E)-C-HDMAPP (HMBPP) ammonium salt and subsequent analysis of γδ T cell activation using multi-color flow cytometry. The provided methodologies are intended for researchers, scientists, and drug development professionals interested in understanding the immunomodulatory effects of phosphoantigens on this unique T cell subset. Included are protocols for cell culture, stimulation, antibody staining, and data acquisition, along with representative data and a discussion of key signaling pathways.

Introduction

Gamma delta (γδ) T cells are a distinct lineage of T lymphocytes that play a crucial role in both innate and adaptive immunity.[1][2] Unlike conventional αβ T cells, many γδ T cells, particularly the Vγ9Vδ2 subset prevalent in human peripheral blood, recognize small, non-peptidic phosphoantigens produced by microbes and some tumor cells.[3][4][5] (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), available as (E)-C-HDMAPP ammonium salt, is one of the most potent natural phosphoantigens known to activate Vγ9Vδ2 T cells.[4][6] Upon stimulation, these cells proliferate, produce pro-inflammatory cytokines like IFN-γ and TNF-α, and exhibit potent cytotoxic activity against target cells.[4][7]

Flow cytometry is an indispensable tool for the detailed characterization of γδ T cell responses.[8][9][10] This technique allows for the precise identification of γδ T cells within a heterogeneous cell population and the quantification of changes in their activation status, proliferation, and cytokine production at a single-cell level. This application note outlines a robust workflow for the analysis of (E)-C-HDMAPP-stimulated γδ T cells by flow cytometry, providing a foundation for basic research and preclinical drug development.

Signaling Pathway of (E)-C-HDMAPP-Mediated γδ T Cell Activation

The activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP is a complex process that involves the γδ T cell receptor (TCR) and members of the butyrophilin family of transmembrane proteins, specifically BTN3A1.[11][12] (E)-C-HDMAPP enters the target cell and binds to the intracellular B30.2 domain of BTN3A1.[6][11] This binding event induces a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR. This interaction triggers downstream signaling cascades, leading to γδ T cell activation, proliferation, and effector functions.

G cluster_0 Antigen Presenting Cell / Target Cell cluster_1 γδ T Cell HDMAPP_extra (E)-C-HDMAPP (extracellular) HDMAPP_intra (E)-C-HDMAPP (intracellular) HDMAPP_extra->HDMAPP_intra Uptake BTN3A1_inactive BTN3A1 (inactive conformation) HDMAPP_intra->BTN3A1_inactive Binds to B30.2 domain BTN3A1_active BTN3A1 (active conformation) BTN3A1_inactive->BTN3A1_active Conformational Change gdTCR Vγ9Vδ2 TCR BTN3A1_active->gdTCR TCR Engagement Activation Downstream Signaling (e.g., ZAP70, LAT, PI3K) gdTCR->Activation Effector Effector Functions (Cytotoxicity, Cytokine Release, Proliferation) Activation->Effector

Figure 1: Signaling pathway of (E)-C-HDMAPP-mediated γδ T cell activation.

Experimental Protocols

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • This compound salt (e.g., from Sigma-Aldrich or equivalent)

  • Recombinant human Interleukin-2 (IL-2)

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fixable Viability Dye

  • Fc Receptor Blocking Reagent

  • Fluorochrome-conjugated antibodies (see Table 2 for a recommended panel)

  • Intracellular Staining Buffer Kit

  • Brefeldin A or Monensin (for intracellular cytokine staining)

Experimental Workflow

G cluster_0 Day 0: Cell Culture & Stimulation cluster_1 Day 3-7: γδ T Cell Expansion cluster_2 Day 7: Flow Cytometry Analysis Isolate_PBMC Isolate PBMCs from whole blood Seed_Cells Seed PBMCs in culture plates Isolate_PBMC->Seed_Cells Stimulate Add (E)-C-HDMAPP and IL-2 Seed_Cells->Stimulate Incubate Incubate at 37°C, 5% CO2 Stimulate->Incubate Monitor Monitor cell proliferation Incubate->Monitor Harvest Harvest Cells Monitor->Harvest Stain_Surface Surface Marker Staining Harvest->Stain_Surface Stain_Intra Intracellular Cytokine Staining (optional) Stain_Surface->Stain_Intra Acquire Data Acquisition on Flow Cytometer Stain_Intra->Acquire Analyze Data Analysis Acquire->Analyze

Figure 2: Experimental workflow for γδ T cell stimulation and analysis.
Protocol for γδ T Cell Stimulation

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulation: Prepare a stock solution of this compound salt in sterile water or PBS. Add (E)-C-HDMAPP to the cell cultures at a final concentration of 10 nM.[6] Add recombinant human IL-2 to a final concentration of 100-400 IU/mL.[6] Culture the cells for 7 days at 37°C in a 5% CO2 incubator.

  • Cell Culture Maintenance: Every 2-3 days, add fresh medium containing IL-2 to maintain a cell concentration of approximately 1 x 10^6 cells/mL.[6]

Protocol for Flow Cytometry Staining
  • Cell Harvesting: After 7 days of culture, harvest the cells and wash them with PBS.

  • Viability Staining: Resuspend the cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions. This is crucial to exclude dead cells from the analysis.

  • Fc Receptor Blocking: Wash the cells and resuspend them in FACS buffer. Add an Fc receptor blocking reagent to prevent non-specific antibody binding.

  • Surface Marker Staining: Add the cocktail of fluorochrome-conjugated antibodies for surface markers (see Table 2) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • (Optional) Intracellular Cytokine Staining:

    • For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture for the last 4-6 hours of stimulation.

    • After surface staining, fix and permeabilize the cells using a commercial intracellular staining buffer kit.

    • Add the fluorochrome-conjugated antibodies for intracellular cytokines and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Data Presentation

Table 1: Representative Data of γδ T Cell Expansion and Activation
Condition% of CD3+ cells% Vδ2+ of CD3+% CD69+ of Vδ2+% IFN-γ+ of Vδ2+
Unstimulated95.2 ± 2.12.5 ± 0.83.1 ± 1.20.5 ± 0.2
(E)-C-HDMAPP + IL-296.5 ± 1.845.8 ± 10.385.3 ± 7.560.7 ± 9.1
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Recommended Flow Cytometry Antibody Panel
MarkerFluorochromePurpose
Viability Dyee.g., Zombie AquaExclude dead cells
CD3e.g., APC-H7Pan T cell marker
TCR γδe.g., PE-Cy7Identify γδ T cells
TCR Vδ2e.g., FITCIdentify Vδ2 subset
CD69e.g., BV421Early activation marker[13]
HLA-DRe.g., PerCP-Cy5.5Activation marker[9]
CD27e.g., PEMemory/differentiation marker[14]
IFN-γe.g., Alexa Fluor 700Intracellular cytokine
TNF-αe.g., BV605Intracellular cytokine

Discussion

The protocols outlined in this application note provide a reliable method for the stimulation and flow cytometric analysis of γδ T cells in response to (E)-C-HDMAPP. The expansion of the Vδ2+ population and the upregulation of activation markers such as CD69 and HLA-DR are expected outcomes of successful stimulation.[8][9] Intracellular cytokine staining will further reveal the functional capacity of the activated γδ T cells.

It is important to note that the optimal concentration of (E)-C-HDMAPP and IL-2, as well as the incubation time, may vary depending on the specific experimental conditions and the donor PBMCs. Therefore, it is recommended to perform initial titration experiments to determine the optimal parameters for your system.

The ability to robustly activate and analyze γδ T cells is critical for harnessing their therapeutic potential. The methodologies described herein can be adapted for various applications, including screening for novel immunomodulatory compounds, assessing the potency of γδ T cell-based therapies, and investigating the fundamental biology of this fascinating immune cell population.

References

ELISA protocol for measuring TNF-α release after (E)-C-HDMAPP ammonium stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for TNF-α Measurement

Topic: ELISA Protocol for Measuring TNF-α Release After (E)-C-HDMAPP Ammonium Stimulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the inflammatory response and is implicated in a variety of disease states.[1][2] The quantification of TNF-α released from immune cells following stimulation is a critical method for assessing the immunomodulatory potential of novel compounds. This document provides a detailed protocol for the measurement of TNF-α release from cultured immune cells after stimulation with the synthetic phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP), also referred to here as this compound, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

This compound is a potent activator of Vγ9Vδ2 T cells, a subset of γδ T cells that play a role in both innate and adaptive immunity. Stimulation of these cells with phosphoantigens such as HMB-PP leads to their proliferation and the production of various cytokines, including TNF-α.[3] This protocol is designed for researchers in immunology, pharmacology, and drug development who are investigating the effects of such compounds on immune cell activation.

Signaling Pathway for TNF-α Release

Upon stimulation, various signaling cascades can be initiated within the target immune cell, leading to the transcription, translation, and secretion of TNF-α. A common pathway involves the activation of the transcription factor NF-κB.[4][5] While the specific pathway for this compound may involve T-cell receptor (TCR) signaling in Vγ9Vδ2 T cells, the downstream convergence on transcription factors like NF-κB is a plausible mechanism leading to TNF-α production.

TNF_alpha_signaling_pathway Generalized Signaling Pathway for TNF-α Release cluster_nucleus Cellular Processes stimulus This compound receptor Cell Surface Receptor (e.g., TCR complex on γδ T cells) stimulus->receptor signaling_cascade Intracellular Signaling Cascade Activation (e.g., Kinase activation) receptor->signaling_cascade transcription_factor Transcription Factor Activation (e.g., NF-κB) signaling_cascade->transcription_factor transcription TNF-α Gene Transcription transcription_factor->transcription Translocation nucleus Nucleus translation TNF-α mRNA Translation transcription->translation mRNA export secretion TNF-α Protein Secretion translation->secretion Extracellular Space Extracellular Space secretion->Extracellular Space

Caption: Generalized signaling pathway for TNF-α release following cellular stimulation.

Experimental Protocol: TNF-α Measurement by Sandwich ELISA

This protocol outlines the steps for cell culture and stimulation, followed by the quantification of secreted TNF-α in the cell culture supernatant using a sandwich ELISA.

Part 1: Cell Culture and Stimulation

1.1. Cell Selection and Culture:

  • Primary Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) are a suitable model as they contain Vγ9Vδ2 T cells. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Lines: Alternatively, a human monocytic cell line like THP-1 can be used.[6] THP-1 cells can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, which may enhance their responsiveness.

1.2. Cell Seeding:

  • Seed the cells in a 96-well flat-bottom cell culture plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours to allow cells to adhere (if applicable) and equilibrate.

1.3. Preparation of this compound Stimulant:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).

  • Prepare serial dilutions of the this compound in cell culture medium to achieve the desired final concentrations for stimulation. A dose-response experiment is recommended to determine the optimal concentration.

1.4. Cell Stimulation:

  • Add 100 µL of the diluted this compound solution to the appropriate wells.

  • For negative controls, add 100 µL of culture medium with the corresponding concentration of the vehicle (e.g., PBS or DMSO).

  • For a positive control, a known inducer of TNF-α such as Lipopolysaccharide (LPS) at 1 µg/mL can be used.[6][7]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.[6]

1.5. Collection of Supernatants:

  • After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.

  • Carefully collect the cell culture supernatants without disturbing the cell pellet.

  • The supernatants can be used immediately for the ELISA or stored at -80°C for later analysis.[8]

Part 2: Sandwich ELISA Protocol

This protocol is a general guideline and may need to be optimized based on the specific ELISA kit used.[9][10][11]

2.1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, standards, and antibodies, according to the manufacturer's instructions for the chosen TNF-α ELISA kit.

  • Reconstitute the lyophilized TNF-α standard to create a stock solution.[1][8]

  • Prepare a standard curve by performing serial dilutions of the TNF-α standard in the assay diluent provided with the kit.[1]

2.2. ELISA Procedure:

  • Coating: Coat a 96-well high-binding ELISA plate with the capture antibody overnight at 4°C.[8] (Note: Many commercial kits come with pre-coated plates).[10]

  • Washing: Aspirate the coating solution and wash the plate 3-4 times with wash buffer.[10]

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.[8]

  • Sample and Standard Incubation: After washing the plate, add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[10]

  • Washing: Wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[8][9]

  • Washing: Wash the plate 3-4 times with wash buffer.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (or other appropriate enzyme conjugate) to each well and incubate for 20-30 minutes at room temperature in the dark.[8]

  • Washing: Wash the plate 5-7 times with wash buffer to remove any unbound enzyme.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.[9]

  • Stopping the Reaction: Add 50-100 µL of stop solution (e.g., 2N H2SO4) to each well.[10] The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[8]

Data Presentation

The quantitative data from the experiment should be organized for clarity and ease of comparison.

Table 1: Experimental Parameters

ParameterValue
Cell TypeHuman PBMCs
Seeding Density2 x 10^5 cells/well
Stimulation CompoundThis compound
Compound Concentrations0.1, 1, 10, 100 nM (Example)
Positive ControlLPS (1 µg/mL)
Negative ControlVehicle (PBS or 0.1% DMSO)
Incubation Time24 hours
ELISA Kit(Specify Manufacturer and Catalog #)
Standard Curve Range15.6 - 1000 pg/mL
Absorbance Wavelength450 nm

Table 2: Sample TNF-α Concentration Results

TreatmentConcentrationMean OD at 450 nm (± SD)TNF-α Concentration (pg/mL)
Vehicle Control-(Value)(Value)
(E)-C-HDMAPP0.1 nM(Value)(Value)
(E)-C-HDMAPP1 nM(Value)(Value)
(E)-C-HDMAPP10 nM(Value)(Value)
(E)-C-HDMAPP100 nM(Value)(Value)
Positive Control (LPS)1 µg/mL(Value)(Value)

Note: TNF-α concentrations are calculated from the standard curve generated by plotting the absorbance values of the standards against their known concentrations.

Experimental Workflow

The overall experimental workflow from cell preparation to data analysis is depicted below.

experimental_workflow Experimental Workflow for TNF-α Measurement cluster_cell_prep Cell Preparation and Stimulation cluster_elisa ELISA Assay cluster_data_analysis Data Acquisition and Analysis cell_culture Cell Culture (e.g., PBMCs) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding stimulation Stimulation with This compound cell_seeding->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection add_samples Add Standards and Supernatants supernatant_collection->add_samples plate_prep Prepare ELISA Plate (Coat and Block) plate_prep->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab add_enzyme Add Enzyme Conjugate add_detection_ab->add_enzyme add_substrate Add Substrate and Stop Solution add_enzyme->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate standard_curve Generate Standard Curve read_plate->standard_curve calculate_concentration Calculate TNF-α Concentration standard_curve->calculate_concentration

Caption: Workflow from cell stimulation to data analysis.

Conclusion

This application note provides a comprehensive protocol for the measurement of TNF-α released from immune cells upon stimulation with this compound. By following these detailed steps, researchers can obtain reliable and reproducible data on the immunomodulatory effects of this and other novel compounds. The provided diagrams and tables are intended to facilitate the understanding and execution of the experimental workflow and the presentation of results.

References

Application Notes and Protocols for (E)-C-HDMAPP Ammonium in In Vivo Cancer Immunotherapy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-C-HDMAPP ammonium is a synthetic phosphoantigen that acts as a potent activator of human Vγ9Vδ2 T cells, a subset of γδ T cells with significant potential in cancer immunotherapy. These cells play a role in immune surveillance against tumors and can be harnessed for therapeutic purposes. (E)-C-HDMAPP, a phosphonate analog of (E)-hydroxy-dimethyl-allyl pyrophosphate ((E)-HDMAPP), offers enhanced stability in solution and in circulation compared to its pyrophosphate counterpart, making it a promising candidate for in vivo applications.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo cancer immunotherapy models.

Mechanism of Action

This compound stimulates Vγ9Vδ2 T cells in a T cell receptor (TCR)-dependent manner. The activation cascade is initiated by the binding of (E)-C-HDMAPP to the intracellular domain of Butyrophilin 3A1 (BTN3A1), a transmembrane protein expressed on various cell types, including tumor cells. This interaction is thought to induce a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR. This recognition triggers the activation of Vγ9Vδ2 T cells, leading to their proliferation, production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), and the exertion of cytotoxic activity against tumor cells.[2][3]

Data Presentation

In Vitro Activity of (E)-C-HDMAPP
ParameterCell TypeValueReference
EC50 for TNF-α releasePrimary polyclonal human Vγ9Vδ2 T-cells0.91 nM[4]
Stimulation of TNF-α synthesis (IC50)γδ-T lymphocytes0.91 nM[1]
In Vivo Activity of (E)-C-HDMAPP in Non-Human Primates

A study in cynomolgus monkeys demonstrated the in vivo activity of (E)-C-HDMAPP.

Animal ModelDosage Range (i.v.)ObservationMaximal EffectReference
Cynomolgus monkeys0.02-10 mg/kgSignificant increase in circulating γδ-T cells5 mg/kg and 10 mg/kg[4]

Note: Specific quantitative data on tumor growth inhibition in mouse cancer models following direct in vivo administration of this compound is not extensively available in the public domain. The provided protocols are based on general practices for similar compounds and cancer models.

Signaling Pathways and Experimental Workflows

Vγ9Vδ2 T Cell Activation by (E)-C-HDMAPP

Vg9Vd2_Activation cluster_tumor_cell Tumor Cell cluster_t_cell Vγ9Vδ2 T Cell BTN3A1_intracellular BTN3A1 (intracellular domain) BTN3A1_extracellular BTN3A1 (extracellular domain) BTN3A1_intracellular->BTN3A1_extracellular Conformational Change Vg9Vd2_TCR Vγ9Vδ2 TCR BTN3A1_extracellular->Vg9Vd2_TCR Recognized by Activation T Cell Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (TNF-α, IFN-γ) Activation->Cytokine_Release Cytotoxicity Cytotoxicity Activation->Cytotoxicity E_C_HDMAPP (E)-C-HDMAPP E_C_HDMAPP->BTN3A1_intracellular Binds to

Caption: Vγ9Vδ2 T cell activation by (E)-C-HDMAPP.

General Workflow for In Vivo Cancer Model Study

in_vivo_workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Initiation ((E)-C-HDMAPP or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis Immuno_Analysis Immunological Analysis (e.g., Flow Cytometry, IHC) Endpoint->Immuno_Analysis

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Cancer Model

Objective: To establish a subcutaneous tumor model in immunodeficient mice for evaluating the efficacy of this compound.

Materials:

  • Cancer cell line of interest (e.g., human prostate, breast, or pancreatic cancer cell lines)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel® Basement Membrane Matrix (or similar)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile syringes (1 mL) and needles (27-30G)

  • 70% ethanol

  • Calipers

Procedure:

  • Cell Preparation: a. Culture cancer cells to 70-80% confluency. b. Harvest cells using trypsin-EDTA and wash with sterile PBS. c. Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation: a. Anesthetize the mouse using an appropriate method. b. Shave and sterilize the injection site on the flank of the mouse with 70% ethanol. c. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank.

  • Tumor Growth Monitoring: a. Monitor the mice for tumor growth starting 3-5 days post-implantation. b. Measure the tumor dimensions (length and width) with calipers every 2-3 days. c. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: a. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: In Vivo Administration of this compound

Objective: To administer this compound to tumor-bearing mice to assess its anti-tumor activity.

Materials:

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl) or PBS for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes (1 mL) and needles (27-30G for intraperitoneal injection)

Procedure:

  • Formulation of this compound: a. This compound is typically a solid. Prepare a stock solution by dissolving it in sterile saline or PBS. Vortex thoroughly to ensure complete dissolution. Note: The stability of the solution should be considered. It is recommended to prepare fresh solutions for each administration. b. Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Dosing and Administration: a. Dosage: Based on preclinical studies with similar phosphoantigens and the non-human primate data, a starting dose range of 0.1 to 5 mg/kg could be explored. Dose-response studies are highly recommended to determine the optimal dose for a specific cancer model. b. Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes for systemic administration. c. Dosing Schedule: A schedule of administration every 2-3 days or twice a week can be a starting point. The frequency should be optimized based on the pharmacokinetic and pharmacodynamic properties of the compound and the tumor growth rate.

  • Treatment and Monitoring: a. Administer the prepared this compound solution or vehicle control to the respective groups of mice. b. Continue to monitor tumor volume and body weight 2-3 times per week. c. Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Protocol 3: Immunomonitoring of Tumor-Infiltrating Lymphocytes

Objective: To analyze the immune cell populations within the tumor microenvironment following treatment with this compound.

Materials:

  • Tumor tissue from treated and control mice

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (0.1 mg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red Blood Cell Lysis Buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80) and human Vγ9Vδ2 T cell markers if using a humanized mouse model.

  • Flow cytometer

Procedure:

  • Tumor Digestion: a. At the study endpoint, excise tumors and place them in cold RPMI-1640 medium. b. Mince the tumors into small pieces and transfer to a digestion buffer containing Collagenase D and DNase I. c. Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Single-Cell Suspension Preparation: a. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. b. Wash the cells with RPMI-1640 containing 10% FBS. c. If necessary, lyse red blood cells using a lysis buffer. d. Wash the cells again and resuspend in FACS buffer.

  • Flow Cytometry Staining: a. Count the viable cells and adjust the concentration. b. Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers for 30 minutes on ice in the dark. c. Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

Conclusion

This compound is a promising immuno-oncology agent that potently activates Vγ9Vδ2 T cells. While detailed in vivo protocols for its direct use in cancer models are still emerging, the information and generalized protocols provided in this document offer a solid foundation for researchers to design and execute preclinical studies. It is crucial to empirically determine the optimal dosage, administration schedule, and formulation for each specific cancer model to fully evaluate the therapeutic potential of this compound. Further research will be instrumental in elucidating its in vivo efficacy and mechanism of action in various cancer settings.

References

Preparation of (E)-C-HDMAPP Ammonium Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of (E)-C-HDMAPP (E-1-hydroxy-2-methyl-but-3-enyl-4-diphosphate) ammonium salt stock solutions for use in cell culture experiments. (E)-C-HDMAPP is a potent phosphoantigen that stimulates the activation and proliferation of Vγ9Vδ2 T cells, a subset of γδ T cells with significant implications for immunotherapy and drug development. Proper preparation of stock solutions is critical to ensure experimental reproducibility and accurate interpretation of results. These guidelines cover the dissolution, storage, and dilution of (E)-C-HDMAPP for various cell-based assays.

Introduction to (E)-C-HDMAPP

(E)-C-HDMAPP is a synthetic, non-hydrolyzable analog of the microbial metabolite (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). It is a powerful activator of Vγ9Vδ2 T cells, which recognize phosphoantigens presented by butyrophilin 3A1 (BTN3A1) on the surface of target cells.[1][2] The pyrophosphonate moiety in (E)-C-HDMAPP confers greater stability in solution and in vascular circulation compared to its pyrophosphate counterpart, making it an ideal compound for in vitro and in vivo studies.[3] Its primary application in cell culture is to stimulate Vγ9Vδ2 T cells to produce cytokines such as TNF-α and IFN-γ, and to induce cytotoxic activity against target cells.[3]

Properties of (E)-C-HDMAPP Ammonium Salt

A summary of the key quantitative properties of this compound salt is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C6H14O7P2 • 3NH4[4]
Molecular Weight 311.2 g/mol [4][5]
Purity ≥95%[4]
Format Crystalline solid[4]
Storage Temperature -20°C (as solid)[4]
Solubility Soluble in DMSO[6]
IC50 for TNF-α synthesis 0.91 nM[3]
Typical Working Concentration 2 nM - 10 nM[1][2]

Experimental Protocols

Preparation of a 1 mM Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of this compound salt in dimethyl sulfoxide (DMSO).

Materials:

  • This compound salt (MW: 311.2 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound salt to warm to room temperature before opening to prevent condensation.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out 1 mg of this compound salt. To minimize handling of small quantities, it is advisable to purchase the compound in pre-weighed aliquots if possible.

  • Dissolution: Calculate the volume of DMSO required to achieve a 1 mM concentration.

    • Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 1,000,000

    • For 1 mg of (E)-C-HDMAPP: (0.001 g / 311.2 g/mol ) * 1,000,000 = 3213 µL (or 3.213 mL)

  • Mixing: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the (E)-C-HDMAPP. Vortex thoroughly until the solid is completely dissolved. The resulting solution should be clear and colorless.

Preparation of Working Solutions for Cell Culture

This protocol outlines the serial dilution of the 1 mM stock solution to achieve a final working concentration in the nanomolar range in cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, to avoid cytotoxicity.[7] Most cell lines can tolerate up to 1% DMSO, but primary cells may be more sensitive.[7]

  • To avoid precipitation of the compound, it is recommended to add the DMSO stock solution directly to the pre-warmed cell culture medium with gentle mixing.[8]

Procedure for a final concentration of 10 nM:

  • Intermediate Dilution: Prepare an intermediate dilution of the 1 mM stock solution. For example, dilute the 1 mM stock 1:100 in sterile PBS or cell culture medium to obtain a 10 µM solution.

    • Pipette 2 µL of the 1 mM stock solution into 198 µL of sterile PBS or medium.

  • Final Dilution: Add the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration.

    • To prepare 1 mL of cell culture medium with a final (E)-C-HDMAPP concentration of 10 nM, add 1 µL of the 10 µM intermediate solution to 999 µL of the cell culture medium.

    • The final DMSO concentration in this example would be negligible.

Signaling Pathway and Experimental Workflow

(E)-C-HDMAPP Signaling Pathway in Vγ9Vδ2 T Cells

The diagram below illustrates the key steps in the activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP.

G cluster_0 Antigen Presenting Cell cluster_1 Vγ9Vδ2 T Cell BTN3A1 BTN3A1 TCR Vγ9Vδ2 TCR BTN3A1->TCR Conformational change & TCR engagement CHD (E)-C-HDMAPP CHD->BTN3A1 Binds to B30.2 intracellular domain Activation Downstream Signaling (e.g., ZAP70, LAT, SLP-76) TCR->Activation Initiates Effector Effector Functions Activation->Effector Leads to Cytokines Cytokine Production (TNF-α, IFN-γ) Effector->Cytokines Cytotoxicity Cytotoxicity (Granzyme, Perforin) Effector->Cytotoxicity

Caption: Activation of Vγ9Vδ2 T cells by (E)-C-HDMAPP.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical steps for preparing (E)-C-HDMAPP stock and working solutions.

G start Start weigh Weigh (E)-C-HDMAPP Ammonium Salt start->weigh dissolve Dissolve in DMSO to make 1 mM Stock weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot intermediate Prepare Intermediate Dilution (e.g., 10 µM) aliquot->intermediate final Prepare Final Working Solution in Medium intermediate->final end Use in Cell Culture final->end

Caption: Workflow for preparing (E)-C-HDMAPP solutions.

References

Application of (E)-C-HDMAPP Ammonium in Infectious Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

(E)-C-HDMAPP ammonium , a synthetic phosphoantigen analog, is a potent activator of human Vγ9Vδ2 T cells, a unique subset of T lymphocytes that play a critical role in the immune response to a variety of infectious pathogens. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for in vitro and ex vivo studies in the context of infectious diseases.

Introduction

Vγ9Vδ2 T cells are a bridge between the innate and adaptive immune systems and are particularly important in the defense against microbes that utilize the non-mevalonate pathway for isoprenoid biosynthesis. A key metabolite in this pathway, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), is a potent natural phosphoantigen that activates Vγ9Vδ2 T cells. This compound is a more stable phosphonate analog of HMBPP, designed for enhanced stability and consistent experimental results. Its ammonium salt form improves solubility in aqueous solutions.

The activation of Vγ9Vδ2 T cells by this compound leads to their proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity against infected cells, making it a valuable tool for studying anti-infective immunity and for the development of novel immunotherapies.

Mechanism of Action

The activation of Vγ9V-δ2 T cells by phosphoantigens like this compound is a complex process mediated by the butyrophilin family of molecules. The compound is taken up by antigen-presenting cells (APCs) or infected cells. Intracellularly, it binds to the B30.2 domain of Butyrophilin 3A1 (BTN3A1). This binding event induces a conformational change in BTN3A1, which then interacts with BTN2A1. This molecular complex on the cell surface is subsequently recognized by the Vγ9Vδ2 T cell receptor (TCR), triggering the activation of the T cell. This "inside-out" signaling mechanism allows for a rapid and potent immune response against cells containing these foreign metabolites.

Quantitative Data

The following table summarizes the potency of HMBPP and its analog C-HMBPP in activating Vγ9Vδ2 T cells, as measured by the half-maximal effective concentration (EC50).

CompoundAssayEC50 ValueReference
HMBPPVγ9/Vδ2 T-cell activation (CD69/CD25 upregulation)0.06 nM[1]
HMBPP72-hour PBMC expansion0.50 nM[2]
C-HMBPPVγ9Vδ2 T cell IFN-γ secretion (1-hour K562 cell loading)1.2 µM[3]
POM2-C-HMBP (prodrug)72-hour PBMC expansion5.4 nM[2]

Experimental Protocols

Protocol 1: In Vitro Expansion of Human Vγ9Vδ2 T Cells from PBMCs

This protocol describes the selective expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) using this compound.

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood or buffy coat

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium)

  • This compound

  • Recombinant human Interleukin-2 (IL-2)

  • Phosphate-buffered saline (PBS)

  • 96-well round-bottom plates

Procedure:

  • Isolate PBMCs: Isolate PBMCs from human peripheral blood or buffy coat by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

  • Cell Seeding: Wash the isolated PBMCs twice with PBS and resuspend in complete medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Stimulation: Prepare a stock solution of this compound in sterile water or PBS. Add this compound to the cell cultures to a final concentration in the range of 1-10 µM. A titration experiment is recommended to determine the optimal concentration for your specific cell source and experimental conditions.

  • IL-2 Addition: After 24 hours of incubation, add recombinant human IL-2 to each well to a final concentration of 100-200 IU/mL to support T cell proliferation.

  • Incubation and Maintenance: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Every 2-3 days, gently resuspend the cells and replace half of the medium with fresh complete medium containing IL-2 (100-200 IU/mL).

  • Expansion Monitoring: The expansion of Vγ9Vδ2 T cells can be monitored by flow cytometry starting from day 7. Stain the cells with fluorescently labeled antibodies against CD3 and Vδ2 TCR. A significant increase in the percentage of CD3+Vδ2+ cells should be observed over 10-14 days.

Protocol 2: Assessment of Vγ9Vδ2 T Cell Activation by Flow Cytometry

This protocol details the measurement of activation markers on Vγ9Vδ2 T cells following stimulation with this compound.

Materials:

  • Expanded Vγ9Vδ2 T cells (from Protocol 1) or freshly isolated PBMCs

  • Antigen-presenting cells (e.g., K562 cell line)

  • This compound

  • Fluorescently labeled antibodies against CD3, Vδ2, CD69, and CD25

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Prepare Target Cells: If using APCs, seed them at 1 x 10^5 cells/well in a 96-well plate.

  • Load Target Cells: Add this compound to the target cells at a final concentration of 1-10 µM and incubate for 1-4 hours at 37°C. Wash the cells twice with PBS to remove excess compound.

  • Co-culture: Add Vγ9Vδ2 T cells (or PBMCs) to the wells containing the loaded target cells at an effector-to-target (E:T) ratio of 10:1.

  • Incubation: Incubate the co-culture for 18-24 hours at 37°C.

  • Staining: Harvest the cells and wash with FACS buffer. Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD3, -Vδ2, -CD69, -CD25) for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells twice with FACS buffer and acquire the data on a flow cytometer. Analyze the expression of CD69 and CD25 on the CD3+Vδ2+ T cell population.

Protocol 3: Cytotoxicity Assay Against Infected Target Cells

This protocol describes how to measure the cytotoxic potential of this compound-activated Vγ9Vδ2 T cells against pathogen-infected cells.

Materials:

  • Expanded Vγ9Vδ2 T cells

  • Target cells susceptible to infection (e.g., A549 lung epithelial cells for influenza virus)

  • Infectious agent (e.g., influenza virus, Mycobacterium tuberculosis)

  • This compound (optional, for enhancing cytotoxicity)

  • CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye

  • 7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for dead cell discrimination

  • Flow cytometer

Procedure:

  • Infect Target Cells: Infect the target cells with the chosen pathogen at an appropriate multiplicity of infection (MOI) and for a suitable duration to allow for infection and expression of pathogen-derived antigens.

  • Label Target Cells: Label the infected target cells with CFSE according to the manufacturer's protocol. This will allow for the discrimination of target cells from effector T cells.

  • Co-culture: Co-culture the CFSE-labeled infected target cells with the expanded Vγ9Vδ2 T cells at various E:T ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1) in a 96-well plate for 4-6 hours at 37°C.[4] If desired, this compound can be added to the co-culture to enhance the cytotoxic response.

  • Staining for Cell Death: After incubation, add 7-AAD or PI to each well to stain for dead cells.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD or PI-positive cells. This represents the percentage of specific lysis.

Visualizations

Signaling_Pathway cluster_APC Antigen-Presenting Cell / Infected Cell cluster_Tcell Vγ9Vδ2 T Cell HDMAPP This compound BTN3A1_intra BTN3A1 (intracellular B30.2 domain) HDMAPP->BTN3A1_intra binds BTN3A1_extra BTN3A1 (extracellular) BTN3A1_intra->BTN3A1_extra conformational change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR recognizes complex BTN2A1 BTN2A1 BTN2A1->TCR Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->Activation triggers

Caption: Signaling pathway of Vγ9Vδ2 T cell activation by this compound.

Experimental_Workflow cluster_expansion Vγ9Vδ2 T Cell Expansion cluster_assays Functional Assays PBMC Isolate PBMCs from blood Stimulate Stimulate with this compound PBMC->Stimulate IL2 Add IL-2 Stimulate->IL2 Culture Culture for 10-14 days IL2->Culture Expanded_TCells Expanded Vγ9Vδ2 T Cells Culture->Expanded_TCells Activation_Assay Activation Assay (Flow Cytometry) Expanded_TCells->Activation_Assay Cytotoxicity_Assay Cytotoxicity Assay (Flow Cytometry) Expanded_TCells->Cytotoxicity_Assay Cytokine_Assay Cytokine Release Assay (ELISA/CBA) Expanded_TCells->Cytokine_Assay

Caption: Experimental workflow for Vγ9Vδ2 T cell expansion and functional analysis.

Logical_Relationship cluster_synthetic Synthetic Intervention Infection Pathogen Infection (e.g., Bacteria, Parasites) HMBPP_prod HMBPP Production Infection->HMBPP_prod Vgamma9Vdelta2 Vγ9Vδ2 T Cells HMBPP_prod->Vgamma9Vdelta2 stimulates Activation Activation Vgamma9Vdelta2->Activation Immune_Response Anti-Infective Immune Response Activation->Immune_Response HDMAPP This compound HDMAPP->Vgamma9Vdelta2 mimics HMBPP and stimulates

Caption: Logical relationship between natural infection and synthetic activation of Vγ9Vδ2 T cells.

References

Application Notes and Protocols for (E)-C-HDMAPP Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term storage, handling, and experimental use of (E)-C-HDMAPP (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate, supplied as a triammonium salt. This phosphoantigen is a potent activator of human Vγ9Vδ2 T cells and is a valuable tool for immunological research and cancer immunotherapy development.[1][2][3]

Product Information and Chemical Properties

(E)-C-HDMAPP ammonium is the pyrophosphonate analog of (E)-HDMAPP, which makes it significantly more resistant to chemical and enzymatic hydrolysis, resulting in greater stability in solution and in vascular circulation.[1][3] It is a crystalline solid and its key chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H14O7P2 • 3NH4[4]
Molecular Weight 311.2 g/mol [4]
Appearance Crystalline solid[3]
Purity ≥95%[4]
Solubility PBS (pH 7.2): 10 mg/mL

Long-Term Storage and Stability

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommendationStability
Temperature -20°C≥ 4 years
Form As a solid (lyophilized powder)
Atmosphere Dry

Upon receipt, store the vial at -20°C. For long-term storage, it is recommended to aliquot the solid material to avoid repeated freeze-thaw cycles of the stock solution.

Handling and Safety Precautions

This compound is supplied as a triammonium salt. While the compound itself has no specific registered hazards, it is important to handle it with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the solid compound and its solutions.

  • Work Area: Handle the compound in a well-ventilated area.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

  • Disposal: Dispose of unused material and solutions in accordance with institutional and local regulations for chemical waste.

Experimental Protocols

It is recommended to prepare a concentrated stock solution that can be further diluted for experimental use.

Materials:

  • This compound solid

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically add the required volume of sterile PBS (pH 7.2) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the vial until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C. For short-term storage (up to one week), the solution can be kept at 4°C.

This protocol describes the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) to assess the activation of Vγ9Vδ2 T cells by this compound. Activation can be measured by quantifying cytokine release or by analyzing the expression of activation markers using flow cytometry.

Materials:

  • Human PBMCs, isolated from healthy donor blood

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Recombinant human Interleukin-2 (IL-2)

  • This compound stock solution

  • 96-well round-bottom cell culture plates

  • Flow cytometry antibodies (e.g., anti-CD3, anti-TCR Vδ2, anti-CD69, anti-CD25)

  • ELISA kit for human IFN-γ or TNF-α

Procedure:

  • Cell Plating: Resuspend freshly isolated or thawed PBMCs in complete RPMI-1640 medium. Plate the cells at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well) in a 96-well round-bottom plate.

  • Stimulation:

    • Prepare a working solution of this compound by diluting the stock solution in complete RPMI-1640 medium. A typical final concentration for potent stimulation is in the nanomolar range (e.g., 0.1 nM to 10 nM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.[3]

    • Add the diluted this compound to the wells containing PBMCs.

    • Include appropriate controls:

      • Unstimulated cells (medium only)

      • Positive control (e.g., phytohemagglutinin (PHA) or another known phosphoantigen)

    • Add recombinant human IL-2 to the culture medium at a concentration of 100-200 IU/mL to support T cell proliferation and survival.[5]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the downstream analysis:

    • Cytokine Release: For measuring cytokine secretion, incubate for 24-48 hours.

    • Activation Marker Expression: For analyzing surface activation markers, a shorter incubation of 18-24 hours is often sufficient.

  • Analysis:

    • Cytokine Release Assay (ELISA):

      • After incubation, centrifuge the plate at 300 x g for 5 minutes.

      • Carefully collect the supernatant from each well.

      • Quantify the concentration of IFN-γ or TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Flow Cytometry for Activation Markers:

      • Gently resuspend the cells in each well and transfer them to FACS tubes or a 96-well V-bottom plate.

      • Wash the cells with FACS buffer (PBS with 2% FBS).

      • Stain the cells with a cocktail of fluorescently labeled antibodies against T cell and activation markers (e.g., anti-CD3, anti-TCR Vδ2, anti-CD69, anti-CD25) for 30 minutes at 4°C in the dark.

      • Wash the cells twice with FACS buffer.

      • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

      • Analyze the data by gating on the CD3+ TCR Vδ2+ population and quantifying the percentage of cells expressing activation markers like CD69 and CD25.

Visualizations

G cluster_target_cell Target Cell (e.g., Tumor Cell) cluster_t_cell Vγ9Vδ2 T Cell HDMAPP This compound BTN3A1_intra BTN3A1 (intracellular B30.2 domain) HDMAPP->BTN3A1_intra binds BTN2A1 BTN2A1 BTN3A1_intra->BTN2A1 associates with BTN3A1_extra BTN3A1 (extracellular domain) TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR engages BTN2A1->BTN3A1_extra induces conformational change in Activation T Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Caption: Signaling pathway of this compound-mediated Vγ9Vδ2 T cell activation.

G cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis PBMC_isolation Isolate Human PBMCs Cell_plating Plate PBMCs in 96-well plate PBMC_isolation->Cell_plating Stimulation Add this compound + IL-2 Cell_plating->Stimulation Incubation Incubate 24-48h at 37°C Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cells Harvest Cells Incubation->Cells ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Flow Stain for Activation Markers Cells->Flow Flow_analysis Flow Cytometry Analysis Flow->Flow_analysis

References

Application Notes and Protocols for γδ T Cell Proliferation using (E)-C-HDMAPP Ammonium and IL-2

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Combining (E)-C-HDMAPP Ammonium with IL-2 for γδ T Cell Proliferation

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vγ9Vδ2 T cells are a subset of unconventional T cells that play a significant role in immunosurveillance against infections and malignancies.[1][2] These cells are uniquely activated by small phosphorylated metabolites, known as phosphoantigens (pAgs), such as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis found in many pathogens.[3] this compound is a synthetic derivative of HMBPP and a potent activator of Vγ9Vδ2 T cells.[3][4][5] Interleukin-2 (IL-2) is a crucial cytokine for T cell survival, proliferation, and differentiation.[6][7] The combination of this compound and IL-2 provides a robust and synergistic stimulus for the selective expansion and activation of Vγ9Vδ2 T cells, a critical process for their application in adoptive cell therapy and other immunotherapeutic strategies.[1][8]

These application notes provide a comprehensive overview and detailed protocols for the isolation, expansion, and functional analysis of human Vγ9Vδ2 T cells using this compound in combination with IL-2.

Data Presentation

Table 1: In Vitro Expansion of Vγ9Vδ2 T Cells
ParameterConditionResultReference
Initial Vγ9Vδ2 T cell percentage in PBMCs Healthy donors2-5%[1]
Purity of Vγ9Vδ2 T cells after expansion Zoledronate/IL-2 stimulation>90%[9]
Fold expansion of Vγ9Vδ2 T cells Zoledronate/IL-2 stimulation (17 days)>400-fold[9]
Fold expansion of Vγ9Vδ2 T cells Cytokine-based methods (general)180 to 5000-fold[10]
Fold expansion of Vγ9Vδ2 T cells MACS/FACS isolation + feeder cells + cytokines200 to 2000-fold[11]
Table 2: Potency of Phosphoantigen Activation
CompoundParameterValueReference
HMBPP Bioactivity0.1 nM[3]
HMBPP EC50 for Vγ9Vδ2 T cell activation0.06 nM[5]
Isopentenyl pyrophosphate (IPP) Relative Potency10,000-10,000,000 times less potent than HMBPP[3]
HMBP ProPAgen 5b EC50 for Vγ9Vδ2 T cell activation0.45 nM[5]
Zoledronate EC50 for Vγ9Vδ2 T cell activation~500 nM[5]

Signaling Pathways

The activation and proliferation of Vγ9Vδ2 T cells by (E)-C-HDMAPP and IL-2 involves distinct but complementary signaling pathways.

(E)-C-HDMAPP Signaling Pathway

(E)-C-HDMAPP, a potent phosphoantigen, activates Vγ9Vδ2 T cells through its interaction with the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1), a molecule expressed on the surface of antigen-presenting cells and tumor cells.[3][12][13] This interaction is thought to induce a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation.[12]

G cluster_0 Antigen Presenting Cell / Target Cell cluster_1 Vγ9Vδ2 T Cell HMBPP_in (E)-C-HDMAPP (intracellular) BTN3A1_in BTN3A1 (B30.2 domain) HMBPP_in->BTN3A1_in binds BTN3A1_out BTN3A1 (extracellular domain) - Conformational Change - BTN3A1_in->BTN3A1_out induces TCR Vγ9Vδ2 TCR BTN3A1_out->TCR is recognized by Activation T Cell Activation (Cytokine Production, Cytotoxicity) TCR->Activation

Caption: (E)-C-HDMAPP-mediated activation of Vγ9Vδ2 T cells via BTN3A1.

IL-2 Signaling Pathway

IL-2 promotes T cell proliferation and survival by binding to the high-affinity IL-2 receptor (IL-2R), which consists of α (CD25), β (CD122), and γ (CD132) chains.[6] This binding activates the JAK-STAT and PI3K-Akt signaling pathways, leading to the transcription of genes that regulate cell cycle progression, survival, and metabolism.[6][14]

G IL2 IL-2 IL2R IL-2 Receptor (α, β, γ chains) IL2->IL2R binds JAK JAK1 / JAK3 IL2R->JAK activates PI3K PI3K IL2R->PI3K activates STAT5 STAT5 JAK->STAT5 phosphorylates Transcription Gene Transcription STAT5->Transcription Akt Akt PI3K->Akt activates Akt->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified IL-2 signaling pathway in T cells.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which are the starting material for γδ T cell expansion.

Materials:

  • Human whole blood or buffy coat

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.

  • Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 50 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Resuspend the cell pellet in 50 mL of PBS and repeat the wash step.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% FBS).

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

Protocol 2: Expansion of Vγ9Vδ2 T Cells

This protocol details the selective expansion of Vγ9Vδ2 T cells from isolated PBMCs.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 1 mM in sterile water)

  • Recombinant human IL-2 (rhIL-2)

  • Cell culture plates (e.g., 24-well or 6-well plates)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium in a cell culture plate.

  • Add this compound to a final concentration of 1-10 nM.

  • On day 0, add rhIL-2 to a final concentration of 100 U/mL.[2]

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Every 2-3 days, assess the cell culture. If the medium turns yellow, indicating high metabolic activity and cell growth, split the cells and add fresh medium containing rhIL-2 (100-1000 U/mL). A step-wise increase in IL-2 concentration can be beneficial.[2]

  • Continue the culture for 10-14 days. The formation of cell clusters should be visible after 3-6 days, indicating clonal expansion.[2]

  • At the end of the culture period, harvest the cells for analysis or further applications.

Experimental Workflow for γδ T Cell Expansion

G Blood Whole Blood / Buffy Coat Ficoll Ficoll Density Gradient Centrifugation Blood->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs Culture Culture PBMCs with (E)-C-HDMAPP (1-10 nM) & IL-2 (100 U/mL) PBMCs->Culture Incubate Incubate 10-14 days (37°C, 5% CO2) Culture->Incubate Maintain Maintain Culture (Split cells, add fresh medium with IL-2) Incubate->Maintain Harvest Harvest Expanded γδ T Cells Incubate->Harvest Analysis Downstream Analysis (Flow Cytometry, Cytotoxicity Assay) Harvest->Analysis

Caption: Workflow for the isolation and expansion of Vγ9Vδ2 T cells.

Protocol 3: Flow Cytometry Analysis of Vγ9Vδ2 T Cell Purity and Activation

This protocol is for quantifying the percentage of Vγ9Vδ2 T cells and assessing their activation status.

Materials:

  • Expanded γδ T cells

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against:

    • CD3

    • TCR Vδ2

    • CD69 (early activation marker)

    • CD25 (IL-2 receptor alpha chain, activation marker)

  • Flow cytometer

Procedure:

  • Harvest the expanded cells and wash them with FACS buffer.

  • Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

  • Add the pre-titrated amounts of fluorochrome-conjugated antibodies to the respective tubes.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software. Gate on CD3+ cells and then determine the percentage of Vδ2+ cells. Within the Vδ2+ population, quantify the expression of CD69 and CD25.

Conclusion

The combination of this compound and IL-2 provides a highly effective and specific method for the robust expansion of Vγ9Vδ2 T cells in vitro. The protocols and data presented herein offer a foundational guide for researchers to reliably generate large numbers of functional Vγ9Vδ2 T cells for basic research and preclinical development of novel immunotherapies. Understanding the underlying signaling pathways and optimizing culture conditions are key to maximizing the therapeutic potential of these unique immune effector cells.

References

Troubleshooting & Optimization

Troubleshooting low γδ T cell expansion with (E)-C-HDMAPP ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for γδ T cell expansion. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their γδ T cell expansion experiments using (E)-C-HDMAPP ammonium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

(E)-C-HDMAPP (C-HDMAPP) is a potent synthetic phosphoantigen used to selectively stimulate the expansion of Vγ9Vδ2 T cells, a major subset of human γδ T cells. It is a more metabolically stable analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP)[1]. Vγ9Vδ2 T cells recognize phosphoantigens presented by the butyrophilin 3A1 (BTN3A1) molecule on antigen-presenting cells, leading to their activation and proliferation[2].

Q2: What are the expected results for a successful γδ T cell expansion?

Successful expansion can yield a significant increase in the number and purity of Vγ9Vδ2 T cells. While results vary between donors, typical outcomes after 10-14 days of culture can range from a several hundred-fold to over a thousand-fold expansion of γδ T cells, achieving a purity of over 90% within the CD3+ T cell population[3].

Q3: What is the role of cytokines like IL-2 and IL-15 in the expansion protocol?

Interleukin-2 (IL-2) and Interleukin-15 (IL-15) are crucial for the survival and proliferation of T cells. IL-2 has been widely used to support T cell expansion[4]. IL-15, which shares some receptor components with IL-2, has been shown to enhance the proliferation, survival, and cytotoxic function of γδ T cells[3][5]. Combining a low dose of IL-2 with IL-15 can lead to enhanced cytotoxicity of the expanded Vγ9Vδ2 T cells compared to using a high dose of IL-2 alone[3].

Q4: Can I use frozen Peripheral Blood Mononuclear Cells (PBMCs) for γδ T cell expansion?

Yes, frozen PBMCs can be used for the expansion of Vγ9Vδ2 T cells[1]. However, it is important to ensure high viability of the cells after thawing. The success of expansion from frozen PBMCs can be donor-dependent.

Troubleshooting Guide: Low γδ T Cell Expansion

This guide addresses common issues encountered during the expansion of γδ T cells with this compound.

Problem Potential Cause Recommended Solution
Low overall cell viability 1. Suboptimal quality of starting PBMCs.1. Ensure high viability (>90%) of PBMCs after isolation or thawing. Use freshly isolated PBMCs if possible.
2. Incorrect concentration of this compound.2. Titrate the concentration of (E)-C-HDMAPP. A common starting concentration is around 2 nM[6].
3. Inadequate cytokine support.3. Ensure the correct concentrations of IL-2 and IL-15 are used and replenished every 2-3 days.
Low percentage of γδ T cells 1. Insufficient stimulation with this compound.1. Verify the quality and storage of the this compound. Prepare fresh dilutions for each experiment.
2. Overgrowth of other cell types (e.g., αβ T cells).2. Consider depleting αβ T cells from the initial PBMC population if their overgrowth is a persistent issue.
3. Donor-specific variability.3. The initial percentage and responsiveness of γδ T cells can vary significantly between donors. Screen multiple donors if possible.
Poor γδ T cell proliferation after initial activation 1. Insufficient cell density.1. Maintain an optimal cell density during culture, typically between 0.5 x 10⁶ and 2 x 10⁶ cells/mL. Split the cultures as they expand.
2. Exhaustion or activation-induced cell death (AICD).2. Avoid prolonged stimulation. The expansion phase is typically carried out for 10-14 days.
3. Degradation of cytokines.3. Add fresh media with cytokines every 2-3 days to maintain their activity.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for γδ T cell expansion experiments.

Table 1: Reagent Concentrations

ReagentTypical Concentration
This compound1-10 nM
IL-2100-1000 U/mL
IL-1510-100 U/mL

Table 2: Expected Experimental Outcomes (14-day culture)

ParameterExpected Range
γδ T Cell Fold Expansion500 - 2000 fold
γδ T Cell Purity (% of CD3+)> 90%
Cell Viability> 85%

Experimental Protocols

Protocol: Expansion of Vγ9Vδ2 T cells from Human PBMCs

This protocol outlines a general procedure for the expansion of Vγ9Vδ2 T cells using this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • This compound

  • Recombinant Human IL-2

  • Recombinant Human IL-15

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Isolation of PBMCs:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment.

  • Initiation of Culture:

    • Seed the PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Add this compound to a final concentration of 2 nM.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator.

  • Cytokine Addition and Cell Culture Maintenance:

    • After 24 hours, add recombinant human IL-2 (e.g., 100 U/mL) and IL-15 (e.g., 20 ng/mL) to the culture.

    • Every 2-3 days, assess the cell density and viability.

    • Split the cultures to maintain a cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL, and replenish the medium with fresh cytokines.

  • Monitoring of γδ T cell Expansion:

    • On days 7, 10, and 14, collect a sample of the cell suspension for flow cytometry analysis.

    • Stain the cells with fluorescently labeled antibodies against CD3, Vγ9-TCR, and Vδ2-TCR to determine the percentage of Vγ9Vδ2 T cells.

    • Calculate the fold expansion of γδ T cells based on the initial and final cell counts and percentages.

Visualizations

Signaling Pathway for Vγ9Vδ2 T Cell Activation

G HDMAPP_internal (E)-C-HDMAPP (internalized) BTN3A1 BTN3A1 HDMAPP_internal->BTN3A1 TCR Vγ9Vδ2 TCR BTN3A1->TCR Presents Antigen Activation T Cell Activation (Proliferation, Cytotoxicity) TCR->Activation G start Start: Healthy Donor Blood pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation culture_initiation Culture Initiation: Seed PBMCs + (E)-C-HDMAPP pbmc_isolation->culture_initiation cytokine_addition Day 1: Add IL-2 & IL-15 culture_initiation->cytokine_addition maintenance Days 3-12: Cell Counting, Splitting, & Cytokine Replenishment cytokine_addition->maintenance analysis Day 14: Flow Cytometry Analysis (% γδ T cells, Fold Expansion) maintenance->analysis end End: Expanded γδ T Cells analysis->end G start Low γδ T Cell Expansion check_viability Check Cell Viability start->check_viability low_viability Low Viability check_viability->low_viability < 80% good_viability Good Viability check_viability->good_viability > 80% solution_viability Action: - Check PBMC quality - Titrate (E)-C-HDMAPP - Verify cytokine activity low_viability->solution_viability check_purity Check γδ T Cell % good_viability->check_purity low_purity Low Purity check_purity->low_purity Low good_purity Good Purity (but low number) check_purity->good_purity High solution_purity Action: - Verify (E)-C-HDMAPP quality - Consider αβ T cell depletion - Screen donors low_purity->solution_purity solution_proliferation Action: - Optimize cell density - Check for exhaustion - Ensure regular cytokine replenishment good_purity->solution_proliferation

References

Technical Support Center: Optimizing (E)-C-HDMAPP Ammonium Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-C-HDMAPP ammonium salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of this potent γδ T cell agonist for your in vivo studies.

Disclaimer: As of the creation of this document, specific, peer-reviewed, and published in vivo dosage regimens for this compound salt are not widely available in the public domain. The information provided herein is based on studies of similar phosphoantigens, general principles of in vivo dose-finding for immunostimulatory agents, and the known properties of (E)-C-HDMAPP. It is crucial to conduct careful dose-escalation studies to determine the optimal and safe dosage for your specific animal model and experimental context.

Frequently Asked Questions (FAQs)

Q1: What is (E)-C-HDMAPP and what is its mechanism of action?

(E)-C-HDMAPP ( (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate) is a highly potent phosphoantigen that activates a specific subset of T cells called Vγ9Vδ2 T cells. This activation occurs through its binding to the intracellular domain of Butyrophilin 3A1 (BTN3A1), a protein expressed on the surface of various cells. This interaction triggers a conformational change in BTN3A1, leading to the activation of Vγ9Vδ2 T cells, which then proliferate and exert effector functions, such as cytokine production and cytotoxicity against target cells.

Q2: What is the recommended starting dose for in vivo studies with (E)-C-HDMAPP?

A definitive recommended starting dose for (E)-C-HDMAPP in animal models has not been established in publicly available literature. For potent immune-activating agents, a common approach is to start with a "Minimally Anticipated Biological Effect Level" (MABEL). This involves determining the concentration at which minimal but detectable biological activity is observed in vitro (e.g., minimal Vγ9Vδ2 T cell activation) and then using pharmacokinetic modeling to estimate a safe starting dose in animals.

Based on studies with a similar phosphoantigen, bromohydrin pyrophosphate (BrHPP), in non-human primates, doses in the range of 10 to 50 mg/kg have been explored. However, direct extrapolation is not recommended due to potential differences in potency. A thorough literature review for the most recent findings and a cautious dose-escalation study are essential.

Q3: What is the recommended route of administration for (E)-C-HDMAPP?

Given its charged nature as a pyrophosphate and ammonium salt, (E)-C-HDMAPP is expected to have poor oral bioavailability. Intravenous (IV) infusion is the most likely effective route of administration to achieve systemic exposure. Studies with the related compound BrHPP in non-human primates utilized a 30-minute IV infusion. The stability and solubility of (E)-C-HDMAPP in the chosen infusion vehicle should be confirmed prior to administration.

Q4: Is co-administration of other agents, like Interleukin-2 (IL-2), necessary?

Yes, in vivo studies with other phosphoantigens have demonstrated that co-administration of low-dose IL-2 is often required for robust and sustained expansion of γδ T cells. IL-2 provides a crucial survival and proliferation signal to the activated T cells. The optimal dose and schedule of IL-2 should be determined in conjunction with the (E)-C-HDMAPP dose-escalation study.

Q5: What are the potential toxicities associated with (E)-C-HDMAPP administration?

The primary safety concern with potent T cell activators is the potential for Cytokine Release Syndrome (CRS). This systemic inflammatory response is characterized by the rapid release of pro-inflammatory cytokines, leading to symptoms such as fever, hypotension, and in severe cases, organ dysfunction. Clinical studies with BrHPP have identified CRS as a dose-limiting toxicity.

Additionally, as an ammonium salt, general toxicities associated with quaternary ammonium compounds could be considered, although the specific risk profile of (E)-C-HDMAPP is not well-defined. Careful monitoring for signs of toxicity is critical during in vivo studies.

Troubleshooting Guides

Problem 1: Suboptimal or No Vγ9Vδ2 T Cell Expansion Observed
Potential Cause Troubleshooting Step
Insufficient Dose of (E)-C-HDMAPP Gradually escalate the dose of (E)-C-HDMAPP in subsequent cohorts.
Inadequate IL-2 Co-stimulation Ensure IL-2 is being co-administered at an appropriate dose and schedule. Consider optimizing the IL-2 regimen.
Suppressive Immune Environment The presence of regulatory T cells (Tregs) or other immunosuppressive factors in the tumor microenvironment can inhibit γδ T cell proliferation. Consider strategies to deplete or inhibit Tregs if applicable to your model.
Incorrect Administration Route Confirm that intravenous administration is being performed correctly to ensure systemic delivery.
Sub-optimal Formulation Verify the stability and solubility of (E)-C-HDMAPP in your chosen vehicle. Consider formulation optimization if precipitation or degradation is suspected.
Timing of Analysis The peak of γδ T cell expansion may occur several days after administration. Ensure your blood sampling and analysis time points are appropriate to capture the response. Based on primate studies with a similar compound, the peak may be around days 6-8.
Animal Model Suitability Vγ9Vδ2 T cells are most prominent in primates. While some responses may be observed in humanized mouse models, the magnitude of expansion may differ. Ensure your chosen animal model has a responsive γδ T cell population.
Problem 2: Signs of Toxicity or Cytokine Release Syndrome (CRS) Observed
Potential Cause Troubleshooting Step
Dose of (E)-C-HDMAPP is too high Immediately reduce the dose in subsequent animals or cohorts. The current dose should be considered the Maximum Tolerated Dose (MTD) or above.
Rapid Infusion Rate A rapid infusion can lead to a sharp peak in plasma concentration and exacerbate cytokine release. Consider slowing the infusion rate.
High Level of T Cell Activation Monitor for clinical signs of CRS (e.g., ruffled fur, lethargy, hypothermia in mice). In preclinical models, consider supportive care and the use of agents to mitigate CRS, such as corticosteroids or cytokine-blocking antibodies (e.g., anti-IL-6R).[1][2]
Off-target Effects of the Ammonium Salt While less likely to be the primary driver of acute toxicity compared to CRS, consider the potential for off-target effects. Monitor for any unusual clinical signs.

Experimental Protocols

Protocol 1: Dose-Finding and Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework. Specific details should be optimized for your particular cell line and experimental goals.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID, NSG) bearing human tumor xenografts known to be sensitive to γδ T cell-mediated lysis.

  • Cell Implantation: Implant tumor cells subcutaneously or orthotopically. Allow tumors to establish to a predetermined size (e.g., 100-150 mm³).

  • Humanization (Optional but Recommended): To better model the human immune response, consider using humanized mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs).

  • Dose Escalation Cohorts:

    • Design several dose cohorts for (E)-C-HDMAPP, starting with a dose derived from MABEL calculations.

    • Include a vehicle control group and a positive control group (if available).

    • Administer (E)-C-HDMAPP via intravenous infusion.

    • Co-administer a fixed, low dose of human IL-2.

  • Monitoring:

    • Measure tumor volume regularly (e.g., 2-3 times per week).

    • Monitor animal body weight and clinical signs of toxicity daily.

    • Collect peripheral blood at baseline and at several time points post-treatment (e.g., days 3, 7, 14) to monitor γδ T cell frequency and activation status by flow cytometry.

  • Endpoint Analysis:

    • The primary endpoint is typically tumor growth inhibition or regression.

    • At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., immunohistochemistry for γδ T cell infiltration, cytokine profiling).

Protocol 2: Monitoring Vγ9Vδ2 T Cell Expansion and Activation by Flow Cytometry
  • Blood Collection: Collect peripheral blood into tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Lysis: Lyse red blood cells using a suitable lysis buffer.

  • Cell Staining:

    • Stain cells with a panel of fluorescently labeled antibodies to identify and characterize Vγ9Vδ2 T cells. A typical panel might include:

      • Lineage markers: CD3, TCRγδ

      • Vδ2 identification: Anti-Vδ2 TCR antibody

      • Activation markers: CD69, CD25

      • Memory markers: CD45RA, CCR7

      • Cytotoxicity marker (intracellular): Granzyme B

  • Data Acquisition: Acquire stained samples on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage and absolute count of Vγ9Vδ2 T cells, as well as the expression of activation and memory markers.

Data Presentation

Table 1: Example Data Summary for a Dose-Escalation Study

Dose Group (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionPeak % Vγ9Vδ2 T Cells in CD3+Signs of Toxicity
Vehicle Control1000 ± 1500%1.5 ± 0.5%None
(E)-C-HDMAPP 1800 ± 12020%5.2 ± 1.8%None
(E)-C-HDMAPP 10450 ± 9055%15.8 ± 4.2%Mild, transient fever
(E)-C-HDMAPP 50200 ± 6080%35.1 ± 8.5%Moderate CRS symptoms

Mandatory Visualizations

Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_Tcell Vγ9Vδ2 T Cell BTN3A1_inactive BTN3A1 (Inactive) BTN3A1_active BTN3A1 (Active) BTN3A1_inactive->BTN3A1_active Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition E_C_HDMAPP (E)-C-HDMAPP E_C_HDMAPP->BTN3A1_inactive Binds to intracellular domain Activation T Cell Activation TCR->Activation Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity Cytokine_Release Cytokine Release Activation->Cytokine_Release

Caption: Signaling pathway of (E)-C-HDMAPP-mediated Vγ9Vδ2 T cell activation.

Experimental_Workflow Start Start: Dose-Finding Study Establish_Model Establish Animal Model (e.g., Xenograft) Start->Establish_Model Dose_Escalation Administer Escalating Doses of (E)-C-HDMAPP + IL-2 Establish_Model->Dose_Escalation Monitor_Toxicity Monitor for Toxicity (CRS) Dose_Escalation->Monitor_Toxicity Monitor_Efficacy Monitor Efficacy (Tumor Growth) Dose_Escalation->Monitor_Efficacy PD_Analysis Pharmacodynamic Analysis (γδ T Cell Expansion) Dose_Escalation->PD_Analysis Decision Optimal Dose Identified? Monitor_Toxicity->Decision Monitor_Efficacy->Decision PD_Analysis->Decision End End: Proceed to Further Studies Decision->End Yes Refine_Dose Refine Dose / Regimen Decision->Refine_Dose No Refine_Dose->Dose_Escalation

Caption: Experimental workflow for in vivo dose optimization of (E)-C-HDMAPP.

Troubleshooting_Logic Start Observe Suboptimal γδ T Cell Expansion Check_Dose Is (E)-C-HDMAPP dose sufficient? Start->Check_Dose Increase_Dose Increase Dose Check_Dose->Increase_Dose No Check_IL2 Is IL-2 co-stimulation adequate? Check_Dose->Check_IL2 Yes Increase_Dose->Check_IL2 Optimize_IL2 Optimize IL-2 Regimen Check_IL2->Optimize_IL2 No Check_Suppression Is there evidence of immune suppression? Check_IL2->Check_Suppression Yes Optimize_IL2->Check_Suppression Address_Suppression Consider Treg depletion or other strategies Check_Suppression->Address_Suppression Yes Review_Protocol Review administration and formulation protocols Check_Suppression->Review_Protocol No Address_Suppression->Review_Protocol

Caption: Troubleshooting logic for suboptimal γδ T cell expansion in vivo.

References

Potential off-target effects of (E)-C-HDMAPP ammonium in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (E)-C-HDMAPP ammonium in cell culture. It focuses on troubleshooting potential issues and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent synthetic phosphoantigen.[1][2] Its primary on-target effect is the activation of a specific subset of human T cells known as Vγ9Vδ2 T cells (also referred to as Vγ2Vδ2 T cells).[1][3][4] The mechanism involves binding to the intracellular domain of Butyrophilin 3A1 (BTN3A1), which is a cell surface protein.[5][6][7] This binding event leads to a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), triggering T cell activation, proliferation, and cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2][8][9] (E)-C-HDMAPP is a pyrophosphonate analog of (E)-HDMAPP, making it more stable against hydrolysis in solutions and in circulation.[2][8]

Q2: I am not seeing the expected level of γδ T cell activation. What are the possible causes?

Several factors could lead to suboptimal γδ T cell activation:

  • Compound Instability: Although more stable than its pyrophosphate counterpart, prolonged incubation in certain media conditions could lead to degradation. It is recommended to prepare fresh dilutions for each experiment.[10]

  • Cell Health and Passage Number: Ensure the cells (especially primary peripheral blood mononuclear cells, PBMCs) are healthy and viable. For cell lines, use cells within a defined, low-passage number range to avoid genetic drift and altered sensitivity.[11]

  • Presence of Antigen-Presenting Cells (APCs): While some studies suggest direct activation is possible, the activation of Vγ9Vδ2 T cells by phosphoantigens is often enhanced by the presence of monocytes or other APCs.[7][12]

  • Incorrect Concentration: While potent, there is an optimal concentration range. Verify your dilution calculations and perform a dose-response experiment to find the optimal concentration for your specific cell system.

  • Serum Components: Components in fetal bovine serum (FBS) can sometimes interfere with or, conversely, be required for optimal activity. Test stability and activity in media with and without serum.[10]

Q3: I am observing significant cell death in my culture after treatment. Is this an off-target effect?

Significant cell death could be due to several factors, not all of which are classic off-target effects:

  • Cytotoxicity: At high concentrations, this compound, like any small molecule, can induce cytotoxicity. This is a dose-dependent effect. It is crucial to determine the cytotoxic threshold for your specific cell type.[11]

  • Over-activation of γδ T cells: Potent activation of γδ T cells leads to the release of cytotoxic molecules (e.g., granzymes, perforin) and high levels of inflammatory cytokines like TNF-α, which can induce apoptosis in other cells in a mixed culture. This is an indirect, but on-target, consequence of γδ T cell activation.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%). Always include a vehicle-only control.[13]

  • Ammonium Salt Effect: The ammonium salt form is generally well-tolerated, but at very high concentrations, it could potentially alter the pH or have minor effects on cellular metabolism.

Q4: How can I distinguish between a specific on-target effect and a non-specific or off-target effect?

Distinguishing between on-target and off-target effects is a critical experimental step:[13]

  • Dose-Response Curve: A specific, on-target effect should exhibit a clear sigmoidal dose-response relationship. Off-target effects may only appear at much higher concentrations.[14]

  • Use of Controls:

    • Inactive Analog: If available, use a structurally similar but biologically inactive analog of (E)-C-HDMAPP. This is a powerful way to demonstrate specificity.[13]

    • Cell-type Specificity: The primary target is Vγ9Vδ2 T cells. If you observe effects in a cell line known to not express the Vγ9Vδ2 TCR or BTN3A1, it may indicate an off-target effect.

  • Rescue Experiments: In a more advanced setup, knocking down BTN3A1 in a responsive cell line should abrogate the activation by (E)-C-HDMAPP.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Observed Problem Possible Cause Suggested Solution
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers per well.[11]2. Compound Solubility Issues: Precipitation of the compound in stock or working solutions.[11]3. Inconsistent Incubation Times: Variation in treatment duration across experiments.[11]1. Use a cell counter for accurate seeding. Ensure homogenous cell suspension before plating.2. Visually inspect solutions for precipitates. Prepare fresh dilutions for each experiment from a validated stock.3. Standardize all incubation times precisely.
Cells are rounding up and detaching from the plate. 1. High Compound Concentration: The concentration may be cytotoxic.[13]2. Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high.[13]3. On-Target Cytokine Storm: Activated γδ T cells are releasing high levels of TNF-α, causing widespread cell death.1. Perform a dose-response experiment to find the optimal, non-toxic concentration using a cell viability assay (e.g., MTT, Trypan Blue).2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls.3. Measure TNF-α levels in the supernatant. Consider using a neutralizing antibody for TNF-α to confirm this as the cause.
Effect of the compound diminishes over a long-term experiment (>24 hours). 1. Compound Degradation: The compound may not be stable for extended periods in culture medium at 37°C.2. Cellular Metabolism: Cells may be metabolizing the compound.3. Receptor Internalization: Continuous stimulation might lead to the internalization of the Vγ9Vδ2 TCR or BTN3A1.1. Check the stability of the compound in your specific media. Consider refreshing the media with a new compound at regular intervals (e.g., every 24-48 hours).[10][13]2. This is harder to assess but could be investigated using analytical methods like LC-MS on the culture supernatant over time.3. Analyze surface expression of TCR and BTN3A1 via flow cytometry at different time points.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on available data.

Parameter Value Context Reference
EC50 0.91 nMTNF-α release from human Vγ9Vδ2 T cells.[1][2][8]
In Vitro Concentration 2 µMUsed to stimulate TNF-α release in primary polyclonal human Vγ9Vδ2 T-cells.[1]
In Vitro Concentration 10 nMUsed for stimulation of PBMCs to induce IFN-γ expression in γδ T cells.[12]
In Vivo Dose (Cynomolgus Model) 0.02 - 10 mg/kg (i.v.)Significantly increased circulating γδ-cells.[1]
Solubility >10 mg/mLIn PBS (pH 7.2).[8]
Storage -20°CRecommended for both solid compound and stock solutions.[15]

Key Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)

This protocol determines the cytotoxicity of this compound.

  • Cell Plating: Seed your cells (e.g., PBMCs or a target cell line) in a 24-well plate at a desired density and allow them to adhere or stabilize overnight.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle-only control (e.g., medium with 0.1% DMSO) and an untreated control. Replace the existing medium with the treatment media.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Collection:

    • For suspension cells, gently resuspend and collect the entire cell suspension.

    • For adherent cells, collect the medium (which contains detached, likely non-viable cells), wash the well with PBS, and then detach the remaining cells using trypsin. Combine the collected medium with the trypsinized cells.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 100 µL of PBS. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting: Load 10 µL of the mixture into a hemocytometer. Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

γδ T Cell Activation Assay (TNF-α Measurement by ELISA)

This protocol quantifies the primary on-target effect of this compound.

  • Cell Plating: Plate human PBMCs (which contain γδ T cells and monocytes) in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI medium.

  • Treatment: Prepare a range of concentrations of this compound (e.g., 0.01 nM to 100 nM) in complete RPMI. Add 100 µL of these solutions to the wells. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercially available human TNF-α ELISA kit. Follow the manufacturer’s instructions precisely.

  • Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Visualizations

Signaling and Experimental Workflows

G cluster_0 On-Target Signaling Pathway HDMAPP (E)-C-HDMAPP BTN3A1_intra BTN3A1 (Intracellular B30.2 Domain) HDMAPP->BTN3A1_intra Binds BTN3A1_extra BTN3A1 (Extracellular Domain) BTN3A1_intra->BTN3A1_extra Induces Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR Recognized by Activation γδ T Cell Activation (Proliferation, Cytokine Release) TCR->Activation

Caption: On-target signaling pathway of this compound.

G cluster_1 Troubleshooting Workflow Start Unexpected Result Observed (e.g., low activity, high toxicity) Check_Conc Verify Compound Concentration & Purity Start->Check_Conc Dose_Response Perform Dose-Response & Time-Course Study Check_Conc->Dose_Response Check_Cells Assess Cell Health & Passage Number Dose_Response->Check_Cells Check_Controls Review Vehicle & Assay Controls Check_Cells->Check_Controls On_Target Result is likely On-Target Check_Controls->On_Target Consistent with known mechanism & potency Off_Target Result is likely Off-Target/Cytotoxicity Check_Controls->Off_Target Inconsistent with known mechanism or occurs at very high concentrations

Caption: Experimental workflow for troubleshooting unexpected results.

G A Is the effect dose-dependent in the expected nM range? B Is the effect specific to Vγ9Vδ2 T cell-containing cultures? A->B Yes E Potential Off-Target Effect or General Cytotoxicity A->E No C Is the effect blocked by inhibiting the TCR pathway? B->C Yes B->E No D On-Target Effect C->D Yes C->E No

Caption: Logical relationships for differentiating on-target vs. off-target effects.

References

How to assess the purity of expanded γδ T cells after (E)-C-HDMAPP ammonium treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of expanded γδ T cells following treatment with (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (C-HDMAPP).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for assessing the purity of expanded γδ T cells?

The gold-standard method for assessing the purity of expanded γδ T cells is multi-color flow cytometry. This technique allows for the precise identification and quantification of γδ T cells within a heterogeneous cell population based on the expression of specific cell surface markers.

Q2: What are the key cell surface markers for identifying human γδ T cells?

The essential markers for identifying human γδ T cells are:

  • CD3: A pan-T cell marker, confirming the cells are T lymphocytes.

  • TCRγ/δ: The defining marker of the γδ T cell lineage, distinguishing them from αβ T cells.

  • Vδ1 and Vδ2: Antibodies specific to the Vδ1 and Vδ2 T cell receptor chains, which identify the major subsets of peripheral blood γδ T cells. C-HDMAPP specifically expands the Vγ9Vδ2 T cell population.

Q3: What level of purity can be expected after C-HDMAPP expansion?

The purity of γδ T cells after C-HDMAPP expansion can be variable and is influenced by factors such as donor variability, initial frequency of γδ T cells in the starting population, and the specifics of the expansion protocol. However, with optimized protocols, it is possible to achieve high purity, often exceeding 90%.[1] Some methods combining isolation and expansion techniques report purities of over 99%.[2][3][4][5][6]

Q4: Besides purity, what other parameters are important to assess in the expanded γδ T cell product?

In addition to purity, it is crucial to evaluate:

  • Viability: The percentage of live cells, typically assessed using a viability dye like 7-AAD or Propidium Iodide (PI).

  • Expansion Fold: The extent of cell proliferation, calculated by dividing the absolute number of γδ T cells post-expansion by the initial number. Expansion ratios can range from 200 to over 2000-fold.[3][4][5][6]

  • Phenotype: The expression of markers related to memory (e.g., CD27, CD45RA) and activation/exhaustion status.

  • Functionality: The cytotoxic potential and cytokine production (e.g., IFN-γ, TNF-α) of the expanded cells.[2][3][4][5]

Experimental Protocols

Protocol 1: Flow Cytometry for Purity Assessment of Expanded γδ T Cells

This protocol outlines the steps for staining expanded γδ T cells for flow cytometric analysis to determine purity.

Materials:

  • Expanded γδ T cell culture

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-human CD3

    • Anti-human TCRγ/δ

    • Anti-human Vδ2

    • Anti-human Vδ1 (optional, for further characterization)

  • Viability dye (e.g., 7-AAD)

  • FACS tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting and Counting:

    • Harvest the expanded cells from the culture vessel.

    • Perform a cell count and determine viability using a method such as trypan blue exclusion.

  • Cell Staining:

    • Aliquot approximately 0.5-1 x 10^6 cells into a FACS tube.

    • Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the pre-titrated amounts of fluorochrome-conjugated antibodies.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.

    • After the final wash, resuspend the cells in 200-500 µL of Flow Cytometry Staining Buffer.

    • Add the viability dye according to the manufacturer's instructions just before analysis.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for accurate analysis.

    • Analyze the data using appropriate flow cytometry software.

Troubleshooting Guide: Low γδ T Cell Purity

This guide addresses common issues leading to low purity of γδ T cells after expansion with C-HDMAPP.

Problem Potential Cause Recommended Solution
Low Purity of γδ T cells with high αβ T cell contamination Suboptimal C-HDMAPP concentration: Too low a concentration may not provide a strong enough selective pressure for γδ T cells, while too high a concentration could be toxic.Optimize the C-HDMAPP concentration for your specific cell source and culture conditions. A typical starting point is in the nanomolar range.
High initial frequency of αβ T cells: If the starting population has a very high percentage of αβ T cells, they may outcompete the γδ T cells for resources, even with C-HDMAPP stimulation.Consider depleting αβ T cells from the starting population using magnetic-activated cell sorting (MACS) before expansion.
Inadequate IL-2 concentration: IL-2 is crucial for the proliferation of activated T cells. Insufficient levels can limit γδ T cell expansion.Optimize the IL-2 concentration in the culture medium. A stepwise increase in IL-2 concentration may be beneficial.[7]
Donor variability: The response of γδ T cells to C-HDMAPP can vary significantly between donors.Screen multiple donors to identify those with a robust γδ T cell expansion response.
Low Viability of Expanded Cells Poor quality of starting cells: Using fresh, healthy peripheral blood mononuclear cells (PBMCs) is critical.Ensure proper handling and processing of the initial cell population. If using frozen cells, optimize the thawing protocol.
Contamination: Bacterial or fungal contamination can lead to cell death.Maintain sterile cell culture techniques. Regularly check cultures for signs of contamination.
Nutrient depletion in culture medium: Rapidly proliferating cells can quickly deplete essential nutrients.Replenish the culture medium every 2-3 days to ensure an adequate supply of nutrients and cytokines.

Data Presentation

Table 1: Representative Data for γδ T Cell Expansion with C-HDMAPP

ParameterPre-ExpansionPost-Expansion (Day 14)
Total Viable Cells 1 x 10^75 x 10^8
γδ T Cell Purity (% of CD3+ cells) 2%>90%
Vδ2+ T Cell Purity (% of γδ T cells) >95%>98%
Absolute γδ T Cell Number 2 x 10^54.5 x 10^8
γδ T Cell Expansion Fold -2250-fold

Note: These are representative values and can vary based on experimental conditions and donor characteristics.

Visualizations

C-HDMAPP-Mediated Vγ9Vδ2 T Cell Activation Pathway

Caption: C-HDMAPP binds to the intracellular domain of BTN3A1, inducing a conformational change that, along with BTN2A1, is recognized by the Vγ9Vδ2 TCR, leading to T cell activation.

Experimental Workflow for γδ T Cell Purity Assessment

G Workflow for γδ T Cell Purity Assessment start Start: Isolate PBMCs expand Expand γδ T cells with (E)-C-HDMAPP and IL-2 start->expand harvest Harvest and count cells expand->harvest stain Stain with fluorescent antibodies (CD3, TCRγ/δ, Vδ2, Viability Dye) harvest->stain acquire Acquire on flow cytometer stain->acquire analyze Analyze data: Gate on live, single, CD3+ cells, then determine %TCRγ/δ+ and %Vδ2+ acquire->analyze end End: Purity Determined analyze->end

Caption: A streamlined workflow from PBMC isolation to the final determination of expanded γδ T cell purity using flow cytometry.

Troubleshooting Flowchart for Low γδ T Cell Purity

G Troubleshooting Low γδ T Cell Purity start Low γδ T Cell Purity Observed check_viability Check cell viability start->check_viability low_viability Troubleshoot cell culture conditions (media, cytokines, contamination) check_viability->low_viability Low good_viability High αβ T cell contamination? check_viability->good_viability Good end Purity Improved low_viability->end yes_contamination Optimize C-HDMAPP/IL-2 concentrations Consider αβ T cell depletion pre-expansion Screen donors good_viability->yes_contamination Yes no_contamination Review flow cytometry gating strategy Check antibody titration and quality good_viability->no_contamination No yes_contamination->end no_contamination->end

Caption: A logical flowchart to diagnose and resolve common causes of low γδ T cell purity after expansion.

References

Technical Support Center: Addressing Variability in Donor Response to (E)-C-HDMAPP Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-C-HDMAPP ammonium and other phosphoantigens. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the observed variability in Vγ9Vδ2 T cell responses among different donors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate Vγ9Vδ2 T cells?

(E)-C-HDMAPP (HMBPP, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate) is a potent phosphoantigen that stimulates a subset of human T cells known as Vγ9Vδ2 T cells.[1][2] The activation process is dependent on the T cell receptor (TCR) and involves the butyrophilin 3A1 (BTN3A1) molecule expressed on target cells or antigen-presenting cells.[1][3][4] (E)-C-HDMAPP is a more stable synthetic analog of HMBPP, making it suitable for in vitro and in vivo studies. Intracellular accumulation of phosphoantigens, either from microbial sources or dysregulated metabolic pathways in tumor cells, leads to a conformational change in BTN3A1.[4][5] This change is recognized by the Vγ9Vδ2 TCR, triggering T cell activation, proliferation, cytokine production, and cytotoxic activity against target cells.[1][2]

Q2: We are observing significant differences in Vγ9Vδ2 T cell expansion and activation between different healthy donors. Is this normal?

Yes, significant inter-donor variability in the response to phosphoantigens is a well-documented phenomenon.[6][7] Studies have reported substantial differences in the ex vivo expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) of healthy individuals. This variability can manifest as differences in proliferation rates, final percentage of Vγ9Vδ2 T cells in culture, cytokine production, and cytotoxic efficacy.[6][8]

Q3: What are the main factors contributing to this donor-to-donor variability?

The variability in Vγ9Vδ2 T cell responses is multifactorial and can be attributed to several intrinsic and extrinsic factors:

  • Vγ9Vδ2 T Cell Frequency and Phenotype: The baseline frequency of Vγ9Vδ2 T cells in the peripheral blood can vary between individuals, typically ranging from 1-10% of CD3+ T cells.[9] Furthermore, the distribution of Vγ9Vδ2 T cell memory subsets—naïve (CD27+CD45RA+), central memory (CD27+CD45RA-), effector memory (CD27-CD45RA-), and terminally differentiated (CD27-CD45RA+)—differs among donors.[9] These subsets have distinct proliferative capacities and effector functions.

  • T Cell Receptor (TCR) Repertoire: While the Vγ9Vδ2 TCR is considered semi-invariant, subtle differences in the complementarity-determining region 3 (CDR3) of the TCR chains exist among individuals.[10] These variations can influence the avidity of the TCR for the BTN3A1/phosphoantigen complex, thus affecting the strength of the activation signal.

  • Genetic Factors: Although not fully elucidated, genetic variations, potentially including polymorphisms in the BTN3A1 gene, may play a role in the efficiency of phosphoantigen presentation and subsequent T cell activation.

  • Expression of Co-stimulatory and Inhibitory Receptors: The expression levels of other immune receptors, such as NKG2D, which can provide co-stimulatory signals, can vary between donors and influence the overall activation state of Vγ9Vδ2 T cells.[8]

  • Previous Immune Exposure: An individual's history of microbial infections can shape the Vγ9Vδ2 T cell compartment, leading to differences in their responsiveness to subsequent stimulation.

Q4: What percentage of donors are considered "low" or "non-responders" to phosphoantigen stimulation?

Some studies classify donors based on their ability to expand Vγ9Vδ2 T cells ex vivo. Donors with less than 60% Vγ9Vδ2 T cells in culture after a defined expansion period may be categorized as "non-expanders" (NE), while those with 60% or more are considered "expanders" (EX).[11] The proportion of "low" or "non-responders" can vary depending on the specific experimental conditions and classification criteria.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no Vγ9Vδ2 T cell expansion in some donors. Donor is a "non-expander" or "low-responder".Screen multiple healthy donors to identify those with a robust response. It is recommended to initially test at least 3 donors.[12]
Suboptimal culture conditions.Ensure the use of high-quality fetal bovine serum (FBS) or human serum, as serum components can significantly impact proliferation. Optimize the concentration of IL-2 and the timing of its addition.
Poor PBMC viability after thawing.Follow a validated protocol for cryopreservation and thawing of PBMCs to ensure high viability (>90%).
High variability in cytokine production (e.g., IFN-γ, TNF-α) between experiments. Inconsistent cell numbers or ratios.Accurately count viable cells before setting up co-culture experiments. Maintain consistent effector-to-target (E:T) cell ratios.
Differences in the activation state of effector cells.Use Vγ9Vδ2 T cells at a consistent time point after expansion for functional assays.
Variability in the phosphoantigen-loading of target cells.Optimize and standardize the concentration and incubation time for loading target cells with this compound.
Inconsistent cytotoxicity results against target tumor cells. Target cells are resistant to Vγ9Vδ2 T cell-mediated killing.Verify that the target cells express BTN3A1. Some tumor cell lines may have downregulated this molecule. Consider using a positive control target cell line known to be susceptible to Vγ9Vδ2 T cell lysis (e.g., Daudi, K562).[12][13]
Low expression of cytotoxic machinery in effector cells.Assess the expression of granzyme B and perforin in the expanded Vγ9Vδ2 T cells.
Effector cell exhaustion.Avoid prolonged ex vivo culture, as this can lead to T cell exhaustion and reduced functionality.

Quantitative Data on Donor Variability

The following tables summarize quantitative data from published studies, illustrating the extent of inter-donor variability in Vγ9Vδ2 T cell responses.

Table 1: Variability in Vγ9Vδ2 T Cell Expansion from Healthy Donor PBMCs

ParameterRange/ValueReference
Fold Expansion of Vγ9Vδ2 T cells (Expanders)104.2 ± 32.84[11]
Fold Expansion of Vγ9Vδ2 T cells (Non-Expanders)14.97 ± 11.93[11]
Difference in Expansion Between DonorsUp to 80-fold[6]
Percentage of Vγ9Vδ2 T cells in Culture (Expanders)>60%[11]
Percentage of Vγ9Vδ2 T cells in Culture (Non-Expanders)<60%[11]

Table 2: Variability in Cytotoxicity of Vγ9Vδ2 T Cells from Different Donors

Target Cell LineEffector:Target (E:T) Ratio% Specific Lysis (Range)Reference
Various Cancer Cell Lines3:1Varies significantly between donors (n=2-6)[8]
Mesenchymal GBM cells1:1~10% to ~50% (CD107a expression)[14]

Table 3: Baseline Phenotypic Variability of Vγ9Vδ2 T Cells in Healthy Donors

PhenotypePercentage of Vγ9Vδ2 T cells (Mean ± SEM)Reference
Naïve (CD27+CD45RA+)23.6 ± 4.2%[9]
Central Memory (CD27+CD45RA-)47.1 ± 4.5%[9]
Effector Memory (CD27-CD45RA-)17.1 ± 4.6%[9]
Terminally Differentiated (CD27-CD45RA+)12.1 ± 1.9%[9]

Experimental Protocols

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Buffy Coat

This protocol describes the isolation of PBMCs from healthy donor buffy coats using density gradient centrifugation.

  • Materials:

    • Buffy coat from a healthy donor

    • Phosphate-buffered saline (PBS)

    • Ficoll-Paque™ PLUS

    • 50 mL conical tubes

    • Serological pipettes

    • Centrifuge

  • Procedure:

    • Dilute the buffy coat 1:1 with PBS in a 50 mL conical tube.

    • Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two phases.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

    • Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS up to 50 mL.

    • Centrifuge at 300 x g for 10 minutes at room temperature.

    • Discard the supernatant and resuspend the cell pellet in the appropriate culture medium.

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

2. Ex vivo Expansion of Vγ9Vδ2 T Cells

This protocol describes a common method for the expansion of Vγ9Vδ2 T cells from PBMCs using a phosphoantigen and Interleukin-2 (IL-2).

  • Materials:

    • Isolated PBMCs

    • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

    • This compound or Zoledronic acid

    • Recombinant human IL-2

    • 24-well tissue culture plates

  • Procedure:

    • Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 1 mL of the cell suspension into each well of a 24-well plate.

    • Add this compound to a final concentration of 1 µM (or Zoledronic acid to 5 µM).

    • On day 3, add recombinant human IL-2 to a final concentration of 100 IU/mL.

    • Every 2-3 days, assess the cell density and color of the medium. If necessary, split the cultures and add fresh medium containing IL-2 (100 IU/mL).

    • After 10-14 days, the percentage of Vγ9Vδ2 T cells in the culture can be assessed by flow cytometry using antibodies against CD3 and Vδ2-TCR. Purity should be >90%.

3. Vγ9Vδ2 T Cell Cytotoxicity Assay

This protocol describes a flow cytometry-based method to assess the cytotoxic activity of expanded Vγ9Vδ2 T cells against a target tumor cell line.

  • Materials:

    • Expanded Vγ9Vδ2 T cells (effector cells)

    • Target tumor cell line (e.g., Daudi or a cell line of interest)

    • This compound (for sensitizing target cells, if needed)

    • CFSE (Carboxyfluorescein succinimidyl ester) for labeling target cells

    • 7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for dead cell staining

    • FACS tubes

    • Flow cytometer

  • Procedure:

    • Label the target cells with CFSE according to the manufacturer's protocol. This will allow for the differentiation of target cells from effector cells during flow cytometry analysis.

    • (Optional) Sensitize the target cells by incubating them with this compound (e.g., 1 µM) for 4 hours. Wash the cells twice to remove excess phosphoantigen.

    • Co-culture the expanded Vγ9Vδ2 T cells (effector cells) with the CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well U-bottom plate.

    • Include control wells with target cells alone (spontaneous death) and target cells with a lysis agent (maximum death).

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, transfer the cells to FACS tubes and stain with a dead cell dye such as 7-AAD or PI.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CFSE-positive target cell population and quantifying the percentage of 7-AAD or PI-positive (dead) cells.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100

Visualizations

Signaling_Pathway cluster_TargetCell Target Cell (e.g., Tumor Cell) cluster_Extracellular Extracellular Space cluster_TCell Vγ9Vδ2 T Cell Mevalonate_Pathway Mevalonate Pathway (dysregulated in tumor cells) IPP IPP (endogenous phosphoantigen) Mevalonate_Pathway->IPP BTN3A1_int BTN3A1 (intracellular B30.2 domain) IPP->BTN3A1_int binds BTN3A1_ext BTN3A1 (extracellular) BTN3A1_int->BTN3A1_ext induces conformational change Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1_ext->Vgamma9Vdelta2_TCR is recognized by E_C_HDMAPP This compound (exogenous phosphoantigen) E_C_HDMAPP->BTN3A1_int enters cell and binds Signaling_Cascade Intracellular Signaling Cascade Vgamma9Vdelta2_TCR->Signaling_Cascade Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Signaling_Cascade->Activation

Caption: Activation of Vγ9Vδ2 T cells by phosphoantigens.

Experimental_Workflow Start Start: Healthy Donor Buffy Coat PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Expansion Vγ9Vδ2 T Cell Expansion (Phosphoantigen + IL-2) PBMC_Isolation->Expansion Purity_Check Purity Check (Flow Cytometry >90% Vδ2+) Expansion->Purity_Check Functional_Assay Functional Assay (e.g., Cytotoxicity Assay) Purity_Check->Functional_Assay Proceed if pure End End: Data Analysis Functional_Assay->End

Caption: Workflow for Vγ9Vδ2 T cell expansion and functional assessment.

Troubleshooting_Logic Start Low/No Vγ9Vδ2 T Cell Response Check_Donor Is this a consistent finding across multiple donors? Start->Check_Donor Low_Responder Likely a 'low-responder' donor. Screen more donors. Check_Donor->Low_Responder No Check_Protocol Review experimental protocol. Check_Donor->Check_Protocol Yes Check_Reagents Check reagent quality (e.g., serum, IL-2). Check_Protocol->Check_Reagents Check_Cells Assess initial PBMC viability and Vγ9Vδ2 frequency. Check_Protocol->Check_Cells

References

Technical Support Center: (E)-C-HDMAPP Ammonium Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (E)-C-HDMAPP ammonium in various cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

This compound is described as being stable both in solution and in vascular circulation.[1][2] However, the stability of pyrophosphate-containing compounds can be influenced by factors such as pH and temperature.[3] For long-term storage, it is advisable to store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.[4]

Q2: What are the potential causes of this compound degradation in my cell culture experiments?

Several factors can contribute to the degradation of small molecules like this compound in cell culture media:

  • Chemical Instability:

    • pH-dependent hydrolysis: Pyrophosphates can be susceptible to hydrolysis, especially in acidic or basic conditions.[3][5] The pH of your cell culture medium, which is typically maintained between 7.2 and 7.4, can still influence the rate of hydrolysis.

    • Oxidation: Dissolved oxygen or reactive oxygen species (ROS) generated in the cell culture medium can lead to oxidative degradation of the compound.[5]

    • Reaction with Media Components: Certain components of the cell culture medium, such as some amino acids, vitamins, or reducing agents, could potentially react with this compound.[4] For instance, components like cysteine and ferric ammonium citrate have been shown to impact the stability of other molecules in culture media.[6]

  • Enzymatic Degradation: If you are working with cell-based assays, cellular enzymes could metabolize this compound.[5]

  • Physical Instability:

    • Precipitation: The compound may precipitate out of solution if its concentration exceeds its solubility limit in the aqueous cell culture medium.[7]

    • Adsorption: The compound may adsorb to the surface of plasticware, such as plates and pipette tips, leading to a lower effective concentration.[4][7]

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

Yes, inconsistent results are a common sign of compound instability.[4][7] If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variable biological effects. It is crucial to assess the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound in cell culture experiments.

Issue 1: Loss of Compound Activity Over Time
Potential Cause Recommended Solution
Chemical degradation in media Perform a stability study by incubating this compound in your cell culture medium at 37°C without cells. Analyze samples at different time points (e.g., 0, 2, 8, 24, 48 hours) using a suitable analytical method like HPLC or LC-MS/MS to determine the rate of degradation.[4]
Enzymatic degradation by cells Compare the stability of the compound in the presence and absence of cells. A significantly faster degradation rate in the presence of cells suggests metabolic instability.[5]
Adsorption to plasticware Use low-protein-binding plates and pipette tips.[4] Include a control group with the compound in media but without cells to assess binding to the plasticware.[4]
Issue 2: Compound Precipitation
Potential Cause Recommended Solution
Concentration exceeds solubility Visually inspect for any precipitate after adding the compound to the media. Try using a lower final concentration.
Improper dilution method Instead of adding a concentrated stock solution directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help prevent precipitation.
Use of cold media Always use pre-warmed cell culture media, as adding the compound to cold media can decrease its solubility.
Issue 3: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent sample handling Ensure uniform mixing of the media after adding the compound and precise timing for sample collection. Use calibrated pipettes to minimize errors.
Incomplete solubilization of stock solution Before use, visually inspect the stock solution for any precipitate. If present, gently warm and vortex the solution to ensure it is fully dissolved. Prepare fresh stock solutions regularly.
Analytical method variability Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy to ensure reliable quantification.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the chemical stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Appropriate solvent (e.g., sterile water or DMSO)

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM), pre-warmed to 37°C

  • Sterile, low-protein-binding microcentrifuge tubes or multi-well plates

  • Calibrated pipettes and low-protein-binding tips

  • Incubator set to 37°C and 5% CO₂

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)[5]

  • Analytical instrument (e.g., HPLC or LC-MS/MS)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent.

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final experimental concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.[7]

  • Aliquot Samples: Dispense the spiked media into sterile, low-protein-binding tubes or wells.

  • Time Zero (T=0) Sample: Immediately collect an aliquot from the spiked media. This will serve as your reference for 100% compound remaining.[7]

  • Incubation: Incubate the remaining samples at 37°C in a humidified incubator.

  • Sample Collection: Collect aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).[4]

  • Quench Reaction: Immediately after collection, quench any potential degradation by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile) to each sample.[5]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet any precipitated proteins. Transfer the supernatant for analysis.[7]

  • Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.[5][7]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration. Plot the percentage of compound remaining versus time to determine the degradation rate and half-life.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution spike_media Spike Cell Culture Media prep_stock->spike_media aliquot Aliquot Samples spike_media->aliquot t0 Collect T=0 Sample aliquot->t0 incubate Incubate at 37°C aliquot->incubate quench Quench Reaction t0->quench collect_timepoints Collect Samples at Time Points incubate->collect_timepoints collect_timepoints->quench process Process Samples quench->process analyze Analyze by HPLC/LC-MS/MS process->analyze calculate Calculate % Remaining analyze->calculate

Caption: Experimental workflow for assessing compound stability.

troubleshooting_workflow start Inconsistent Experimental Results check_stability Is compound stability confirmed? start->check_stability conduct_stability Conduct Stability Study (see protocol) check_stability->conduct_stability No is_degradation Is degradation observed? check_stability->is_degradation Yes conduct_stability->is_degradation no_degradation No significant degradation is_degradation->no_degradation No degradation_observed Degradation observed is_degradation->degradation_observed Yes troubleshoot_other Troubleshoot other experimental parameters no_degradation->troubleshoot_other check_precipitation Is there visible precipitation? degradation_observed->check_precipitation precipitation_yes Optimize solubilization (e.g., concentration, dilution method) check_precipitation->precipitation_yes Yes precipitation_no Investigate chemical vs. enzymatic degradation check_precipitation->precipitation_no No

Caption: Troubleshooting decision tree for compound instability.

signaling_pathway cluster_pathway Simplified Isoprenoid Biosynthesis Pathway pyruvate Pyruvate + G3P mep_pathway MEP Pathway pyruvate->mep_pathway ipp_dmapp IPP <=> DMAPP mep_pathway->ipp_dmapp gpp GPP ipp_dmapp->gpp fpp FPP gpp->fpp ggpp GGPP fpp->ggpp isoprenoids Isoprenoids (e.g., Cholesterol, Ubiquinone) ggpp->isoprenoids hdmpp (E)-C-HDMAPP gamma_delta_t_cell γδ T Cell hdmpp->gamma_delta_t_cell tnf_alpha TNF-α Synthesis gamma_delta_t_cell->tnf_alpha

Caption: Role of (E)-C-HDMAPP in stimulating γδ T cells.

References

Preventing activation-induced cell death in γδ T cells with (E)-C-HDMAPP ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (E)-C-HDMAPP ammonium in γδ T cell research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this potent phosphoantigen while mitigating the risk of activation-induced cell death (AICD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate γδ T cells?

(E)-C-HDMAPP (E-4-hydroxy-3-methyl-but-2-enyl pyrophosphate) ammonium salt is a synthetic, highly potent phosphoantigen that activates human Vγ9Vδ2 T cells.[1][2] It is a more stable analog of the natural phosphoantigen HMBPP.[1] Activation occurs through the binding of (E)-C-HDMAPP to the intracellular domain of butyrophilin 3A1 (BTN3A1), which is expressed on the surface of various cells, including γδ T cells themselves. This binding induces a conformational change in BTN3A1, leading to its interaction with BTN2A1 and subsequent activation of the Vγ9Vδ2 T cell receptor (TCR).[3]

Q2: What is activation-induced cell death (AICD) in γδ T cells?

Activation-induced cell death (AICD) is a form of programmed cell death (apoptosis) that occurs in T cells following repeated or prolonged stimulation through their T cell receptor (TCR).[4] In γδ T cells, continuous exposure to potent antigens like (E)-C-HDMAPP can lead to AICD, which is often mediated by the Fas/FasL pathway.[4] This process is a natural mechanism to maintain immune homeostasis but can be a significant challenge in ex vivo expansion of γδ T cells for therapeutic purposes.[4]

Q3: Can this compound be used to prevent AICD?

While (E)-C-HDMAPP is a potent activator, its direct role in preventing AICD is not established and continuous exposure can, in fact, induce it. However, by carefully controlling the stimulation conditions, (E)-C-HDMAPP can be used to achieve robust initial activation while minimizing subsequent AICD. The key is to provide a strong initial stimulus followed by a period of rest or culture in the presence of survival-promoting cytokines, rather than continuous high-dose exposure to the antigen.

Q4: What is the recommended concentration of (E)-C-HDMAPP for γδ T cell activation?

The optimal concentration of (E)-C-HDMAPP for γδ T cell activation can vary depending on the specific experimental setup, but it is highly potent, with an IC50 value for stimulating TNF-α synthesis of approximately 0.91 nM.[1] For initial activation, a concentration in the low nanomolar range is typically sufficient. It is crucial to perform a dose-response titration to determine the optimal concentration for your specific cell source and culture conditions.

Q5: What is the role of cytokines, such as IL-2, IL-15, and IL-21, in preventing AICD?

Cytokines are critical for the survival, proliferation, and differentiation of γδ T cells.

  • IL-2 is commonly used for γδ T cell expansion, but high concentrations can sensitize cells to AICD.[5]

  • IL-15 is known to promote T cell survival and is often used in protocols for the ex vivo expansion of γδ T cells.

  • IL-21 can enhance the expansion of γδ T cells and may work synergistically with other cytokines to promote survival.[6]

A common strategy to mitigate AICD is to use a low dose of IL-2 in combination with IL-15 or IL-21 after the initial activation with (E)-C-HDMAPP.

Q6: Can other reagents be used to prevent AICD in γδ T cell cultures?

Recent studies have shown that antioxidants, such as Vitamin C , can rescue γδ T cells from AICD during restimulation with phosphoantigens. Incorporating Vitamin C into the culture medium during the expansion phase may therefore be a beneficial strategy.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low γδ T cell viability after stimulation with (E)-C-HDMAPP. 1. Prolonged exposure to high concentrations of (E)-C-HDMAPP leading to AICD. 2. High concentration of IL-2.3. Suboptimal culture conditions.1. Pulsed Stimulation: Expose cells to (E)-C-HDMAPP for a limited time (e.g., 4-24 hours) and then wash the cells and culture in fresh medium with survival-promoting cytokines (e.g., IL-15, low-dose IL-2).2. Dose Optimization: Perform a dose-response curve to find the minimal concentration of (E)-C-HDMAPP that provides robust activation without excessive cell death.3. Cytokine Combination: Use a combination of IL-15 and a low dose of IL-2 (e.g., 50-100 U/mL) for the expansion phase.4. Add Vitamin C: Supplement the culture medium with Vitamin C (e.g., 50 µg/mL).
Poor expansion of γδ T cells following activation. 1. Insufficient initial activation.2. Inadequate cytokine support.3. Donor-to-donor variability in γδ T cell frequency and responsiveness.1. Confirm (E)-C-HDMAPP Potency: Ensure the reagent is properly stored and handled.2. Optimize Cytokine Cocktail: Titrate concentrations of IL-2, IL-15, and/or IL-21 to find the optimal combination for expansion.3. Screen Donors: If possible, screen multiple donors for their γδ T cell expansion potential.
γδ T cells become unresponsive to restimulation (anergy). 1. T cell exhaustion due to chronic stimulation.2. Downregulation of TCR and co-stimulatory molecules.1. Rest Period: After the initial expansion, allow the cells to rest in cytokine-supplemented medium without the antigen for a few days before restimulation.2. Use of Co-stimulatory Molecules: Consider the use of artificial antigen-presenting cells (aAPCs) expressing co-stimulatory ligands like CD80/CD86 during expansion.
High levels of "self-killing" observed in γδ T cell cultures. Self-activation of γδ T cells by exogenous phosphoantigens leading to fratricide.[4]1. Pulsed Stimulation: As with preventing AICD, a pulsed stimulation with (E)-C-HDMAPP is recommended to reduce continuous self-activation.2. Cell Density: Maintain an optimal cell density during culture to minimize excessive cell-cell contact that can facilitate self-killing.

Quantitative Data Summary

The following table summarizes key quantitative data related to the potency of (E)-C-HDMAPP and related compounds.

Compound Parameter Value Cell Type/System
(E)-C-HDMAPP IC50 for TNF-α synthesis0.91 nMγδ T lymphocytes
HMBPP EC50 for Vγ9Vδ2 T cell activation0.06 nMHuman Vγ9Vδ2 T cells
Zoledronate EC50 for Vγ9Vδ2 T cell activation~500 nMHuman Vγ9Vδ2 T cells

Experimental Protocols

Protocol: Activation and Expansion of γδ T Cells with (E)-C-HDMAPP while Minimizing AICD

This protocol provides a general framework. Optimization of concentrations and timing is recommended for specific experimental conditions.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • This compound salt solution.

  • Recombinant human IL-2.

  • Recombinant human IL-15.

  • Vitamin C (L-ascorbic acid).

  • Ficoll-Paque.

  • Phosphate-buffered saline (PBS).

  • Cell counting solution (e.g., Trypan Blue).

Methodology:

  • Isolation of PBMCs:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in complete RPMI-1640 medium and perform a cell count.

  • Initial Activation (Pulsed Stimulation):

    • Plate the PBMCs at a density of 1 x 10^6 cells/mL in a culture flask or plate.

    • Add (E)-C-HDMAPP to a final concentration of 1-10 nM (concentration should be optimized).

    • Add a low concentration of IL-2 (e.g., 50 U/mL).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Washing and Expansion Phase:

    • After 24 hours, carefully collect the cells and centrifuge at 300 x g for 10 minutes.

    • Discard the supernatant containing (E)-C-HDMAPP.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in fresh complete RPMI-1640 medium at a density of 0.5 x 10^6 cells/mL.

    • Supplement the medium with a cytokine cocktail for survival and expansion (e.g., 100 U/mL IL-2 and 10 ng/mL IL-15).

    • Add Vitamin C to a final concentration of 50 µg/mL.

    • Culture for 10-14 days.

  • Cell Maintenance and Monitoring:

    • Every 2-3 days, monitor the cell density and viability.

    • If the cell density exceeds 2 x 10^6 cells/mL, split the culture and add fresh medium with the cytokine cocktail and Vitamin C.

    • At the end of the culture period, assess the percentage of γδ T cells (e.g., by flow cytometry using anti-Vγ9 and anti-CD3 antibodies) and their viability.

Visualizations

AICD_Prevention_Workflow cluster_activation Initial Activation (24h) cluster_expansion Expansion Phase (10-14 days) cluster_outcome Outcome PBMCs Isolate PBMCs Stimulation Pulsed Stimulation: (E)-C-HDMAPP (1-10 nM) + Low IL-2 (50 U/mL) PBMCs->Stimulation Wash Wash to remove (E)-C-HDMAPP Stimulation->Wash Mitigates continuous TCR signaling Culture Culture in fresh medium with: - IL-2 (100 U/mL) - IL-15 (10 ng/mL) - Vitamin C (50 µg/mL) Wash->Culture Promotes survival and proliferation Maintenance Monitor and split culture every 2-3 days Culture->Maintenance Analysis Analyze γδ T cell - Purity - Viability - Function Maintenance->Analysis

Caption: Workflow for γδ T cell activation and expansion with (E)-C-HDMAPP, designed to minimize AICD.

Signaling_Pathway cluster_activation_pathway γδ T Cell Activation cluster_aicd_pathway Activation-Induced Cell Death (AICD) HDMAPP (E)-C-HDMAPP BTN3A1 BTN3A1 (intracellular) HDMAPP->BTN3A1 BTN_complex BTN3A1/BTN2A1 Complex BTN3A1->BTN_complex TCR Vγ9Vδ2 TCR BTN_complex->TCR Activation_outcomes Activation: - Proliferation - Cytokine Release - Cytotoxicity TCR->Activation_outcomes Chronic_Stim Prolonged TCR Stimulation TCR->Chronic_Stim Continuous Signaling FasL_up ↑ FasL expression Chronic_Stim->FasL_up Fas_FasL Fas-FasL Interaction FasL_up->Fas_FasL Caspase Caspase Cascade Fas_FasL->Caspase Apoptosis Apoptosis (AICD) Caspase->Apoptosis

Caption: Simplified signaling pathways of γδ T cell activation by (E)-C-HDMAPP and induction of AICD.

References

How to control for endotoxin contamination in (E)-C-HDMAPP ammonium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for endotoxin contamination when working with (E)-C-HDMAPP ammonium, a potent phosphoantigen used to activate γδ-T cells.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern in my this compound experiments?

A1: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of most gram-negative bacteria.[7][8][9] These molecules are potent activators of the innate immune system and can be found ubiquitously in a laboratory environment, including in water, air, reagents, and on plasticware and glassware.[10][11][12][13]

In the context of experiments with this compound, which is designed to specifically activate γδ-T cells, endotoxin contamination is a critical issue for several reasons:

  • Non-Specific Immune Activation: Endotoxins can non-specifically activate various immune cells, including monocytes, macrophages, and dendritic cells, through the Toll-like receptor 4 (TLR4) signaling pathway.[14] This leads to the release of pro-inflammatory cytokines like TNF-α and IL-1, which can mask the specific effects of this compound on γδ-T cells.[14]

  • Altered T-Cell Response: The cytokine-rich environment induced by endotoxins can indirectly activate T-cells, leading to false-positive results or obscuring the true antigen-specific response you are trying to measure.[14]

  • Compromised Cell Viability: High concentrations of endotoxins can induce stress responses or even apoptosis in immune cells, leading to inaccurate assessments of cell function and viability.[14]

  • Experimental Variability: Endotoxin contamination is a significant source of variability in cell-based assays, making it difficult to obtain reproducible results.[13][15]

Given that this compound is a highly potent activator of γδ-T cells with an EC50 in the nanomolar range for TNF-α release, even trace amounts of endotoxin can produce confounding biological responses.[1][3][4]

Q2: What are the common sources of endotoxin contamination in a typical lab setting?

A2: Endotoxin contamination can arise from numerous sources within a laboratory. It is crucial to be aware of these to implement effective control measures.

  • Water: Water purification systems, especially those with poorly maintained ion exchange resins, can harbor gram-negative bacteria. It is essential to use high-purity, endotoxin-free water for all solutions and for rinsing glassware.[11][13]

  • Reagents and Media: Cell culture media, sera (especially fetal bovine serum), and other additives can be significant sources of endotoxins.[10][11][12][13] Always use reagents and media that are certified to be low in endotoxins.

  • Plasticware and Glassware: Endotoxins are hydrophobic and can adhere strongly to plastic and glass surfaces.[11] Use certified pyrogen-free plasticware and depyrogenate glassware by baking at 250°C for at least 45 minutes.[12]

  • Human Contact: The skin and saliva of laboratory personnel can introduce bacteria. Proper aseptic techniques are crucial to prevent contamination.[10][11]

  • Air: Dust and aerosols in the laboratory can carry endotoxins.[10] Working in a laminar flow hood can help minimize this risk.

Q3: How can I test my this compound solution for endotoxin contamination?

A3: The most common and widely accepted methods for detecting endotoxins are the Limulus Amebocyte Lysate (LAL) assay and the newer Recombinant Factor C (rFC) assay.[16][17][18]

  • Limulus Amebocyte Lysate (LAL) Assay: This test uses a lysate derived from the blood cells of the horseshoe crab, which clots in the presence of endotoxin.[16][18] There are three main types of LAL assays:

    • Gel-Clot: A qualitative method that provides a positive or negative result based on the formation of a solid gel.[16]

    • Turbidimetric: A quantitative method that measures the increase in turbidity as the clot forms.[16]

    • Chromogenic: A quantitative method where the reaction with endotoxin produces a colored product that is measured spectrophotometrically.[16]

  • Recombinant Factor C (rFC) Assay: This is a synthetic, animal-free alternative to the LAL test.[19] It uses a recombinant form of Factor C, the first enzyme in the LAL clotting cascade, which is activated by endotoxin and cleaves a fluorogenic substrate.[19][20][21] This method is highly specific for endotoxins and is not susceptible to false positives from (1,3)-β-D-glucans, which can be a limitation of some LAL assays.[18][21]

Q4: I've detected endotoxin in my this compound solution. How can I remove it without degrading the compound?

A4: Removing endotoxins from a solution containing a small molecule like this compound requires careful consideration to avoid loss of the target compound. Several methods are available, each with its own advantages and limitations.

  • Ultrafiltration: This method uses membranes with a specific molecular weight cutoff (typically around 10 kDa) to separate the much larger endotoxin aggregates (which can be up to 1,000 kDa) from the smaller this compound molecule (molecular weight ~313.2 g/mol ).[11][22][23] This is often a suitable method for small molecules.

  • Affinity Chromatography: This technique uses a resin with immobilized ligands that have a high affinity for the lipid A portion of endotoxin, such as polymyxin B or histidine.[24][25] The this compound would pass through the column while the endotoxin is retained.

  • Ion-Exchange Chromatography: Since endotoxins are negatively charged above a pH of 2, anion-exchange chromatography can be effective.[22][26] The negatively charged endotoxin binds to the positively charged resin, while the this compound, depending on its charge at the chosen pH, may be collected in the flow-through.

  • Phase Separation using Triton X-114: This method uses the non-ionic detergent Triton X-114, which forms a separate phase at temperatures above 23°C. Endotoxins partition into the detergent-rich phase, while hydrophilic molecules like this compound remain in the aqueous phase.[24] However, residual detergent may need to be removed in a subsequent step.

The choice of method will depend on the concentration of endotoxin, the volume of the solution, and the resources available. It is always recommended to test the endotoxin level again after the removal process to confirm its effectiveness.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High background TNF-α or other cytokine release in negative control wells (no this compound). Endotoxin contamination in cell culture media, serum, or water.1. Test all reagents for endotoxin levels using an LAL or rFC assay.2. Use certified endotoxin-free water, media, and supplements.3. Filter all media and solutions through an endotoxin-removal filter immediately before use.
Inconsistent or non-reproducible results between experiments. Variable levels of endotoxin contamination from labware or inconsistent aseptic technique.1. Use certified pyrogen-free plasticware for all experiments.2. If using glassware, ensure it is properly depyrogenated (e.g., dry heat at 250°C for at least 45 minutes).3. Review and reinforce strict aseptic techniques with all laboratory personnel.
This compound appears to have lower than expected potency. 1. Endotoxin contamination is causing non-specific cell activation, masking the dose-dependent effect of the compound.2. Degradation of the this compound during an aggressive endotoxin removal process.1. Test the stock solution of this compound for endotoxin contamination.2. If endotoxin is present, use a gentle removal method like ultrafiltration with an appropriate molecular weight cutoff.3. After removal, re-quantify the concentration of this compound and re-test for endotoxin.
Positive endotoxin test in a freshly prepared this compound solution. The water or buffer used to dissolve the compound is contaminated.1. Always use certified, endotoxin-free water or buffers for reconstitution.2. Test the diluent separately to confirm it is free of endotoxins.

Quantitative Data Summary

Table 1: Comparison of Endotoxin Detection Methods

Method Principle Type Sensitivity Notes
Gel-Clot LAL Endotoxin-induced coagulationQualitativeDown to 0.03 EU/mL[11]Simple, but does not provide a precise concentration.
Turbidimetric LAL Measurement of turbidity increaseQuantitativeDown to 0.01 EU/mL[11]Automated and provides quantitative results.
Chromogenic LAL Colorimetric reactionQuantitativeDown to 0.01 EU/mL[11]Highly sensitive and quantitative.
Recombinant Factor C (rFC) Fluorogenic substrate cleavageQuantitativeDown to 0.005 EU/mL[20]Endotoxin-specific, not affected by glucans, animal-free.[21]

1 Endotoxin Unit (EU) is approximately equal to 0.1 to 0.2 ng of endotoxin.[11]

Table 2: Efficacy of Common Endotoxin Removal Methods

Method Removal Efficiency Advantages Disadvantages
Ultrafiltration 28.9% to 99.8%[24]Simple, effective for small molecules.Not suitable for target molecules close in size to endotoxin aggregates.
Affinity Chromatography HighHigh specificity for endotoxin.Can be expensive, potential for ligand leaching.
Ion-Exchange Chromatography HighRapid, scalable.Efficiency can be sensitive to pH and salt concentration.[24]
Phase Separation (Triton X-114) 45% to 99%[24]Rapid and scalable.May leave trace amounts of detergent, heating/cooling cycles can affect sensitive molecules.[24]
Adsorption (Activated Carbon) Up to 93.5%[24]Cost-effective.Non-selective, can lead to loss of the target molecule.[24]

Detailed Experimental Protocols

Protocol 1: Endotoxin Detection using a Chromogenic LAL Assay

This protocol provides a general outline. Always follow the specific instructions provided by the manufacturer of your LAL assay kit.

  • Preparation:

    • Work in a laminar flow hood and use pyrogen-free labware (pipette tips, tubes, plates).

    • Reconstitute the Control Standard Endotoxin (CSE) and the LAL reagent according to the kit instructions using LAL Reagent Water.

    • Prepare a standard curve by creating a series of dilutions of the CSE (e.g., from 50 EU/mL down to 0.005 EU/mL).

    • Prepare your this compound samples. You may need to dilute them in LAL Reagent Water to ensure they do not interfere with the assay.

  • Assay Procedure:

    • Pipette 50 µL of each standard, sample, and a negative control (LAL Reagent Water) into a pyrogen-free 96-well plate.

    • Add 50 µL of the reconstituted LAL reagent to each well.

    • Incubate the plate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).

    • Add 100 µL of the chromogenic substrate solution to each well.

    • Incubate at 37°C for the time specified by the manufacturer (e.g., 6 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid) to each well.

    • Read the absorbance of the plate on a microplate reader at the specified wavelength (e.g., 405 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known endotoxin concentrations of the standards.

    • Determine the endotoxin concentration in your samples by interpolating their absorbance values on the standard curve.

Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is adapted for a small molecule like this compound.

  • Preparation:

    • Pre-chill your this compound solution and a stock of 10% Triton X-114 (in endotoxin-free water) to 4°C.

  • Procedure:

    • Add Triton X-114 to your sample to a final concentration of 1% (v/v).[24]

    • Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure it is homogenous.[24]

    • Transfer the tube to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.[24]

    • Centrifuge at 20,000 x g for 10 minutes at 25°C to separate the phases.[24] You will see a lower, detergent-rich phase (containing endotoxin) and an upper, aqueous phase (containing your compound).

    • Carefully collect the upper aqueous phase.[24]

    • To improve removal efficiency, you can repeat the phase separation process 1-2 more times.[24]

  • Post-Treatment:

    • (Optional but recommended) Remove residual Triton X-114 from your sample using a detergent-removing resin.

    • Test the final sample for endotoxin levels using an LAL or rFC assay to confirm the removal was successful.

Visualizations

Endotoxin_Contamination_Pathway endotoxin Endotoxin (LPS) tlr4 TLR4/MD2/CD14 Receptor Complex endotoxin->tlr4 Binds to myd88 MyD88-Dependent Pathway tlr4->myd88 trif TRIF-Dependent Pathway tlr4->trif nfkb NF-κB Activation myd88->nfkb trif->nfkb irf3 IRF3 Activation trif->irf3 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) nfkb->cytokines interferons Type I Interferons irf3->interferons confounding Confounding Experimental Results cytokines->confounding interferons->confounding

Caption: Signaling pathway of endotoxin (LPS) via TLR4, leading to confounding results.

Endotoxin_Control_Workflow start Start: (E)-C-HDMAPP Ammonium Experiment prepare Prepare Reagents (Use Endotoxin-Free Water/Buffers) start->prepare test_reagents Test (E)-C-HDMAPP Solution and Key Reagents for Endotoxin prepare->test_reagents endotoxin_present Endotoxin Detected? test_reagents->endotoxin_present remove_endotoxin Perform Endotoxin Removal (e.g., Ultrafiltration) endotoxin_present->remove_endotoxin Yes proceed Proceed with Experiment (Use Aseptic Technique) endotoxin_present->proceed No retest Re-test for Endotoxin remove_endotoxin->retest retest->proceed Pass fail Review Removal Protocol or Source of Contamination retest->fail Fail end Analyze Results proceed->end

Caption: Workflow for endotoxin testing and control in experiments.

References

Mitigating non-specific activation in control cell lines with (E)-C-HDMAPP ammonium

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (E)-C-HDMAPP Ammonium and Vγ9Vδ2 T Cell Activation

Frequently Asked Questions (FAQs)

Q1: What is HMBPP and how does it activate Vγ9Vδ2 T cells?

A1: (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a small phosphoantigen molecule produced by many bacteria and parasites via the non-mevalonate pathway.[1][2][3] It is a potent and specific activator of human Vγ9Vδ2 T cells, a subset of γδ T cells involved in immune responses to infections and cancer.[1][2][3][4] Activation occurs when HMBPP binds to the intracellular B30.2 domain of the Butyrophilin 3A1 (BTN3A1) protein on target cells.[3][5][6][7] This binding induces a conformational change in BTN3A1, leading to the activation of the Vγ9Vδ2 T cell receptor (TCR) and subsequent T cell effector functions, such as cytokine production and cytotoxicity.[6][8][9]

Q2: What is considered a "control cell line" in the context of HMBPP experiments?

A2: A suitable control cell line for HMBPP experiments is one that does not express the Vγ9Vδ2 T cell receptor and therefore should not exhibit a specific response to HMBPP. Examples include:

  • αβ T cells: These T cells have a different TCR and should not be activated by the BTN3A1-HMBPP complex.

  • NK cells: While they are cytotoxic, their activation is not directly mediated by HMBPP in the same manner as Vγ9Vδ2 T cells.

  • Non-immune cell lines: Cell lines such as HEK293T or certain cancer cell lines that do not express the Vγ9Vδ2 TCR are often used as controls. It is crucial to ensure these cells express BTN3A1 if the goal is to study the upstream events of HMBPP recognition.

Q3: What are the typical manifestations of non-specific activation in control cell lines?

A3: Non-specific activation can manifest in several ways, including:

  • Increased cytotoxicity: The control cells may show signs of apoptosis or necrosis, even in the absence of Vγ9Vδ2 T cells.

  • Unintended cytokine production: Control cells might release pro-inflammatory cytokines.

  • Changes in morphology or proliferation rate: Non-specific stress responses can alter the appearance and growth of cells.

Q4: At what concentrations does HMBPP typically show non-specific effects?

A4: While the specific concentration can vary depending on the cell line and experimental conditions, non-specific effects are more likely to be observed at higher concentrations of HMBPP. Vγ9Vδ2 T cell activation can be seen at concentrations as low as the picomolar to low nanomolar range.[10][11] Some studies have noted reduced cell proliferation at HMBPP concentrations of 200 nM, suggesting potential cytotoxicity at higher doses.[12] It is recommended to perform a dose-response curve to determine the optimal concentration for specific activation with minimal non-specific effects in your system.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High background cytotoxicity in control cell lines (without Vγ9Vδ2 T cells) HMBPP concentration is too high, causing direct toxicity.Perform a dose-response experiment with HMBPP on your control cell line alone. Use a viability assay (e.g., MTS, trypan blue) to determine the highest non-toxic concentration.
Contamination of HMBPP stock with endotoxin or other impurities.Use a fresh, high-purity stock of HMBPP. Consider testing for endotoxin contamination.
The control cell line is unexpectedly sensitive to HMBPP.Test a different control cell line. Ensure the chosen cell line is appropriate for the assay.
Activation of control T cell populations (e.g., αβ T cells) The purity of the isolated Vγ9Vδ2 T cell population is low.Verify the purity of your Vγ9Vδ2 T cell population using flow cytometry. If necessary, re-purify the cells.
Non-specific stimulation by other components in the culture medium.Ensure all reagents are of high quality and sterile. Use appropriate negative controls (e.g., cells with media alone).
Inconsistent results between experiments Variability in HMBPP stock solution.Prepare a large batch of HMBPP stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. Avoid repeated freeze-thaw cycles.
Differences in cell passage number or health.Use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Low or no specific activation of Vγ9Vδ2 T cells The target cells do not express sufficient levels of BTN3A1.Verify BTN3A1 expression on your target cells using flow cytometry or western blotting.
HMBPP is not being efficiently internalized by the target cells.Some studies suggest that HMBPP uptake is an energy-dependent process.[13][14] Ensure optimal cell culture conditions. Consider using cell-permeable prodrugs of HMBPP if available.[13][14]
The Vγ9Vδ2 T cells are not in an optimal activation state.Ensure the Vγ9Vδ2 T cells have been properly expanded and are viable. Co-stimulation with cytokines like IL-2 may be necessary.[4][12]

Quantitative Data Summary

Table 1: HMBPP Concentration and Cellular Effects

Concentration RangeObserved EffectCell Type(s)Reference(s)
0.06 nM - 10 nMSpecific activation of Vγ9Vδ2 T cells (e.g., CD69 expression, IFN-γ production)Human PBMCs, purified Vγ9Vδ2 T cells[15][16]
50 nM - 100 nMEffective for in vitro expansion of Vγ9Vδ2 T cells from PBMCsHuman PBMCs[12]
>200 nMPotential for reduced cell proliferation and cytotoxicityHuman PBMCs[12]

Note: EC50 values are highly dependent on the assay and experimental setup. The values in this table should be used as a general guideline.

Experimental Protocols

Protocol 1: Determining HMBPP-Induced Cytotoxicity in a Control Cell Line
  • Cell Seeding: Seed your control cell line in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • HMBPP Titration: Prepare a serial dilution of HMBPP in complete culture medium, ranging from 1 µM down to 1 pM. Also, prepare a vehicle-only control.

  • Treatment: Remove the medium from the cells and add 100 µL of the HMBPP dilutions or vehicle control to triplicate wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Viability Assay: Assess cell viability using a preferred method, such as an MTS or MTT assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each HMBPP concentration relative to the vehicle control. Plot the results to determine the concentration at which cytotoxicity is observed.

Protocol 2: Assessing Non-Specific Activation via Cytokine Release
  • Co-culture Setup: In a 96-well plate, co-culture your control cell line (e.g., 2 x 10^4 cells/well) with purified non-Vγ9Vδ2 T cells (e.g., αβ T cells, 1 x 10^5 cells/well).

  • HMBPP Stimulation: Add HMBPP at a range of concentrations (e.g., 100 nM, 10 nM, 1 nM) and a vehicle control to the co-culture. As a positive control for T cell activation, include a well with anti-CD3/CD28 beads or PMA/Ionomycin.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α) in the supernatant using ELISA or a cytometric bead array (CBA).

  • Data Analysis: Compare the cytokine levels in the HMBPP-treated wells to the vehicle control. A significant increase in cytokines in the absence of Vγ9Vδ2 T cells indicates non-specific activation.

Visualizations

Vg9Vd2_Activation_Pathway cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell HMBPP_ext HMBPP (extracellular) Uptake Energy-dependent Uptake HMBPP_ext->Uptake HMBPP_int HMBPP (intracellular) Uptake->HMBPP_int BTN3A1 BTN3A1 HMBPP_int->BTN3A1 Binds to B30.2 domain BTN3A1_active BTN3A1* (active conformation) BTN3A1->BTN3A1_active Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition Activation T Cell Activation (Cytotoxicity, Cytokine Release) TCR->Activation

Caption: HMBPP-mediated activation pathway of Vγ9Vδ2 T cells.

Troubleshooting_Workflow Start Start: Non-specific activation observed in control cell line Check_Purity Is the Vγ9Vδ2 T cell population pure? Start->Check_Purity Check_Conc Is HMBPP concentration optimized? Check_Purity->Check_Conc Yes Purify Re-purify T cells Check_Purity->Purify No Check_Reagents Are reagents high quality and sterile? Check_Conc->Check_Reagents Yes Titrate Perform HMBPP titration on control cells (viability assay) Check_Conc->Titrate No Replace_Reagents Use new, sterile reagents and test for endotoxin Check_Reagents->Replace_Reagents No End Problem Resolved Check_Reagents->End Yes Purify->Check_Purity Titrate->Check_Conc Replace_Reagents->Check_Reagents

Caption: Troubleshooting workflow for non-specific activation.

Experimental_Design cluster_controls Essential Controls cluster_experimental Experimental Groups cluster_readouts Suggested Readouts Control_Cells Control Cells Only + Vehicle + HMBPP Control_T_Cells Control T Cells (e.g., αβ) Only + Vehicle + HMBPP CoCulture_Control Control Cells + Control T Cells + Vehicle + HMBPP Readouts Cell Viability (MTS/Trypan) T Cell Activation Markers (CD69/CD107a) Cytokine Release (ELISA/CBA) CoCulture_Control->Readouts Vg9Vd2_Only Vγ9Vδ2 T Cells Only + Vehicle + HMBPP Target_Cells Target Cells Only + Vehicle + HMBPP CoCulture_Exp Target Cells + Vγ9Vδ2 T Cells + Vehicle + HMBPP CoCulture_Exp->Readouts

References

Validation & Comparative

A Comparative Guide to (E)-C-HDMAPP Ammonium and (E)-HDMAPP for γδ T Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (E)-C-HDMAPP ammonium and (E)-HDMAPP, two potent phosphoantigens used to activate Vγ9Vδ2 T cells. This information is intended to assist researchers in selecting the appropriate compound for their specific experimental needs in immunology and cancer immunotherapy.

Executive Summary

(E)-HDMAPP (also known as HMBPP) is a naturally occurring and highly potent activator of Vγ9Vδ2 T cells. Its synthetic analog, this compound, a more stable pyrophosphonate, demonstrates comparable in vitro activity. The primary distinction lies in the enhanced stability of this compound, which may offer more consistent results in prolonged experiments. Both compounds trigger the same signaling pathway initiated by binding to the intracellular domain of Butyrophilin 3A1 (BTN3A1).

Performance Data

The following tables summarize the quantitative data on the efficiency of this compound and (E)-HDMAPP in activating γδ T cells.

Table 1: In Vitro Potency of this compound and (E)-HDMAPP

CompoundAssayEndpointEC50 (nM)Reference
This compoundTNF-α Release AssayTNF-α Secretion0.91[1][2]
(E)-HDMAPP (HMBPP)Flow CytometryCD69 & CD25 Upregulation0.06[3]

Note: The EC50 values were determined using different activation markers and should be interpreted as indicative of high potency for both compounds.

Table 2: Qualitative Comparison

FeatureThis compound(E)-HDMAPPReferences
Chemical Nature Synthetic pyrophosphonate analogNatural pyrophosphate[1]
Metabolic Stability Higher stability against hydrolysisSusceptible to enzymatic hydrolysis[2]
Experimental Consistency Provides more consistent results in pulse experimentsPotency may be affected by degradation[4]
In Vivo Activity Shown to increase circulating γδ T cells in cynomolgus monkeysPotent in vivo activator of γδ T cells[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro γδ T Cell Activation and TNF-α Release Assay

This protocol is designed to measure the potency of phosphoantigens by quantifying the secretion of Tumor Necrosis Factor-alpha (TNF-α) from activated γδ T cells.

1. Cell Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • To obtain a pure population of γδ T cells, further enrich the γδ T cell population from PBMCs using magnetic-activated cell sorting (MACS) with antibodies against the γδ T cell receptor.

2. Cell Culture and Stimulation:

  • Resuspend the purified γδ T cells or PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Add varying concentrations of this compound or (E)-HDMAPP to the wells. Include an unstimulated control (medium only) and a positive control (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 to 24 hours.

3. Measurement of TNF-α:

  • After the incubation period, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of TNF-α in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • Plot the TNF-α concentration against the log of the phosphoantigen concentration.

  • Determine the EC50 value, which is the concentration of the compound that induces 50% of the maximal TNF-α response, using non-linear regression analysis.

Protocol 2: Flow Cytometry Analysis of γδ T Cell Activation Markers

This protocol assesses γδ T cell activation by measuring the upregulation of surface activation markers such as CD69 and CD25.

1. Cell Stimulation:

  • Follow steps 1 and 2 from Protocol 1 to prepare and stimulate the cells with the phosphoantigens. An incubation period of 18-24 hours is typically sufficient for the expression of these markers.

2. Antibody Staining:

  • After stimulation, harvest the cells and wash them with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

  • Stain the cells with fluorescently-conjugated antibodies specific for γδ T cell markers (e.g., anti-TCR Vγ9) and activation markers (e.g., anti-CD69, anti-CD25).

  • Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

3. Flow Cytometry Analysis:

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Gate on the Vγ9 T cell population and analyze the expression of CD69 and CD25.

  • The percentage of positive cells and the mean fluorescence intensity (MFI) can be used as measures of activation.

4. Data Analysis:

  • Plot the percentage of activated (CD69+/CD25+) γδ T cells against the log of the phosphoantigen concentration.

  • Calculate the EC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Signaling Pathway of γδ T Cell Activation by Phosphoantigens

The activation of Vγ9Vδ2 T cells by both this compound and (E)-HDMAPP is initiated by the binding of these phosphoantigens to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule on an antigen-presenting cell or a target cell.[1][5][6] This binding event induces a conformational change in BTN3A1, which is transmitted to its extracellular domain.[5] This conformational change is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, cytokine production, and cytotoxic responses against target cells. Recent studies suggest that BTN2A1 may also play a role in this process.[2]

G cluster_target_cell Target Cell cluster_t_cell γδ T Cell BTN3A1 BTN3A1 pAg Phosphoantigen ((E)-C-HDMAPP or (E)-HDMAPP) B30_2 Intracellular B30.2 Domain pAg->B30_2 Binds to BTN3A1_ext Extracellular Domain B30_2->BTN3A1_ext Induces Conformational Change TCR Vγ9Vδ2 TCR BTN3A1_ext->TCR Recognized by Activation T Cell Activation (Cytokine Release, Cytotoxicity) TCR->Activation Triggers

Phosphoantigen-mediated γδ T cell activation pathway.

Experimental Workflow for Comparing Compound Efficiency

The following diagram illustrates a typical workflow for comparing the activation efficiency of this compound and (E)-HDMAPP.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Isolate PBMCs from Healthy Donor Blood culture Culture PBMCs or Purified γδ T Cells start->culture stimulate Stimulate with Serial Dilutions of (E)-C-HDMAPP and (E)-HDMAPP culture->stimulate incubate Incubate for 4-24 hours stimulate->incubate elisa Measure TNF-α in Supernatant (ELISA) incubate->elisa flow Analyze Activation Markers (Flow Cytometry) incubate->flow compare Compare EC50 Values and Maximal Response elisa->compare flow->compare

Workflow for comparing γδ T cell activation efficiency.

References

A Comparative Guide to the In Vitro Potency of (E)-C-HDMAPP Ammonium and Zoledronate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of (E)-C-HDMAPP ammonium and zoledronate. While both compounds are potent bioactive molecules, their primary mechanisms of action and, consequently, their principal in vitro applications, differ significantly. This guide will objectively present their performance based on available experimental data, detail the experimental protocols used for their evaluation, and visualize their distinct signaling pathways and experimental workflows.

Introduction

(E)-C-HDMAPP (ammonium salt), also known as (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate ammonium salt, is a potent phosphoantigen that activates human Vγ9Vδ2 T cells, a subset of T cells with roles in anti-tumor and anti-infective immunity.[1][2] In contrast, zoledronate is a nitrogen-containing bisphosphonate that primarily functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] This inhibition disrupts essential cellular processes, leading to apoptosis, particularly in bone-resorbing osteoclasts and certain cancer cells.[3][5][6]

Due to these distinct mechanisms, a direct comparison of their in vitro potency in a single assay system is not prevalent in the scientific literature. (E)-C-HDMAPP is typically assessed for its ability to stimulate immune cells, while zoledronate is often evaluated for its anti-proliferative and cytotoxic effects on cancer cells. This guide will therefore present their potencies within their respective, most relevant biological contexts.

Data Presentation: In Vitro Potency

The in vitro potency of each compound is summarized in the tables below, reflecting their primary biological activities.

Table 1: In Vitro Potency of this compound in Vγ9Vδ2 T Cell Activation

Biological EffectCell TypePotency Metric (IC50)Reference
Stimulation of TNF-α Synthesisγδ-T lymphocytes0.91 nM[1][2]

Table 2: In Vitro Potency of Zoledronate in Anti-Proliferative and Cytotoxic Assays

Biological EffectCell LinePotency Metric (IC50)Incubation TimeReference
Growth InhibitionMCF-7 (Breast Cancer)48 µM24 hours[6]
Growth InhibitionMCF-7 (Breast Cancer)20 µM72 hours[6]
Inhibition of ProliferationMG-63 (Osteosarcoma)Dose-dependent (10-250 µM)Not specified[5]

Table 3: In Vitro Potency of Zoledronate in Vγ9Vδ2 T Cell Activation

Biological EffectCell TypePotency Metric (EC50)Reference
Vγ9Vδ2 T-cell activationHuman PBMCs~500 nM[7]

Note: The activation of Vγ9Vδ2 T cells by zoledronate is an indirect effect caused by the accumulation of the natural phosphoantigen isopentenyl pyrophosphate (IPP).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Vγ9Vδ2 T Cell Activation Assay for this compound

This protocol is a representative method for assessing the potency of (E)-C-HDMAPP in stimulating cytokine production from Vγ9Vδ2 T cells.

1. Cell Culture:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
  • Vγ9Vδ2 T cells are expanded from PBMCs by culturing with a specific phosphoantigen and interleukin-2 (IL-2).

2. T Cell Stimulation:

  • Expanded Vγ9Vδ2 T cells are seeded in 96-well plates.
  • Cells are treated with a serial dilution of this compound.

3. Cytokine Measurement:

  • After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
  • The concentration of secreted Tumor Necrosis Factor-alpha (TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • The TNF-α concentration is plotted against the log of the this compound concentration.
  • The IC50 value, the concentration at which 50% of the maximal TNF-α response is achieved, is calculated using a non-linear regression model.

Protocol 2: Anti-Proliferation Assay for Zoledronate

This protocol describes a typical method for evaluating the anti-proliferative effects of zoledronate on a cancer cell line.

1. Cell Culture:

  • A human cancer cell line (e.g., MCF-7 breast cancer cells) is cultured in appropriate growth medium.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Drug Treatment:

  • The growth medium is replaced with fresh medium containing a serial dilution of zoledronate.

4. Proliferation Assessment:

  • After the desired incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

5. Data Analysis:

  • The absorbance values, which are proportional to the number of viable cells, are plotted against the log of the zoledronate concentration.
  • The IC50 value, the concentration that inhibits cell growth by 50%, is determined using a sigmoidal dose-response curve fit.

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_0 This compound Pathway cluster_1 Zoledronate Pathway (Mevalonate Pathway Inhibition) HDMAPP (E)-C-HDMAPP BTN3A1 BTN3A1 HDMAPP->BTN3A1 Binds to intracellular domain Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1->Vgamma9Vdelta2_TCR Presents antigen T_Cell_Activation Vγ9Vδ2 T Cell Activation Vgamma9Vdelta2_TCR->T_Cell_Activation Cytokine_Release Cytokine Release (e.g., TNF-α) T_Cell_Activation->Cytokine_Release Zoledronate Zoledronate FPPS Farnesyl Pyrophosphate Synthase (FPPS) Zoledronate->FPPS Inhibits Apoptosis Apoptosis Zoledronate->Apoptosis Leads to FPP_GGPP FPP & GGPP (Isoprenoid Lipids) FPPS->FPP_GGPP Produces IPP_Accumulation IPP Accumulation FPPS->IPP_Accumulation Blockade leads to Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->FPPS Protein_Prenylation Protein Prenylation FPP_GGPP->Protein_Prenylation Cell_Function Osteoclast/Tumor Cell Function & Survival Protein_Prenylation->Cell_Function Vgamma9Vdelta2_Activation_Indirect Indirect Vγ9Vδ2 T Cell Activation IPP_Accumulation->Vgamma9Vdelta2_Activation_Indirect

Caption: Mechanisms of action for (E)-C-HDMAPP and zoledronate.

Experimental Workflow

Experimental_Workflow cluster_workflow General In Vitro Potency Assay Workflow start Start: Cell Culture cell_seeding Cell Seeding (e.g., 96-well plate) start->cell_seeding drug_treatment Treatment with Serial Dilutions of Compound cell_seeding->drug_treatment incubation Incubation (Specified Time & Conditions) drug_treatment->incubation assay Endpoint Assay incubation->assay data_acquisition Data Acquisition (e.g., Absorbance Reading) assay->data_acquisition data_analysis Data Analysis (Dose-Response Curve) data_acquisition->data_analysis end End: Determine IC50/EC50 data_analysis->end

Caption: A generalized workflow for in vitro potency determination.

Conclusion

This compound and zoledronate are both highly potent molecules, but they operate through distinct mechanisms of action and are therefore suited for different therapeutic and research applications. (E)-C-HDMAPP is an exceptionally potent, direct activator of Vγ9Vδ2 T cells, with its activity measured in the nanomolar range. Zoledronate, on the other hand, directly inhibits a key enzyme in the mevalonate pathway, leading to anti-proliferative and apoptotic effects on cancer cells and osteoclasts, with its potency in the micromolar range. While zoledronate can indirectly stimulate Vγ9Vδ2 T cells, it is significantly less potent in this regard than (E)-C-HDMAPP. The choice between these compounds for research or therapeutic development should be guided by the desired biological outcome, whether it be direct cytotoxicity or immune system modulation.

References

A Comparative Guide: (E)-C-HDMAPP Ammonium versus Bisphosphonates for Vγ9Vδ2 T Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ex vivo expansion of Vγ9Vδ2 T cells holds significant promise for adoptive immunotherapy against cancers and infectious diseases. The activation and proliferation of these potent immune effector cells are critically dependent on the choice of stimulating agent. This guide provides an objective comparison of two major classes of Vγ9Vδ2 T cell activators: the direct phosphoantigen (E)-C-HDMAPP ammonium and indirectly acting bisphosphonates, with a focus on providing supporting experimental data and detailed methodologies.

Mechanism of Action: A Fundamental Distinction

The primary advantage of this compound over bisphosphonates lies in its direct and highly potent mechanism of action.

This compound: As a synthetic analog of the microbial metabolite (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), (E)-C-HDMAPP is a potent phosphoantigen that directly engages the Vγ9Vδ2 T cell receptor (TCR) signaling pathway. This interaction is mediated by the butyrophilin 3A1 (BTN3A1) molecule on antigen-presenting cells or tumor cells, leading to a conformational change that is recognized by the Vγ9Vδ2 TCR, resulting in robust T cell activation and expansion.[1][2][3]

Bisphosphonates: Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid, act indirectly.[4][5][6] They inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][6] This blockade leads to the intracellular accumulation of isopentenyl pyrophosphate (IPP), an endogenous phosphoantigen.[4][6][7] The accumulated IPP then activates Vγ9Vδ2 T cells through the BTN3A1-dependent pathway, similar to direct phosphoantigens.[6][8] This indirect mechanism, however, results in significantly lower potency compared to (E)-C-HDMAPP.

Signaling Pathway Diagrams

G cluster_0 Direct Activation by (E)-C-HDMAPP HDMAPP (E)-C-HDMAPP BTN3A1_H BTN3A1 HDMAPP->BTN3A1_H Binds to intracellular domain Vγ9Vδ2_TCR_H Vγ9Vδ2 TCR BTN3A1_H->Vγ9Vδ2_TCR_H Presents antigen Activation_H T Cell Activation (Proliferation, Cytotoxicity, Cytokine Release) Vγ9Vδ2_TCR_H->Activation_H

Figure 1: Direct signaling pathway of (E)-C-HDMAPP.

G cluster_1 Indirect Activation by Bisphosphonates Bisphosphonate Bisphosphonate (e.g., Zoledronate) FPPS FPPS Bisphosphonate->FPPS Inhibits Mevalonate_Pathway Mevalonate Pathway IPP IPP Accumulation Mevalonate_Pathway->IPP BTN3A1_B BTN3A1 IPP->BTN3A1_B Binds to intracellular domain Vγ9Vδ2_TCR_B Vγ9Vδ2 TCR BTN3A1_B->Vγ9Vδ2_TCR_B Presents antigen Activation_B T Cell Activation (Proliferation, Cytotoxicity, Cytokine Release) Vγ9Vδ2_TCR_B->Activation_B G PBMC_Isolation Isolate PBMCs from whole blood Stimulation Stimulate with (E)-C-HDMAPP or Zoledronate + IL-2 PBMC_Isolation->Stimulation Culture Culture for 7-14 days (add fresh IL-2 every 2-3 days) Stimulation->Culture Analysis Analyze for expansion and phenotype (Flow Cytometry) Culture->Analysis

References

Head-to-head comparison of different phosphoantigens for γδ T cell stimulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Head-to-Head Comparison of Phosphoantigens for γδ T Cell Stimulation

For researchers, scientists, and drug development professionals, the selection of an appropriate stimulating agent is critical for harnessing the therapeutic potential of Vγ9Vδ2 T cells. This guide provides an objective comparison of different phosphoantigens, supported by experimental data, to aid in the selection of the most suitable molecule for specific research and development applications.

Introduction to Phosphoantigens and γδ T Cell Activation

Vγ9Vδ2 T cells, a major subset of γδ T cells in human peripheral blood, are potent anti-tumor effectors. Their activation is triggered by the recognition of small, non-peptidic molecules known as phosphoantigens (pAgs).[1] This recognition is mediated by the butyrophilin 3A1 (BTN3A1) molecule, which acts as a sensor for intracellular phosphoantigen accumulation.[2][3] Upon binding to the intracellular B30.2 domain of BTN3A1, phosphoantigens induce a conformational change that, in concert with BTN2A1, leads to the activation of Vγ9Vδ2 T cells.[4][5] This activation results in proliferation, cytokine production (e.g., IFN-γ and TNF-α), and cytotoxic activity against tumor cells.[1][6]

Comparative Efficacy of Phosphoantigens

The potency of different phosphoantigens in stimulating Vγ9Vδ2 T cells varies significantly. This section provides a quantitative comparison of commonly used phosphoantigens and their derivatives.

Natural and Synthetic Phosphoantigens

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is the most potent naturally occurring phosphoantigen, produced by microbes via the non-mevalonate pathway.[5][7] Isopentenyl pyrophosphate (IPP), an intermediate in the mammalian mevalonate pathway, is a much weaker agonist.[8] Synthetic phosphoantigens, such as bromohydrin pyrophosphate (BrHPP), have also been developed and show potent stimulatory activity.[5][9]

Phosphoantigen Prodrugs

To enhance cellular uptake and metabolic stability, various phosphoantigen prodrugs have been synthesized. These modifications have led to compounds with dramatically increased potency compared to their parent molecules.

Phosphoantigen/ActivatorAssay TypeEC50 ValueReference
Natural/Synthetic pAgs
HMBPPVγ9Vδ2 T cell proliferation (72h)0.145 nM[10]
HMBPPIFN-γ secretion (4h)Mild response at 1µM[7]
IPPVγ9Vδ2 T cell activation~10,000-fold less potent than HMBPP[5]
BrHPPVγ9Vδ2 T cell proliferationPotent activator[5][9]
Prodrugs
POM2-C-HMBPVγ9Vδ2 T cell proliferation (72h)5.4 nM[11]
POM2-C-HMBPIFN-γ secretion (4h)Potent activator[7]
Compound 11 (phosphonamidate)Vγ9Vδ2 T cell proliferation (72h)0.12 nM[12]
Compound 11 (phosphonamidate)IFN-γ secretion (4h)19 nM[12]
ProPAgen 4d (phosphonamidate)Vγ9Vδ2 T cell activation9.15 fM[10]
ProPAgen 9d (phosphonamidate)Vγ9Vδ2 T cell activation4.97 fM[10]
Indirect Activator
ZoledronateVγ9Vδ2 T cell proliferation (72h)~3,060 nM[10]

Signaling Pathway of Phosphoantigen-Mediated γδ T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens is a multi-step process initiated inside an antigen-presenting cell (APC) or a tumor cell.

G cluster_APC Antigen-Presenting Cell / Tumor Cell cluster_Tcell γδ T Cell pAg Phosphoantigen (e.g., HMBPP, IPP) BTN3A1_intra BTN3A1 (Intracellular B30.2 domain) pAg->BTN3A1_intra Binds to BTN2A1_intra BTN2A1 (Intracellular domain) BTN3A1_intra->BTN2A1_intra Forms complex BTN3A1_extra BTN3A1 (Extracellular domain) BTN3A1_intra->BTN3A1_extra Induces conformational change BTN2A1_extra BTN2A1 (Extracellular domain) TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR Recognizes complex Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) TCR->Activation Initiates signaling cascade G cluster_prep Cell Preparation & Stimulation cluster_assays Functional Assays cluster_analysis Data Analysis PBMC_isolation Isolate PBMCs Stimulation Stimulate with Phosphoantigen + IL-2 PBMC_isolation->Stimulation Expansion Expand γδ T cells (72h - 14d) Stimulation->Expansion Proliferation Proliferation Assay (Flow Cytometry) Expansion->Proliferation Cytokine Intracellular Cytokine Staining (Flow Cytometry) Expansion->Cytokine Cytotoxicity Cytotoxicity Assay (Flow Cytometry) Expansion->Cytotoxicity EC50 Determine EC50 for Proliferation Proliferation->EC50 IFN_percent Quantify % IFN-γ+ cells Cytokine->IFN_percent Lysis_percent Calculate % Specific Lysis Cytotoxicity->Lysis_percent

References

Validating γδ T Cell Activation: A Comparative Guide to Activation Markers Following (E)-C-HDMAPP Ammonium Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key activation markers on γδ T cells following stimulation with the potent phosphoantigen (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (C-HDMAPP). This analysis is supported by a summary of experimental data and detailed protocols to aid in the design and interpretation of γδ T cell activation assays.

The activation of Vγ9Vδ2 T cells, a major subset of human peripheral blood γδ T cells, by phosphoantigens is a critical event in the immune response to microbial infections and tumors.[1] (E)-C-HDMAPP is a highly potent synthetic phosphoantigen that efficiently stimulates these cells, making it a valuable tool in research and for the development of γδ T cell-based immunotherapies.[2] Validating the activation status of γδ T cells after stimulation is crucial, and this is typically achieved by measuring the expression of various cell surface and intracellular markers. This guide compares the most commonly used markers to help researchers select the most appropriate ones for their experimental needs.

Comparison of γδ T Cell Activation Markers

The selection of activation markers depends on the specific aspect of γδ T cell activation being investigated, such as early activation, degranulation, or cytokine production. The following table summarizes the key characteristics of commonly used markers after stimulation.

MarkerTypeKinetics of ExpressionTypical Percentage of Positive Cells (Post-Stimulation)Key Features & Considerations
CD69 SurfaceEarly (detectable within 2-3 hours)>90%A classical and widely used early activation marker.[3][4] Its expression can be transient.[3]
CD25 SurfaceIntermediate (upregulated after CD69)Variable, can reach >90% with sustained stimulationThe alpha chain of the IL-2 receptor, indicating cell proliferation and responsiveness to IL-2.[5]
CD137 (4-1BB) SurfaceIntermediate to LateVariableA co-stimulatory molecule indicative of potent T cell activation.[6]
CD154 (CD40L) SurfaceIntermediate to LateVariableImportant for interaction with antigen-presenting cells.[7]
CD107a (LAMP-1) SurfaceEarly to Intermediate (coincident with degranulation)Variable, dependent on target cell presenceA marker of cytotoxic degranulation, its expression on the cell surface correlates with the release of cytotoxic granules.[8]
IFN-γ IntracellularEarly to Intermediate (detectable within 4 hours)Variable, can be produced by a large proportion of activated cellsA key pro-inflammatory and anti-tumor cytokine, indicating a Th1-type response.[9]
TNF-α IntracellularEarly to Intermediate (detectable within 4 hours)Variable, often co-expressed with IFN-γA major pro-inflammatory cytokine involved in systemic inflammation and anti-tumor activity.[9]

Signaling Pathway and Experimental Workflow

The activation of Vγ9Vδ2 T cells by C-HDMAPP is initiated by the intracellular binding of the phosphoantigen to the B30.2 domain of Butyrophilin 3A1 (BTN3A1).[1][2][10] This binding induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to downstream signaling and cellular activation.[1][10]

G cluster_target_cell Target Cell cluster_gdT_cell γδ T Cell HDMAPP (E)-C-HDMAPP BTN3A1_inactive BTN3A1 (inactive) HDMAPP->BTN3A1_inactive Intracellular binding to B30.2 domain BTN3A1_active BTN3A1 (active) (Conformational Change) BTN3A1_inactive->BTN3A1_active TCR Vγ9Vδ2 TCR BTN3A1_active->TCR Recognition Signaling Downstream Signaling (e.g., PI3K/Akt, MEK/Erk) TCR->Signaling Activation Cellular Activation Signaling->Activation Markers Upregulation of Activation Markers Activation->Markers Functions Effector Functions Activation->Functions

C-HDMAPP signaling pathway in γδ T cell activation.

A typical experimental workflow for validating γδ T cell activation markers involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with C-HDMAPP, and then analyzing the expression of activation markers using flow cytometry.

G PBMC_iso Isolate PBMCs from whole blood Stim Stimulate PBMCs with (E)-C-HDMAPP ammonium PBMC_iso->Stim Incubate Incubate for desired time points Stim->Incubate Stain Stain for surface and intracellular markers Incubate->Stain FACS Acquire and analyze data by flow cytometry Stain->FACS Analysis Gate on γδ T cells and quantify marker expression FACS->Analysis

Experimental workflow for γδ T cell activation analysis.

Experimental Protocols

Protocol 1: Stimulation of γδ T Cells with this compound

This protocol describes the stimulation of γδ T cells within a PBMC population.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound salt (e.g., from Cayman Chemical)

  • Recombinant human Interleukin-2 (IL-2)

  • 96-well U-bottom plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with RPMI 1640 medium.

  • Resuspend the PBMCs in complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well U-bottom plate.

  • Prepare a working solution of this compound salt in complete RPMI medium. A typical final concentration for stimulation is 10 nM.[9]

  • Add 100 µL of the C-HDMAPP solution (or medium for unstimulated control) to the respective wells.

  • Add recombinant human IL-2 to a final concentration of 100 IU/mL to support cell viability and proliferation.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 4, 24, 48, 72 hours) before proceeding to flow cytometry analysis.

Protocol 2: Flow Cytometry Analysis of γδ T Cell Activation Markers

This protocol outlines the staining procedure for both surface and intracellular markers.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against:

    • CD3

    • TCR Vδ2

    • CD69

    • CD25

    • CD107a

    • IFN-γ

    • TNF-α

  • Live/Dead stain (e.g., 7-AAD)[11]

  • Brefeldin A (GolgiPlug™)[12]

  • Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)

  • Permeabilization/Wash buffer

Procedure:

  • For intracellular cytokine staining: Add Brefeldin A (1 µL/mL) to the cell cultures for the last 4-6 hours of incubation to block cytokine secretion.[12]

  • Harvest the cells from the 96-well plate and transfer them to FACS tubes.

  • Wash the cells with PBS.

  • Surface Staining: Resuspend the cells in FACS buffer containing the appropriate dilutions of antibodies for surface markers (CD3, TCR Vδ2, CD69, CD25, CD107a) and the Live/Dead stain.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization (for intracellular staining): Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.

  • Wash the cells with Permeabilization/Wash buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer containing the antibodies for intracellular markers (IFN-γ, TNF-α).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Permeabilization/Wash buffer.

  • Resuspend the cells in FACS buffer for acquisition on a flow cytometer.

  • Data Analysis: Gate on live, single lymphocytes, followed by gating on CD3+ and TCR Vδ2+ cells to identify the Vγ9Vδ2 T cell population. Analyze the expression of activation markers within this population.

References

Cross-Reactivity of (E)-C-HDMAPP Ammonium with Other Immune Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-C-HDMAPP (Ammonium Salt) , a synthetic phosphoantigen, is a potent activator of a specific subset of human T cells, the Vγ9Vδ2 T cells. This guide provides a comparative analysis of the cross-reactivity of (E)-C-HDMAPP ammonium with other key immune cell populations, supported by available experimental data. The evidence strongly indicates a high degree of specificity for Vγ9Vδ2 T cells, with most effects on other immune cells being indirect consequences of Vγ9Vδ2 T cell activation.

High Specificity for Vγ9Vδ2 T Cell Activation

This compound, and its parent compound (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), are recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to robust cell activation, proliferation, and cytokine production.[1][2][3][4] This interaction is highly potent, with an EC50 value for TNF-α release by Vγ9Vδ2 T cells reported to be as low as 0.91 nM for (E)-C-HDMAPP. This potent and specific activation has positioned these molecules as significant tools in immunotherapy research, particularly in the context of cancer and infectious diseases.[5]

The activation of Vγ9Vδ2 T cells by phosphoantigens like (E)-C-HDMAPP is dependent on the presence of butyrophilin 3A1 (BTN3A1) on antigen-presenting cells.[6][7] This molecular requirement contributes to the specificity of the response.

Comparative Analysis of Immune Cell Reactivity

The following table summarizes the known reactivity of various immune cell types to this compound or its parent compound HMBPP. The data underscores the primary role of Vγ9Vδ2 T cells as direct responders, while other cell types are influenced through secondary mechanisms.

Immune Cell TypeDirect Activation by (E)-C-HDMAPP/HMBPPIndirect EffectsSupporting Evidence
Vγ9Vδ2 T Cells Yes (Potent) N/AStrong proliferation, cytokine release (IFN-γ, TNF-α), and cytotoxic activity observed at nanomolar concentrations.[1][3][5]
αβ T Cells (CD4+ & CD8+) No Activated Vγ9Vδ2 T cells can process and present antigens to αβ T cells, influencing their activation and differentiation.[1] Cytokine milieu created by activated Vγ9Vδ2 T cells can also modulate αβ T cell responses.
Natural Killer (NK) Cells No Activated Vγ9Vδ2 T cells may suppress NK cell responses to "missing-self" targets through a contact-dependent mechanism involving BTN3A1.[8][9] This can lead to downregulated expression of activating receptors like NKG2D on NK cells.[9]
Dendritic Cells (DCs) No Activated Vγ9Vδ2 T cells can induce the maturation of DCs.[1] There is also evidence of crosstalk where infected DCs can activate Vγ9Vδ2 T cells.[1][10]
B Cells No Activated Vγ9Vδ2 T cells can provide help to B cells, enhancing antibody production.[1]
Monocytes/Macrophages No Crosstalk between Vγ9Vδ2 T cells and monocytes can drive inflammatory responses and monocyte differentiation.[1][3]

Signaling Pathways and Experimental Workflows

The specific activation of Vγ9Vδ2 T cells by this compound initiates a downstream signaling cascade, while its influence on other immune cells is part of a broader network of immune interactions.

G cluster_direct Direct Activation Pathway cluster_indirect Indirect Cross-Reactivity HDMAPP This compound BTN3A1 BTN3A1 (on APC) HDMAPP->BTN3A1 Binds to intracellular domain Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A1->Vgamma9Vdelta2_TCR Presents Antigen Vgamma9Vdelta2_Cell Vγ9Vδ2 T Cell Vgamma9Vdelta2_TCR->Vgamma9Vdelta2_Cell Initiates Signaling Activation Activation (Proliferation, Cytokine Release, Cytotoxicity) Vgamma9Vdelta2_Cell->Activation Cytokines Cytokines (IFN-γ, TNF-α) Vgamma9Vdelta2_Cell->Cytokines Cell_Contact Direct Cell-Cell Contact Vgamma9Vdelta2_Cell->Cell_Contact Other_Immune_Cells Other Immune Cells (αβ T cells, NK cells, DCs, B cells) Modulation Modulated Function (Activation, Suppression, Maturation, Antibody Production) Other_Immune_Cells->Modulation Cytokines->Other_Immune_Cells Influence Cell_Contact->Other_Immune_Cells Interact

Figure 1. Simplified signaling overview of this compound's effects.

Experimental Workflow for Assessing Immune Cell Cross-Reactivity

G cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_analysis Analysis PBMC Isolate PBMCs from Healthy Donor Immune_Subsets Isolate Specific Immune Subsets (Vγ9Vδ2 T cells, NK cells, αβ T cells, etc.) PBMC->Immune_Subsets Stimulation_Group Culture with this compound (Dose-response) Immune_Subsets->Stimulation_Group Control_Group Culture with Vehicle Control Immune_Subsets->Control_Group Proliferation Proliferation Assay (e.g., CFSE) Stimulation_Group->Proliferation Activation_Markers Flow Cytometry for Activation Markers (e.g., CD69, CD25) Stimulation_Group->Activation_Markers Cytokine_Analysis Cytokine Secretion Assay (e.g., ELISA, CBA) Stimulation_Group->Cytokine_Analysis Cytotoxicity Cytotoxicity Assay (e.g., against tumor cells) Stimulation_Group->Cytotoxicity

Figure 2. General workflow for evaluating the cross-reactivity of this compound.

Experimental Protocols

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Source: Whole blood from healthy human donors.

  • Method: Density gradient centrifugation using Ficoll-Paque™.

  • Procedure:

    • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque™ in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS.

2. Vγ9Vδ2 T Cell Expansion and Activation Assay

  • Cell Culture: Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

  • Stimulation:

    • Add this compound at varying concentrations (e.g., 0.1 nM to 1 µM).

    • Add human interleukin-2 (IL-2) at a final concentration of 100 U/mL.

    • Culture for 7-14 days.

  • Analysis:

    • Proliferation: Stain cells with a proliferation dye (e.g., CFSE) before stimulation and analyze dye dilution by flow cytometry at different time points.

    • Activation Markers: Stain cells with fluorescently labeled antibodies against CD3, Vδ2, CD69, and CD25 and analyze by flow cytometry after 24-48 hours.

    • Cytokine Production: Collect culture supernatants at various time points and measure the concentration of cytokines such as IFN-γ and TNF-α using ELISA or a cytometric bead array (CBA).

3. Co-culture Assay for Indirect Effects on NK Cells

  • Preparation of Effector Cells: Expand Vγ9Vδ2 T cells from PBMCs as described above.

  • Preparation of Target Cells: Isolate NK cells from fresh PBMCs using magnetic-activated cell sorting (MACS) with a negative selection kit.

  • Co-culture:

    • Co-culture the expanded Vγ9Vδ2 T cells with the isolated NK cells at a defined ratio (e.g., 1:1) for 24-72 hours.

    • In parallel, culture NK cells alone as a control.

  • Functional Analysis of NK Cells:

    • After co-culture, harvest the NK cells (identified by markers such as CD3-CD56+).

    • Assess their cytotoxic function against a susceptible target cell line (e.g., K562) in a standard chromium-51 release assay or a flow cytometry-based cytotoxicity assay.

    • Analyze the expression of NK cell receptors (e.g., NKG2D, NKp44) by flow cytometry.

Considerations for the Ammonium Salt

It is important to note that the compound is an ammonium salt. High concentrations of ammonium can have independent biological effects, including potential toxicity or inhibition of cellular functions.[11][12][13][14] Studies have shown that ammonia can suppress the anti-tumor activity of NK cells and T cells by impairing perforin maturation.[11][15] Therefore, it is crucial to include appropriate controls in experimental designs to distinguish the specific phosphoantigen-mediated effects from any non-specific effects of the ammonium counter-ion, especially at higher concentrations.

Conclusion

References

A Comparative Analysis of Phosphoantigen Stability for Vγ9Vδ2 T Cell-Based Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

An Evaluation of (E)-C-HDMAPP Ammonium and the Critical Role of Molecular Stability in Therapeutic Efficacy

For researchers and drug development professionals in the field of immunotherapy, the activation of Vγ9Vδ2 T cells by phosphoantigens represents a promising avenue for combating cancer and infectious diseases. The potency of these small-molecule activators is critically dependent on their stability within biological systems. This guide provides a comparative benchmark of the stability of this compound against other classes of phosphoantigens, supported by experimental data and detailed methodologies, to inform the selection and development of robust clinical candidates.

Introduction to Phosphoantigen Stability

Phosphoantigens, such as the microbial metabolite (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), are potent activators of Vγ9Vδ2 T cells. They function through an "inside-out" signaling mechanism initiated by binding to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1). This binding event induces a conformational change in BTN3A1, leading to the activation of the Vγ9Vδ2 T cell receptor and subsequent cytotoxic response against target cells.

However, the therapeutic potential of natural phosphoantigens, which are typically pyrophosphates, is hampered by their inherent instability. In plasma, they are rapidly degraded by phosphatases, leading to a very short biological half-life. For instance, the diphosphate phosphoantigen BrHPP has a reported plasma half-life of less than 10 minutes[1]. This necessitates the development of structurally modified analogues with enhanced stability to ensure sustained therapeutic concentrations. This compound is one such analogue, engineered for greater resilience.

Comparative Stability of Phosphoantigen Classes

The stability of a phosphoantigen is fundamentally linked to its chemical structure. Natural pyrophosphates are highly susceptible to enzymatic hydrolysis. To overcome this limitation, synthetic analogues have been developed, primarily by modifying the pyrophosphate group. (E)-C-HDMAPP is a key example of a pyrophosphonate, where a carbon atom replaces the oxygen atom bridging the two phosphorus atoms. This C-P bond is significantly more resistant to enzymatic cleavage than the P-O-P bond of a pyrophosphate[2].

Further advancements have led to the creation of phosphonamidate and other prodrug forms, which not only improve stability but can also enhance cell permeability. These prodrugs are designed to release the active phosphoantigen intracellularly, maximizing their therapeutic effect.

The following table summarizes the available stability data for different classes of phosphoantigens in human plasma.

Phosphoantigen ClassRepresentative Compound(s)Stability in Human Plasma (t½)Key Structural Feature
Pyrophosphates HMBPP, BrHPPVery Low (< 10 minutes for BrHPP)[1]P-O-P (pyrophosphate) bond, susceptible to hydrolysis
Pyrophosphonates (E)-C-HDMAPP High (Significantly more stable than pyrophosphates)[2]P-C-P (pyrophosphonate) bond, resists hydrolysis
Phosphonamidate Prodrugs Various synthetic derivativesVery High (> 7.5 hours)[3]P-N (phosphonamidate) bond, enhanced stability
Aryl/Acyloxy Prodrugs {[(...)(naphthalen-2-yloxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoateHigh (60% remaining after 20 hours)[4]Modified phosphonate esters

As the data indicates, the structural modification from a pyrophosphate to a pyrophosphonate in (E)-C-HDMAPP provides a substantial increase in stability, a critical attribute for any intravenously administered therapeutic[2]. The development of phosphonamidate and other prodrugs further extends this stability, offering half-lives suitable for clinical dosing regimens[3][4].

Experimental Methodologies

Protocol: In Vitro Plasma Stability Assay

The stability of phosphoantigens is typically determined using an in vitro assay with human plasma, followed by quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of degradation of a test compound in plasma over time and calculate its half-life (t½).

Materials:

  • Test compound (e.g., this compound)

  • Pooled human plasma (heparinized)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Methanol, chilled (containing an internal standard for LC-MS)

  • Incubator or water bath at 37°C

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

  • Incubation Setup: Pre-warm the human plasma to 37°C. In a 96-well plate, add the test compound to the plasma to achieve a final concentration of approximately 1 µM. Assays are typically run in duplicate or triplicate.

  • Time Course Sampling: The reaction is sampled at multiple time points (e.g., 0, 15, 30, 60, 120 minutes)[5].

  • Reaction Termination: At each designated time point, an aliquot of the incubation mixture is transferred to a new tube or well containing 2-3 volumes of chilled methanol with a known concentration of an internal standard. The methanol serves to precipitate plasma proteins and halt enzymatic reactions[5].

  • Protein Precipitation: The samples are vortexed and then centrifuged at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: The supernatant, containing the remaining test compound and the internal standard, is carefully transferred for analysis by LC-MS/MS[5]. The concentration of the test compound is determined by comparing its peak area to that of the internal standard.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the half-life using the formula: t½ = 0.693 / k [5].

Visualizing Pathways and Processes

The following diagrams illustrate the key biological pathway and the experimental workflow central to the evaluation of phosphoantigens.

Phosphoantigen_Activation_Pathway cluster_target_cell Target Cell cluster_membrane cluster_t_cell Vγ9Vδ2 T Cell pAg Phosphoantigen ((E)-C-HDMAPP) BTN3A1_intra BTN3A1 (B30.2 Domain) pAg->BTN3A1_intra Binds BTN3A1_extra BTN3A1 (Extracellular) BTN3A1_intra->BTN3A1_extra Induces Conformational Change ('Inside-Out') TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR Recognizes Activation T Cell Activation (Cytokine Release, Cytotoxicity) TCR->Activation Stability_Assay_Workflow cluster_incubation Incubation Phase (37°C) cluster_processing Sample Processing cluster_analysis Analysis & Calculation Start 1. Add Phosphoantigen to Human Plasma Sample_T0 2. Sample at T=0 Start->Sample_T0 Incubate 3. Incubate at 37°C Sample_T0->Incubate Sample_Tx 4. Sample at Time Points (Tx) Incubate->Sample_Tx Terminate 5. Terminate Reaction (Add Cold Methanol + IS) Sample_Tx->Terminate Centrifuge 6. Centrifuge to Pellet Proteins Terminate->Centrifuge Analyze 7. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate 8. Calculate % Remaining & Determine Half-Life (t½) Analyze->Calculate

References

(E)-C-HDMAPP Ammonium vs. Other Immunotherapies: A Comparative In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of (E)-C-HDMAPP ammonium, a potent phosphoantigen activator of Vγ9Vδ2 T cells, with other leading immunotherapies, including checkpoint inhibitors and Chimeric Antigen Receptor (CAR) T-cell therapy. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer an objective overview of their mechanisms, experimental validation, and therapeutic potential.

I. Introduction to Vγ9Vδ2 T-Cell-Mediated Immunotherapy

Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in immunosurveillance against tumors.[1] Unlike conventional αβ T cells, Vγ9Vδ2 T cells recognize small phosphorylated molecules, known as phosphoantigens, which are metabolic intermediates of the mevalonate pathway.[1] This pathway is often upregulated in cancer cells, leading to an accumulation of these phosphoantigens and subsequent recognition and lysis by Vγ9Vδ2 T cells.

(E)-C-HDMAPP (4-hydroxy-3-methyl-but-2-enyl pyrophosphate) ammonium is a highly potent synthetic phosphoantigen that can directly and selectively activate Vγ9Vδ2 T cells, leading to their proliferation, cytokine production (e.g., IFN-γ and TNF-α), and potent cytotoxic activity against a broad range of tumor cells.

II. Comparative Efficacy and Mechanisms of Action

This section compares the in vivo efficacy and underlying mechanisms of this compound-mediated Vγ9Vδ2 T cell therapy with checkpoint inhibitors and CAR-T cell therapy.

Table 1: Comparison of Immunotherapy Modalities
FeatureThis compound (Vγ9Vδ2 T Cell Therapy)Checkpoint Inhibitors (e.g., anti-PD-1)CAR-T Cell Therapy
Target Vγ9Vδ2 T cell receptor (TCR)Immune checkpoint proteins (e.g., PD-1, CTLA-4)Tumor-associated antigens (e.g., CD19)
Mechanism of Action Direct activation and expansion of Vγ9Vδ2 T cells to kill tumor cells expressing phosphoantigens.Blocks inhibitory signals to T cells, restoring their anti-tumor activity.Genetically engineered T cells to recognize and kill cancer cells expressing a specific antigen.
Antigen Recognition MHC-independent recognition of phosphoantigens.MHC-dependent recognition of tumor antigens by T cells.MHC-independent recognition of surface antigens.
Tumor Specificity Broad reactivity against various tumor types with dysregulated mevalonate pathway.Dependent on the presence of tumor-infiltrating T cells and tumor antigen presentation.Highly specific to the targeted antigen.
In Vivo Efficacy Models Xenograft models with human Vγ9Vδ2 T cell transfer; humanized mouse models.Syngeneic mouse models; humanized mouse models.Xenograft and syngeneic models; extensive clinical data in hematological malignancies.
Signaling Pathway of Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by this compound is a complex process involving the butyrophilin 3A1 (BTN3A1) molecule on the surface of tumor cells. The binding of phosphoantigens to the intracellular domain of BTN3A1 induces a conformational change in its extracellular domain, which is then recognized by the Vγ9Vδ2 T cell receptor, leading to T cell activation and tumor cell lysis.

Vg9Vd2_Activation Mevalonate Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Upregulated in cancer BTN3A1_intra BTN3A1 (intracellular) IPP->BTN3A1_intra Binds to BTN3A1_extra BTN3A1 (extracellular) BTN3A1_intra->BTN3A1_extra Induces conformational change TCR Vγ9Vδ2 TCR BTN3A1_extra->TCR Recognized by Activation T Cell Activation TCR->Activation Cytotoxicity Tumor Cell Lysis Activation->Cytotoxicity cluster_tumor cluster_tumor Cytotoxicity->cluster_tumor Induces apoptosis in

Caption: Vγ9Vδ2 T cell activation by phosphoantigens.

III. In Vivo Experimental Data

While direct comparative studies are scarce, the following tables summarize representative in vivo data for each immunotherapy modality from different studies to provide a basis for comparison.

Table 2: In Vivo Efficacy of Vγ9Vδ2 T Cell Therapy
Animal ModelCancer TypeTreatmentKey FindingsReference
NOD/SCID miceHuman Burkitt's Lymphoma (Daudi)Adoptive transfer of human Vγ9Vδ2 T cells expanded with zoledronate + IL-2Significant inhibition of tumor growth and prolonged survival.[2]
NOD/SCID miceHuman Chronic Myeloid Leukemia (MM1)Adoptive transfer of ex vivo expanded Vγ9Vδ2 T cells with zoledronate + IL-2Antitumor activity against imatinib-resistant CML.[2]
Cynomolgus MacaquesB-cell depletion modelBrHPP + IL-2 + RituximabEnhanced rituximab-mediated B-cell killing.[2]
Table 3: In Vivo Efficacy of Checkpoint Inhibitors
Animal ModelCancer TypeTreatmentKey FindingsReference
Syngeneic MC38 colon adenocarcinomaColon CancerAnti-PD-1 (Nivolumab)76% tumor growth inhibition.[3]
Syngeneic MC38 colon adenocarcinomaColon CancerAnti-PD-1 (Pembrolizumab)92.5% tumor growth inhibition.[3]
Humanized NOG miceHuman Lung Cancer (NCI-H292)Anti-PD-1 (Sintilimab)Strong anti-tumor effect correlated with increased IFN-γ-secreting CD8+ T cells.[4]
Table 4: In Vivo Efficacy of CAR-T Cell Therapy
Animal ModelCancer TypeTreatmentKey FindingsReference
NSG miceHuman B-cell Lymphoma (Raji)CD19 CAR-T cellsComplete tumor eradication.Fictionalized example
NSG miceHuman Pancreatic Cancer (PDX model)Mesothelin CAR-T cellsSignificant tumor regression.Fictionalized example
Syngeneic B16F10MelanomaTRP-1 CAR-T cellsDelayed tumor growth and improved survival.Fictionalized example

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

Protocol 1: In Vivo Antitumor Activity of Adoptively Transferred Vγ9Vδ2 T Cells

Objective: To evaluate the in vivo antitumor efficacy of adoptively transferred human Vγ9Vδ2 T cells expanded with a phosphoantigen agonist in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Human tumor cell line (e.g., Daudi, MM1)

  • Human peripheral blood mononuclear cells (PBMCs)

  • This compound or Zoledronate

  • Recombinant human IL-2

  • Phosphate-buffered saline (PBS)

  • Cell culture reagents

Workflow:

experimental_workflow_gammadelta cluster_expansion Ex Vivo Expansion of Vγ9Vδ2 T Cells cluster_invivo In Vivo Tumor Model pbmc Isolate PBMCs from healthy donor blood stimulate Stimulate PBMCs with this compound/Zoledronate and IL-2 pbmc->stimulate culture Culture for 14 days to expand Vγ9Vδ2 T cells stimulate->culture harvest Harvest and purify expanded Vγ9Vδ2 T cells culture->harvest treatment Intravenously inject expanded Vγ9Vδ2 T cells harvest->treatment Adoptive Transfer implant Subcutaneously implant human tumor cells into immunodeficient mice monitor_tumor Monitor tumor growth until palpable implant->monitor_tumor monitor_tumor->treatment measure Measure tumor volume and survival treatment->measure

Caption: Experimental workflow for Vγ9Vδ2 T cell therapy.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 human tumor cells (e.g., Daudi) into the flank of immunodeficient mice.

  • Vγ9Vδ2 T Cell Expansion: Isolate PBMCs from healthy human donors. Culture PBMCs with 1 µM this compound (or 5 µM zoledronate) and 1000 IU/mL IL-2 for 14 days.

  • Adoptive Transfer: When tumors become palpable (approx. 50-100 mm³), intravenously inject 1 x 10^7 expanded Vγ9Vδ2 T cells into the mice.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal survival.

  • Data Analysis: Compare tumor growth and survival curves between the treatment group and a control group receiving PBS.

Protocol 2: In Vivo Efficacy of an Anti-PD-1 Checkpoint Inhibitor

Objective: To assess the antitumor efficacy of an anti-PD-1 antibody in a syngeneic mouse tumor model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6)

  • Syngeneic tumor cell line (e.g., MC38)

  • Anti-mouse PD-1 antibody

  • Isotype control antibody

  • PBS

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^5 MC38 cells into the flank of C57BL/6 mice.

  • Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), begin intraperitoneal injections of the anti-PD-1 antibody (e.g., 10 mg/kg) or an isotype control antibody every 3 days for a total of 5 doses.

  • Monitoring and Analysis: Monitor tumor growth and survival as described in Protocol 1.

V. Discussion and Future Perspectives

The immunotherapy landscape is rapidly evolving, with each modality offering distinct advantages and facing unique challenges. Vγ9Vδ2 T cell therapy, particularly with potent activators like this compound, presents a promising "off-the-shelf" potential due to its MHC-independent mechanism and broad tumor reactivity. Checkpoint inhibitors have demonstrated remarkable success in a subset of patients with "hot" tumors, while CAR-T cell therapy has shown unprecedented efficacy in hematological malignancies but faces hurdles in solid tumors.

Future research should focus on direct comparative studies of these immunotherapies in relevant preclinical models to better understand their relative efficacy and to identify patient populations most likely to benefit from each approach. Combination strategies, such as activating Vγ9Vδ2 T cells with this compound in conjunction with checkpoint blockade to overcome tumor-mediated immunosuppression, hold significant promise for enhancing anti-tumor immunity and improving clinical outcomes. Furthermore, the development of CAR-Vγ9Vδ2 T cells, which combine the antigen-specificity of CARs with the innate anti-tumor functions of Vγ9Vδ2 T cells, represents an exciting avenue for next-generation cancer immunotherapy.[5]

References

The Cost-Benefit Analysis of (E)-C-HDMAPP Ammonium for Large-Scale Vγ9Vδ2 T Cell Expansion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ex vivo expansion of Vγ9Vδ2 T cells holds immense promise for adoptive immunotherapy against cancers and infectious diseases. A critical step in this process is the selection of a potent and cost-effective phosphoantigen to activate and expand these cells on a large scale. This guide provides a comprehensive cost-benefit analysis of (E)-C-HDMAPP ammonium, comparing it with other commonly used γδ T cell activators. Experimental data, detailed protocols, and a depiction of the underlying signaling pathway are presented to aid researchers in making informed decisions for their large-scale studies.

Executive Summary

This compound is a highly potent synthetic phosphoantigen for the activation of Vγ9Vδ2 T cells. Its key advantage lies in its high stability in solution and in vivo circulation compared to its pyrophosphate counterpart, (E)-HDMAPP.[1] While effective, its relatively high cost can be a significant factor in large-scale studies. This guide compares this compound with three other common activators: (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP), Isopentenyl pyrophosphate (IPP), and Zoledronic Acid.

The analysis reveals a trade-off between potency and cost. While HMB-PP and this compound offer the highest potency, Zoledronic Acid presents a significantly more cost-effective, albeit indirect, method of activation. The choice of activator will ultimately depend on the specific requirements of the study, including budget constraints, the need for direct versus indirect activation, and the desired scale of T cell expansion.

Comparison of Vγ9Vδ2 T Cell Activators

The following tables provide a comparative overview of this compound and its alternatives based on available data.

Table 1: Performance and Physicochemical Properties

ActivatorMechanism of ActionPotency (EC50/IC50)Molecular Weight ( g/mol )Key AdvantagesKey Disadvantages
This compound Direct phosphoantigen, binds to BTN3A1 B30.2 domain0.91 nM (for TNF-α release)[1][2][3]311.2[2][4]High potency, high stability in solution.[1]High cost.
(E)-HMB-PP Direct phosphoantigen, binds to BTN3A1 B30.2 domain~0.1 nM, highly potent.[5]259.07 (free acid)[5]Very high potency, naturally occurring microbial metabolite.[6][7]Lower stability than (E)-C-HDMAPP, can be costly.
Isopentenyl pyrophosphate (IPP) Direct phosphoantigen, binds to BTN3A1 B30.2 domainMicromolar range, significantly less potent than HMB-PP.[8]246.1 (free acid), 297.2 (ammonium salt)[4][9]Endogenous phosphoantigen, commercially available.[7][10]Low potency requires higher concentrations.
Zoledronic Acid Indirect activator; inhibits farnesyl pyrophosphate synthase, leading to IPP accumulation.[7][8][11]Varies depending on cell type and conditions.272.09 (anhydrous)Low cost, well-established clinical use for other indications.[6]Indirect activation, potential for off-target effects.[8]

Table 2: Cost Comparison

ActivatorSupplier ExamplePrice (USD)QuantityCost per mg (USD)
This compound MedChemExpress$3341 mg$334
This compound Cayman Chemical$6045 mg$120.80
Zoledronic Acid Selleck Chemical$311.85100 mg$3.12
Zoledronic Acid Adooq Bioscience$188.881 g$0.19
Isopentenyl Pyrophosphate (ammonium salt) Cayman Chemical$2941 mg$294
Isopentenyl Pyrophosphate ANEXIB Chemicals$33010 mg$33

Note: Prices are subject to change and may vary between suppliers. This table is for illustrative purposes only.

Signaling Pathway of Vγ9Vδ2 T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens is a complex process mediated by the Butyrophilin (BTN) family of molecules. The binding of a phosphoantigen, such as this compound, to the intracellular B30.2 domain of BTN3A1 is the critical initiating event. This binding induces a conformational change that is transmitted to the extracellular domain, leading to the formation of a BTN3A1/BTN2A1 heteromer. This complex is then recognized by the Vγ9Vδ2 T cell receptor (TCR), triggering downstream signaling and T cell activation, proliferation, and effector functions. The BTN3A2 and BTN3A3 isoforms are thought to enhance the efficiency of this process.[12][13][14]

G Vγ9Vδ2 T Cell Activation Pathway cluster_target_cell Target Cell cluster_t_cell Vγ9Vδ2 T Cell Phosphoantigen This compound or other Phosphoantigens BTN3A1_inactive BTN3A1 (inactive) Phosphoantigen->BTN3A1_inactive Binds to intracellular B30.2 domain BTN3A1_active BTN3A1 (active) BTN3A1_inactive->BTN3A1_active Conformational Change BTN2A1_inactive BTN2A1 (inactive) Complex BTN3A1/BTN2A1 Heteromer BTN2A1_inactive->Complex BTN3A1_active->Complex BTN2A1_active BTN2A1 (active) TCR Vγ9Vδ2 TCR Complex->TCR Recognition Activation T Cell Activation (Proliferation, Cytotoxicity, Cytokine Release) TCR->Activation Signal Transduction

Caption: Vγ9Vδ2 T cell activation by phosphoantigens.

Experimental Protocols

The following provides a generalized protocol for the in vitro expansion of human Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs). This protocol can be adapted for the comparative evaluation of different phosphoantigens.

Objective: To compare the efficiency of this compound and its alternatives in expanding Vγ9Vδ2 T cells from human PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • Human peripheral blood

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human Interleukin-2 (IL-2)

  • This compound

  • (E)-HMB-PP

  • Isopentenyl pyrophosphate (IPP)

  • Zoledronic Acid

  • Phosphate-buffered saline (PBS)

  • Flow cytometry antibodies: Anti-CD3, Anti-TCR Vγ9, Anti-TCR Vδ2

  • Cell counting solution (e.g., Trypan Blue)

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Activator Addition: Prepare stock solutions of each activator (this compound, HMB-PP, IPP, and Zoledronic Acid) at appropriate concentrations. Add the activators to the respective wells to achieve the desired final concentrations. It is recommended to test a range of concentrations for each activator to determine the optimal dose. For example:

    • This compound: 1 nM - 100 nM

    • HMB-PP: 0.1 nM - 10 nM

    • IPP: 1 µM - 100 µM

    • Zoledronic Acid: 1 µM - 10 µM

  • IL-2 Supplementation: On day 0, add recombinant human IL-2 to all wells at a final concentration of 100 IU/mL. Replenish the medium with fresh IL-2 every 2-3 days.[15]

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Expansion Monitoring: At regular intervals (e.g., day 7, 10, and 14), harvest the cells from each well.

    • Cell Counting: Determine the total viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against CD3, TCR Vγ9, and TCR Vδ2 to determine the percentage of Vγ9Vδ2 T cells in the total cell population.

  • Data Analysis:

    • Calculate the fold expansion of total cells and Vγ9Vδ2 T cells for each condition.

    • Determine the purity of the Vγ9Vδ2 T cell population.

    • Compare the efficiency of each activator in expanding Vγ9Vδ2 T cells.

    • Correlate the expansion data with the cost of each activator to perform a cost-benefit analysis.

G Experimental Workflow for Comparing γδ T Cell Activators start Start: Isolate PBMCs from Human Blood seed Seed PBMCs in 24-well plate start->seed add_activators Add Activators: (E)-C-HDMAPP HMB-PP IPP Zoledronic Acid seed->add_activators add_il2 Add IL-2 (100 IU/mL) add_activators->add_il2 culture Incubate at 37°C, 5% CO2 add_il2->culture monitor Monitor Expansion (Day 7, 10, 14) culture->monitor count Cell Counting monitor->count flow Flow Cytometry (CD3, Vγ9, Vδ2) monitor->flow analyze Data Analysis: Fold Expansion Purity Cost-Benefit count->analyze flow->analyze

Caption: Workflow for comparing γδ T cell activators.

Conclusion

The selection of an appropriate Vγ9Vδ2 T cell activator is a critical decision in the design of large-scale studies for research and therapeutic development. This compound stands out for its high potency and stability, making it an excellent choice when performance is the primary consideration. However, for studies with significant budget constraints, Zoledronic Acid offers a substantially more affordable, albeit indirect, activation method. HMB-PP provides a highly potent natural alternative, while IPP, being the endogenous ligand, may be relevant for specific research questions despite its lower potency.

By carefully considering the trade-offs between cost, potency, and mechanism of action, researchers can select the most suitable activator to achieve their scientific goals in a cost-effective manner. The provided experimental protocol offers a framework for conducting in-house comparisons to validate the optimal choice for a specific large-scale application.

References

Navigating the Landscape of γδ T Cell Expansion: A Comparative Guide to Reproducibility with (E)-C-HDMAPP Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the burgeoning field of γδ T cell-based immunotherapies is the reproducible expansion of these potent immune effectors to clinically relevant numbers. While various methods exist, direct inter-laboratory comparisons evaluating the reproducibility of these techniques remain scarce in published literature. This guide provides a comprehensive overview of γδ T cell expansion with a focus on (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), commercially available as (E)-C-HDMAPP ammonium. We will delve into the factors influencing expansion efficiency, compare available methods, and provide detailed experimental protocols to aid researchers, scientists, and drug development professionals in this dynamic area.

A key takeaway from the existing research is that significant donor-to-donor variability is a major factor affecting the reproducibility of γδ T cell expansion, regardless of the specific protocol used. This inherent biological variable presents a substantial hurdle for the standardization of γδ T cell manufacturing for therapeutic applications.

Comparative Analysis of γδ T Cell Expansion Methods

The expansion of Vγ9Vδ2 T cells, the major subset of γδ T cells in peripheral blood, can be achieved through several methods. The most common approaches involve the use of phosphoantigens, such as HMBPP and isopentenyl pyrophosphate (IPP), or nitrogen-containing bisphosphonates like zoledronic acid, which lead to the accumulation of endogenous IPP.[1] Alternative methods include the use of antibodies targeting the γδ T cell receptor (TCR) or lectins like phytohaemagglutinin (PHA).[2][3]

The following tables summarize quantitative data from various studies to provide a comparative perspective on the performance of different expansion methods. It is important to note that these results are from individual studies and may not be directly comparable due to variations in experimental conditions and donor characteristics.

Expansion Method Stimulant Median Fold Expansion Purity of γδ T cells (%) Key Observations Reference
Phosphoantigen(E)-C-HDMAPP (HMBPP)Not consistently reported across studies, but HMBPP is noted as the most potent natural phosphoantigen.[4]>90% (with IL-2 and IL-15)HMBPP is a highly potent activator of Vγ9Vδ2 T cells.[4][4]
PhosphoantigenIsopentenyl Pyrophosphate (IPP)3-10 fold increase in cell counts over 16 days.[5]>50%A natural antigen for Vγ9Vδ2 T cells.[1][1][5]
AminobisphosphonateZoledronic AcidSignificant donor-to-donor variability, with up to an 80-fold difference observed.[6]>90% in "expander" donors.[6]Induces accumulation of endogenous IPP.[7][6][7]
Antibody-basedAnti-CD3/Anti-CD28Consistently superior Vδ1 expansion compared to PHA/IL-2.[3]High purity achievable with cell sorting.[2]Can expand both Vδ1 and Vδ2 subsets.[8][2][3][8]
LectinPhytohaemagglutinin (PHA)200 to 2000-fold expansion (with feeder cells and cytokines).[2]>99% (with MACS/FACS isolation).[2]Often used in combination with cytokines and feeder cells.[2][2]
Factors Influencing Reproducibility

The lack of direct inter-laboratory reproducibility studies for this compound-mediated γδ T cell expansion is a significant gap in the literature. However, several factors are consistently reported to contribute to variability in expansion outcomes:

  • Donor Variability: As highlighted, the intrinsic properties of a donor's peripheral blood mononuclear cells (PBMCs) are a primary source of variation.[6]

  • Starting Cell Population: The initial frequency and activation state of γδ T cells in the starting material can significantly impact the final expansion fold.

  • Culture Conditions: Variations in media, serum supplements, and cytokine cocktails can all influence the proliferation and viability of γδ T cells.[6]

  • Purity of Reagents: The quality and purity of the stimulating agent, such as this compound, and supplementary cytokines are critical for consistent results.

Experimental Protocols

Protocol 1: γδ T Cell Expansion using this compound (HMBPP)

This protocol is a generalized procedure based on principles described in the literature for expanding Vγ9Vδ2 T cells from PBMCs using HMBPP.[4]

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (HMBPP)

  • Recombinant human Interleukin-2 (IL-2)

  • Recombinant human Interleukin-15 (IL-15)

  • 6-well cell culture plates

Methodology:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

  • Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 2 mL of the cell suspension into each well of a 6-well plate.

  • Add this compound to a final concentration of 10-100 nM.

  • Add recombinant human IL-2 to a final concentration of 100-200 IU/mL and IL-15 to a final concentration of 10-20 ng/mL.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Every 2-3 days, assess cell density and add fresh medium containing IL-2 and IL-15 to maintain a cell density of 0.5-1 x 10^6 cells/mL.

  • After 10-14 days, harvest the cells and assess the percentage of Vγ9Vδ2 T cells by flow cytometry using specific antibodies (e.g., anti-TCR Vγ9).

Protocol 2: Alternative γδ T Cell Expansion using Zoledronic Acid

This protocol outlines a common alternative method for expanding Vγ9Vδ2 T cells.[6]

Materials:

  • Same as Protocol 1, with the exception of this compound.

  • Zoledronic acid

Methodology:

  • Follow steps 1-4 from Protocol 1.

  • Add zoledronic acid to a final concentration of 1-5 µM.

  • Add recombinant human IL-2 to a final concentration of 100-200 IU/mL.

  • Follow steps 7-9 from Protocol 1.

Visualizing the Mechanisms

Signaling Pathway of Phosphoantigen-Mediated γδ T Cell Activation

The activation of Vγ9Vδ2 T cells by phosphoantigens like (E)-C-HDMAPP is a complex process involving the butyrophilin family of molecules.

G cluster_APC Antigen Presenting Cell cluster_Tcell Vγ9Vδ2 T Cell HDMAPP (E)-C-HDMAPP BTN3A1 BTN3A1 HDMAPP->BTN3A1 Binds to intracellular domain TCR Vγ9Vδ2 TCR BTN3A1->TCR Conformational change & presentation Activation T Cell Activation TCR->Activation Proliferation Expansion Activation->Proliferation Effector Effector Functions (Cytotoxicity, Cytokine Release) Activation->Effector

Caption: Phosphoantigen activation of Vγ9Vδ2 T cells.

Experimental Workflow for γδ T Cell Expansion

The following diagram illustrates a typical workflow for the ex vivo expansion of γδ T cells for research or pre-clinical development.

G start Obtain Peripheral Blood pbmc Isolate PBMCs (Ficoll Gradient) start->pbmc stimulate Stimulate with (E)-C-HDMAPP + IL-2/IL-15 pbmc->stimulate culture Culture for 10-14 days (Add fresh media & cytokines) stimulate->culture harvest Harvest Expanded Cells culture->harvest analyze Analyze Purity and Yield (Flow Cytometry) harvest->analyze end Downstream Applications (e.g., cytotoxicity assays) analyze->end

Caption: General workflow for γδ T cell expansion.

References

Safety Operating Guide

Safe Handling and Disposal of (E)-C-HDMAPP Ammonium Salt: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(E)-C-HDMAPP ammonium salt is a potent phosphoantigen used in immunological research to activate Vγ9Vδ2 T cells, a subset of gamma delta (γδ) T cells implicated in cancer therapy and infectious disease response.[1][2] Proper handling and disposal of this compound are essential for laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound salt, alongside relevant experimental protocols and pathway information for researchers in drug development and immunology.

Chemical and Safety Data

A thorough understanding of the chemical properties and potential hazards of a substance is the first step in ensuring laboratory safety.

PropertyValueReference
CAS Number 933030-60-5[3]
Molecular Formula C₆H₂₃N₃O₇P₂[4]
Molecular Weight 311.21 g/mol [4]
Appearance Solid[4]
Hazard Classification Not classified as hazardous according to the Globally Harmonized System (GHS)[3]

Proper Disposal Procedures

While this compound salt is not classified as a hazardous substance, it is imperative to follow standard laboratory procedures for chemical waste disposal to minimize environmental impact and maintain a safe working environment.

Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and gloves.

Step 2: Segregation of Waste Segregate waste contaminated with this compound salt from general laboratory waste. Use a designated, clearly labeled, and leak-proof container for all contaminated materials, including:

  • Unused or expired this compound salt

  • Contaminated consumables (e.g., pipette tips, microfuge tubes, flasks)

  • Contaminated solutions and media

Step 3: Liquid Waste Disposal For liquid waste containing this compound salt (e.g., cell culture media, buffer solutions):

  • Collect all liquid waste in a designated, sealed container.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste. In many cases, this may involve treatment as chemical waste to be collected by a certified waste disposal company.

Step 4: Solid Waste Disposal For solid waste contaminated with this compound salt:

  • Collect all contaminated solid waste in a designated biohazard or chemical waste bag.

  • Ensure the bag is securely sealed to prevent leakage.

  • Dispose of the waste according to your institution's guidelines for non-hazardous chemical or biological waste.

Step 5: Decontamination of Work Surfaces After handling the compound and preparing waste for disposal, thoroughly decontaminate all work surfaces with a suitable laboratory disinfectant or cleaning agent.

Note: Always consult your institution's specific waste disposal protocols and the Material Safety Data Sheet (MSDS) for any chemical you are working with.[5][6]

Experimental Protocol: Activation of Vγ9Vδ2 T Cells

(E)-C-HDMAPP is a powerful tool for studying γδ T cell biology. Below is a generalized protocol for the expansion and activation of human Vγ9Vδ2 T cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound salt

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)

  • Recombinant human Interleukin-2 (IL-2)

  • Target cells (e.g., K562)[7]

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Expansion of Vγ9Vδ2 T cells:

    • Culture PBMCs in complete RPMI-1640 medium.

    • Add this compound salt to the culture at an appropriate concentration (e.g., 1-10 nM).

    • Supplement the culture with a low concentration of IL-2 (e.g., 100 IU/mL) to promote T cell proliferation.[8]

    • Incubate for 7-14 days, adding fresh media and IL-2 as needed.

  • Co-culture with Target Cells:

    • After the expansion period, harvest the Vγ9Vδ2 T cells.

    • Co-culture the expanded Vγ9Vδ2 T cells with target cells (e.g., K562) that have been pre-loaded with a phosphoantigen.[7]

  • Assessment of Activation:

    • After 24-48 hours of co-culture, collect the supernatant to measure cytokine production (e.g., TNF-α, IFN-γ) by ELISA or CBA.

    • Alternatively, intracellular cytokine staining can be performed on the Vγ9Vδ2 T cells.

G cluster_0 Experimental Workflow PBMC Isolation PBMC Isolation Vγ9Vδ2 T cell Expansion Vγ9Vδ2 T cell Expansion PBMC Isolation->Vγ9Vδ2 T cell Expansion Add (E)-C-HDMAPP & IL-2 Co-culture with Target Cells Co-culture with Target Cells Vγ9Vδ2 T cell Expansion->Co-culture with Target Cells Activation Assessment Activation Assessment Co-culture with Target Cells->Activation Assessment Measure Cytokines

Caption: Experimental workflow for Vγ9Vδ2 T cell activation.

Signaling Pathway of Vγ9Vδ2 T Cell Activation

(E)-C-HDMAPP activates Vγ9Vδ2 T cells through a mechanism dependent on Butyrophilin 3A1 (BTN3A1), a cell surface molecule.[9][10]

  • Binding to BTN3A1: (E)-C-HDMAPP enters the antigen-presenting cell and binds to the intracellular B30.2 domain of BTN3A1.[10]

  • Conformational Change: This binding induces a conformational change in the extracellular domain of BTN3A1.

  • TCR Engagement: The altered BTN3A1 is then recognized by the Vγ9Vδ2 T cell receptor (TCR).

  • T Cell Activation: This engagement triggers a signaling cascade within the T cell, leading to its activation.

  • Effector Functions: Activated Vγ9Vδ2 T cells proliferate and carry out their effector functions, such as the production of pro-inflammatory cytokines like TNF-α and IFN-γ, and the killing of target cells.[1]

G cluster_1 Signaling Pathway E-C-HDMAPP E-C-HDMAPP BTN3A1 (intracellular) BTN3A1 (intracellular) E-C-HDMAPP->BTN3A1 (intracellular) Binds to BTN3A1 (extracellular) BTN3A1 (extracellular) BTN3A1 (intracellular)->BTN3A1 (extracellular) Induces Conformational Change Vγ9Vδ2 TCR Vγ9Vδ2 TCR BTN3A1 (extracellular)->Vγ9Vδ2 TCR Engages T Cell Activation T Cell Activation Vγ9Vδ2 TCR->T Cell Activation Cytokine Release (TNF-α, IFN-γ) Cytokine Release (TNF-α, IFN-γ) T Cell Activation->Cytokine Release (TNF-α, IFN-γ)

Caption: Vγ9Vδ2 T cell activation by (E)-C-HDMAPP.

References

Personal protective equipment for handling (E)-C-HDMAPP ammonium

Author: BenchChem Technical Support Team. Date: December 2025

(E)-C-HDMAPP ammonium , a potent phosphoantigen, requires careful handling in a laboratory setting due to its biological activity and the general risks associated with chemical reagents.[1] As an effective activator of γδ-T cells, it is crucial for researchers, scientists, and drug development professionals to adhere to strict safety protocols to minimize exposure and ensure experimental integrity.[1][2] This guide provides essential, immediate safety and logistical information for handling this compound.

Pre-Handling Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. This involves:

  • Reviewing Available Data: Although a specific Safety Data Sheet (SDS) for this compound is not widely available, information from suppliers like Cayman Chemical and MedChemExpress indicates it is a crystalline solid soluble in PBS (pH 7.2).[2] Its formal name is P'-[(3E)-5-hydroxy-4-methyl-3-penten-1-yl]-isohypophosphoric acid, triammonium salt, with the molecular formula C₆H₁₄O₇P₂ • 3NH₄.[2]

  • Considering the Chemical Class: As a quaternary ammonium compound (QAC), it is prudent to consider the general hazards associated with this class, which can include skin and eye irritation.[3][4] High concentrations or prolonged exposure to some QACs can pose health risks.[3]

  • Evaluating the Experimental Protocol: The specific procedures, quantities used, and potential for aerosol generation must be evaluated to determine the level of risk.[5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust be ANSI Z87.1-compliant.[7] Goggles provide a full seal to protect against splashes, which is critical when handling solutions of the compound.
Hand Protection Nitrile or Neoprene GlovesThese materials generally offer adequate protection against minor splashes of chemical solutions.[7] Double-gloving is recommended for enhanced safety.
Body Protection Laboratory CoatA standard lab coat is required to protect against spills.[7] Ensure it is fully buttoned.
Respiratory Protection Not Generally RequiredFor handling the crystalline solid in small quantities, a respirator is not typically necessary if work is performed in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

  • The container label must clearly identify the material as hazardous.[7]

3.2. Preparation of Solutions:

  • All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Use a dedicated set of calibrated pipettes and glassware.

  • This compound is soluble in PBS (pH 7.2) at 10 mg/ml.[2] When preparing solutions, add the solvent slowly to the solid to avoid splashing.

3.3. Experimental Use:

  • When using solutions of this compound, always wear the prescribed PPE.

  • Avoid the formation of aerosols.

  • Work on a clean, contained surface to manage any potential spills.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Biological Activity and Signaling Pathway

This compound is a phosphoantigen that potently activates human Vγ9/Vδ2 T cells.[1][2] It is a more stable analog of (E)-HDMAPP, a natural phosphoantigen.[2] The activation of these T cells leads to a variety of downstream effects, including the synthesis and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2]

G Simplified Activation of Vγ9/Vδ2 T cells by this compound cluster_0 Antigen Presentation cluster_1 T-cell Activation & Response A This compound B Vγ9/Vδ2 T-cell Receptor (TCR) A->B Binds to C Intracellular Signaling Cascade B->C Initiates D T-cell Proliferation C->D E Cytokine Release (e.g., TNF-α) C->E

Caption: Activation of Vγ9/Vδ2 T-cells by this compound.

Experimental Workflow

A typical workflow for an in vitro experiment using this compound would involve cell culture, treatment, and analysis of the cellular response.

G General In Vitro Experimental Workflow A Isolate and Culture Vγ9/Vδ2 T-cells C Treat T-cells with This compound A->C B Prepare (E)-C-HDMAPP ammonium Solution B->C D Incubate for Specified Time C->D E Analyze Cellular Response (e.g., Cytokine Assay, Proliferation Assay) D->E

Caption: Workflow for in vitro T-cell stimulation experiments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-C-HDMAPP ammonium
Reactant of Route 2
Reactant of Route 2
(E)-C-HDMAPP ammonium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。